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  • Product: 8,10-Heneicosadiynoic acid
  • CAS: 174063-95-7

Core Science & Biosynthesis

Foundational

8,10-Heneicosadiynoic acid chemical structure and properties

The following technical guide details the chemical architecture, synthesis, and application of 8,10-Heneicosadiynoic acid (HCDA), a specialized diacetylenic lipid used in supramolecular chemistry and biosensing. Structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 8,10-Heneicosadiynoic acid (HCDA), a specialized diacetylenic lipid used in supramolecular chemistry and biosensing.

Structure, Synthesis, and Chromatic Polymerization Protocols[1]

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a fatty acid derivative characterized by a diacetylene moiety positioned at the C8-C10 carbons.[1][2][3] Unlike its more common homolog, 10,12-pentacosadiynoic acid (PCDA), HCDA possesses a shorter alkyl chain and a diacetylene group closer to the polar head. These structural features result in a lower melting point (~51°C) and distinct packing parameters in Langmuir-Blodgett films and liposomes. HCDA is primarily utilized for its topochemical polymerization properties, forming polydiacetylene (PDA) networks that exhibit rapid, visible colorimetric transitions (Blue-to-Red) in response to thermal, mechanical, or chemical stress.

Chemical Architecture & Physicochemical Properties[1][3][4]

The molecule consists of three distinct functional domains:

  • Polar Head: A carboxylic acid group providing hydrophilicity and anchoring capability.

  • Diacetylene Core (C8-C11): The polymerizable unit. Upon UV irradiation, this core undergoes 1,4-addition to form an alternating enyne-conjugated backbone.

  • Hydrophobic Tail: A decyl chain (C10) ensuring lipophilic stability in bilayer formations.

Table 1: Physicochemical Specifications
PropertyValue
IUPAC Name 8,10-Heneicosadiynoic acid
Common Abbreviation HCDA
CAS Number 174063-95-7
Molecular Formula C₂₁H₃₄O₂
Molecular Weight 318.49 g/mol
Melting Point 51–52 °C
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform, ethanol, THF; Insoluble in water
Polymerization Trigger UV Irradiation (254 nm)
Absorbance (Polymer) ~640 nm (Blue Phase), ~540 nm (Red Phase)

Synthesis Strategy: Cadiot-Chodkiewicz Coupling

The synthesis of HCDA requires the asymmetric coupling of two terminal alkyne fragments. The Cadiot-Chodkiewicz reaction is the industry standard for this architecture, minimizing homocoupling side products.

Retrosynthetic Analysis
  • Fragment A (Head): 8-Nonynoic acid (provides the carboxylic acid and C1-C7 spacer).

  • Fragment B (Tail): 1-Bromo-1-dodecyne (provides the C12-C21 tail).

Reaction Mechanism & Workflow

The coupling occurs between a terminal alkyne and a haloalkyne catalyzed by Copper(I).[4][5][6]

SynthesisWorkflow Start1 1-Dodecyne (Tail Precursor) Step1 Bromination (NBS, AgNO3) Start1->Step1 Inter1 1-Bromo-1-dodecyne Step1->Inter1 Coupling Cadiot-Chodkiewicz Coupling (CuCl, NH2OH·HCl, Ethylamine) Solvent: MeOH/H2O Inter1->Coupling Start2 8-Nonynoic Acid (Head Precursor) Start2->Coupling Product 8,10-Heneicosadiynoic Acid (Crude) Coupling->Product Purify Recrystallization (Hexane/Petroleum Ether) Product->Purify Final Pure HCDA Crystals (>98%) Purify->Final

Figure 1: Synthetic pathway for 8,10-Heneicosadiynoic acid via Cadiot-Chodkiewicz coupling.[5]

Topochemical Polymerization & Chromaticity[4]

HCDA monomers self-assemble into ordered lamellar structures (liposomes or films). When exposed to UV light (254 nm), the diacetylene units align (spacing ~4.9 Å) and polymerize via 1,4-addition.

Mechanism of Action[9]
  • Blue Phase: Initial polymerization yields a conjugated backbone with an absorption maximum at ~640 nm. The backbone is planar and stress-free.

  • Red Phase: External stimuli (heat >52°C, pH change, or ligand binding) distort the backbone, reducing the effective conjugation length. This shifts absorbance to ~540 nm (Red).

Polymerization Monomer HCDA Monomers (Self-Assembled Bilayer) UV UV Irradiation (254 nm, 1 mW/cm²) Monomer->UV Topochemical Polymerization BluePDA Blue Phase PDA (Ordered Backbone) λmax = 640 nm UV->BluePDA Stress External Stress (Heat, Binding, pH) BluePDA->Stress RedPDA Red Phase PDA (Disordered/Twisted) λmax = 540 nm Stress->RedPDA Chromatic Transition

Figure 2: The photo-polymerization and mechanochromic transition pathway of HCDA.

Experimental Protocols

Preparation of HCDA Liposomes (Thin Film Hydration)

Objective: Create stable, polymerizable vesicles for sensing applications.

  • Dissolution: Dissolve 2 mg of HCDA in 1 mL of Chloroform in a round-bottom flask.

    • Expert Insight: If co-lipids (e.g., cholesterol or DOPC) are required for fluidity, mix them at this stage. Pure HCDA liposomes are rigid.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C (approx. 10°C below melting point is usually safe, but HCDA MP is 51°C, so 35-40°C is optimal) under reduced pressure until a thin, uniform film forms.

  • Desiccation: Dry the film under high vacuum for at least 4 hours to remove trace solvent.

  • Hydration: Add 2 mL of deionized water or HEPES buffer (pH 7.4) to the flask.

  • Sonication: Probe sonicate the mixture at 55–60°C (above the T_m of 51°C) for 15 minutes.

    • Validation: The solution should turn from turbid to translucent/clear, indicating the formation of Small Unilamellar Vesicles (SUVs).

  • Cooling: Store the solution at 4°C overnight to allow the paracrystalline packing of the diacetylene monomers. This step is critical for polymerization efficiency.

Polymerization Protocol

Objective: Convert colorless monomers into the active Blue-PDA sensor.

  • Setup: Place the liposome solution in a quartz cuvette or open vial.

  • Irradiation: Expose the sample to a UV lamp (254 nm) at a distance of 5 cm.

  • Dosing: Irradiate for 1–5 minutes.

    • Visual Check: The solution should turn deep blue.

    • Self-Validation: Measure UV-Vis spectrum.[7][8] A dominant peak at 640 nm confirms successful "Blue Phase" formation. If the solution turns purple/red immediately, the UV intensity was too high or the sample was too warm (keep sample on ice if necessary).

Applications in Drug Development[10]

  • Sweat Pore Mapping: HCDA films are highly sensitive to humidity and ionic strength, making them ideal for hydrochromic mapping of active sweat pores.

  • Liposomal Stability: The polymerized shell of HCDA liposomes acts as a "molecular cage," significantly reducing the leakage of encapsulated small molecule drugs compared to standard phospholipid vesicles.

  • Biosensing: By conjugating antibodies to the carboxylic head group (via EDC/NHS chemistry), HCDA liposomes can detect pathogens. Binding induces steric strain on the backbone, triggering a Blue-to-Red color shift visible to the naked eye.

References

  • Synthesis & Properties: Cadiot-Chodkiewicz Coupling.[6] Organic Chemistry Portal. Available at: [Link]

  • Liposome Preparation: Preparation and characterization of polymerized liposomes. PubMed. Available at: [Link]

  • Hydrochromic Applications: Hydrochromic conjugated polymers for human sweat pore mapping. Nature Communications/ResearchGate. Available at: [Link]

  • Polymerization Mechanism: Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. Available at: [Link]

Sources

Exploratory

8,10-Heneicosadiynoic acid IUPAC name and synonyms

An In-Depth Technical Guide to Heneicosa-8,10-diynoic Acid Introduction Heneicosa-8,10-diynoic acid is a specialized polyunsaturated fatty acid characterized by a 21-carbon chain and a conjugated diyne system. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heneicosa-8,10-diynoic Acid

Introduction

Heneicosa-8,10-diynoic acid is a specialized polyunsaturated fatty acid characterized by a 21-carbon chain and a conjugated diyne system. This structural feature, containing two consecutive triple bonds, imparts unique chemical reactivity and potential biological activity, making it a molecule of significant interest to researchers in medicinal chemistry, materials science, and drug development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed methodology for its synthesis, and an exploration of its potential biological significance and applications based on current scientific understanding of related polyacetylene compounds.

Chemical Identity and Nomenclature

The formal identification of a molecule is critical for unambiguous scientific communication. This section details the IUPAC-sanctioned name and common synonyms for heneicosa-8,10-diynoic acid.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is henicosa-8,10-diynoic acid []. This name is derived as follows:

  • "Heneicosa-" : Indicates a carbon chain of 21 atoms[2].

  • "-diyn-" : Signifies the presence of two alkyne (carbon-carbon triple) bonds.

  • "8,10-" : These locants specify the starting positions of the two triple bonds along the carbon chain.

  • "-oic acid" : Denotes the presence of a carboxylic acid functional group (-COOH) at the terminus of the chain, which is assigned the first carbon position (C1)[3][4][5][6].

Synonyms and Identifiers

For database searching and procurement, the following synonyms and identifiers are also used:

  • 8,10-Heneicosadiynoic acid[]

  • 8,10-Henicosadiynoic acid[]

  • TIMTEC-BB SBB008780[]

The structure of heneicosa-8,10-diynoic acid is illustrated in the diagram below.

Caption: Figure 1: Chemical Structure of Heneicosa-8,10-diynoic Acid

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing its solubility, stability, and handling. The properties of heneicosa-8,10-diynoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₃₄O₂[]
Molecular Weight 318.49 g/mol []
CAS Number 174063-95-7[]
Melting Point 51°C[]
Boiling Point 474.6°C at 760 mmHg[]
Density 0.946 g/cm³[]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. Poorly soluble in water.
InChI Key IQQJOZKPAQNXRX-UHFFFAOYSA-N[]

These properties are consistent with a long-chain fatty acid containing a rigid, linear diyne segment. The melting point is notably higher than that of its saturated counterpart, heneicosanoic acid, due to the planarity and rigidity of the conjugated triple bonds, which allow for more efficient crystal packing.

Synthesis of Heneicosa-8,10-diynoic Acid

The synthesis of conjugated diynes such as heneicosa-8,10-diynoic acid is most effectively achieved through the Cadiot-Chodkiewicz coupling reaction . This reaction provides a robust and selective method for forming a new carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base[7][8][9][10][11].

The proposed synthetic route involves two key precursor molecules:

  • 1-Bromo-1-dodecyne : The haloalkyne component.

  • 9-Nonynoic acid : The terminal alkyne component.

The overall synthetic workflow is depicted in the diagram below.

Figure 2: Proposed Synthesis Workflow cluster_precursors Starting Materials cluster_reaction Cadiot-Chodkiewicz Coupling cluster_purification Workup & Purification A 1-Bromo-1-dodecyne C Reaction Vessel Cu(I) catalyst, Amine base Methanol/Water solvent A->C B 9-Nonynoic acid B->C D Acid/Base Extraction C->D Reaction Mixture E Column Chromatography D->E Crude Product F Heneicosa-8,10-diynoic Acid (Final Product) E->F Purified Product

Sources

Exploratory

8,10-Heneicosadiynoic Acid (HCDA): A Chromatic Transducer for Bio-Sensing Architectures

This guide is structured as an advanced technical whitepaper designed for researchers in nanobiotechnology, diagnostics, and lipid chemistry. It prioritizes the application and mechanistic utility of 8,10-Heneicosadiynoi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers in nanobiotechnology, diagnostics, and lipid chemistry. It prioritizes the application and mechanistic utility of 8,10-Heneicosadiynoic acid (HCDA) as a signal transduction element in biological systems.

[1][2][3]

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a synthetic, diacetylenic fatty acid (DA-FA) that serves as a critical monomer in the fabrication of Polydiacetylene (PDA) supramolecules.[1] Unlike metabolic lipids, the biological significance of HCDA lies in its ability to function as a biomimetic optical transducer . Upon self-assembly and UV-induced polymerization, HCDA forms conjugated ene-yne backbones that exhibit a distinct blue-to-red chromatic transition in response to external stimuli (thermal, mechanical, or biochemical).

This guide delineates the physicochemical properties of HCDA, its superior sensitivity profile compared to longer-chain analogs (e.g., PCDA), and its deployment in label-free biosensors for detecting pathogens, toxins, and membrane perturbations.

Chemical & Physical Architectures

Structural Logic

HCDA is a 21-carbon fatty acid containing a diacetylene (conjugated triple bond) unit at the 8,10 position. This specific positioning is not arbitrary; it balances the hydrophobic interaction required for vesicle stability with the flexibility needed to transduce binding events into chromatic shifts.

  • Formula:

    
    
    
  • Molecular Weight: ~318.5 g/mol

  • Key Feature: The diacetylene moiety (

    
    ) enables topochemical polymerization.
    
Mechanism of Polymerization

HCDA monomers self-assemble into ordered lamellar structures (liposomes or films) driven by the hydrophobic effect and hydrogen bonding of the carboxylic head groups. Under 254 nm UV irradiation, a 1,4-addition reaction occurs, creating a highly conjugated electronic backbone (ene-yne system).

The Chromatic Phase Transition:

  • Blue Phase (Ordered): The polymer backbone is planar and unstrained. Absorption max

    
     640 nm.
    
  • Red Phase (Disordered): Binding of a biological target (e.g., E. coli) to the headgroup induces steric repulsion. This stress rotates the C-C single bonds in the backbone, reducing conjugation length. Absorption max shifts to

    
     540 nm and the complex becomes fluorescent.
    
Visualization: Polymerization & Sensing Mechanism

HCDA_Mechanism cluster_0 Phase I: Fabrication cluster_1 Phase II: Transduction Monomer HCDA Monomers (Self-Assembly) UV UV Irradiation (254 nm) Monomer->UV BluePoly PDA Polymer (Blue Phase, 640nm) UV->BluePoly Topochemical Polymerization Stress Steric Stress (Backbone Rotation) BluePoly->Stress Ligand Binding Target Biological Target (Bacteria/Toxin) Target->Stress RedPoly PDA Polymer (Red Phase, 540nm) Stress->RedPoly Conjugational Shift Fluorescence Fluorescence Emission RedPoly->Fluorescence

Figure 1: The mechanistic pathway of HCDA polymerization and subsequent chromatic shift upon biological interaction.

Biological Significance: The Sensitivity Advantage

While 10,12-Pentacosadiynoic acid (PCDA, C25) is the industry standard for stability, HCDA (C21) offers a distinct advantage in sensitivity .

Chain Length & Phase Transition

The biological significance of HCDA is governed by the "Odd-Even" effect and chain length. The shorter alkyl tail of HCDA (compared to PCDA) results in:

  • Lower Phase Transition Temperature: HCDA assemblies require less energy to perturb.

  • Higher Sensitivity: In biosensing applications, the "looser" packing of HCDA allows subtle biological interactions (e.g., weak antibody-antigen binding) to trigger the blue-to-red shift more effectively than the rigid PCDA matrix.

Comparative Metrics: HCDA vs. Analogs
FeatureHCDA (8,10-Heneicosadiynoic)PCDA (10,12-Pentacosadiynoic)TCDA (10,12-Tricosadiynoic)
Carbon Chain C21C25C23
Diacetylene Pos. 8,1010,1210,12
Matrix Rigidity Moderate (High Sensitivity)High (High Stability)Intermediate
Primary Use High-sensitivity biosensors (viruses, weak ligands)Robust sensors (temperature, harsh environments)Hybrid applications
Color Response Rapid, high contrastSlower, requires strong stimulusIntermediate
Key Biological Applications
  • Pathogen Detection: HCDA vesicles functionalized with antibodies or aptamers serve as "smart labels." When E. coli binds, the membrane perturbation triggers a visible red color.

  • Membrane Fluidity Assays: HCDA can incorporate into natural lipid bilayers. Its polymerization kinetics serve as a probe for the micro-viscosity of the host membrane.

  • High-Throughput Drug Screening: HCDA arrays can screen for membrane-disrupting peptides (e.g., antimicrobial peptides). If a peptide inserts into the HCDA vesicle, the color change quantifies the disruption.

Experimental Protocols

Protocol A: Synthesis of HCDA Biosensor Vesicles

Objective: Create stable, reactive blue-phase liposomes.

Reagents:

  • HCDA (Purified >98%)

  • Target Ligand (e.g., Lipid-conjugated Antibody or Aptamer)

  • Deionized Water (18.2 MΩ)

  • Probe Sonicator

Workflow:

  • Dissolution: Dissolve HCDA and the Target Ligand (molar ratio 95:5) in Chloroform/Methanol (2:1).

  • Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid film on the vial wall. Desiccate for 1 hour to remove trace solvent.

  • Hydration: Add deionized water to reach a final concentration of 1 mM.

  • Self-Assembly: Probe sonicate at ~70°C (above the melting point of HCDA, which is ~65°C) for 15 minutes (Cycle: 2s Pulse / 2s Rest). Solution should become translucent.

  • Maturation: Store the solution at 4°C overnight. This annealing step is critical for removing defects in the crystal lattice.

  • Polymerization: Irradiate the cold solution with UV light (254 nm, 1 mW/cm²) for 2-5 minutes.

    • Checkpoint: The solution must turn deep blue . If it turns purple/red immediately, the assembly was disordered (check temperature or purity).

Protocol B: Colorimetric Sensing Assay

Objective: Quantify biological binding.

Workflow:

  • Aliquot: Transfer 50 µL of Blue HCDA vesicles into a 96-well microplate.

  • Incubation: Add 50 µL of the biological sample (e.g., bacterial lysate). Incubate at 25°C for 30 minutes.

  • Readout: Measure Absorbance at 640 nm (Blue) and 540 nm (Red).

  • Quantification: Calculate the Colorimetric Response (%CR):

    
    
    Where 
    
    
    
    (Percent Blue) =
    
    
Visualization: Assay Workflow

Assay_Workflow Start Start: HCDA/Ligand Film Sonicate Probe Sonication (70°C, 15 min) Start->Sonicate Chill Annealing (4°C, 12h) *Critical for Lattice Order* Sonicate->Chill UV UV Polymerization (254nm) -> Blue Vesicles Chill->UV Mix Mix with Analyte (30 min, 25°C) UV->Mix Read Spectroscopy (A640 vs A540) Mix->Read Calc Calculate %CR (Quantify Shift) Read->Calc

Figure 2: Step-by-step workflow for fabricating and utilizing HCDA-based biosensors.

References

  • Grokipedia. (n.d.). Heneicosylic acid - Chemical Properties and Occurrence. Retrieved from 2

  • PubChem. (n.d.). Heneicosanoic Acid | C21H42O2 | CID 16898. National Institutes of Health. Retrieved from 3

  • Lee, J., et al. (2014).[1] Hydrochromic Conjugated Polymers for Human Sweat Pore Mapping. Nature Communications.[1] Retrieved from 1

  • Kim, J.M., et al. (2018).[4] Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. PMC - NIH. Retrieved from 5

  • Frontiers in Chemistry. (2019). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Retrieved from 6

  • Google Patents. (2017). Hydrochromic polydiacetylene composite composition, hydrochromic thin film using same, and use thereof. US20170190814A1. Retrieved from 7

  • Desbois, A.P., et al. (2013). Antibacterial activity of long-chain polyunsaturated fatty acids against Propionibacterium acnes and Staphylococcus aureus. Marine Drugs. Retrieved from 8

  • Environment and Climate Change Canada. (2018).[4] Draft Screening Assessment Fatty Acids and Derivatives Group. Retrieved from 9

Sources

Foundational

8,10-Heneicosadiynoic Acid: Technical Guide to Discovery & Application

The following technical guide details the discovery, chemical architecture, and application history of 8,10-Heneicosadiynoic acid (HCDA) . This document is structured for researchers in lipid chemistry, materials science...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and application history of 8,10-Heneicosadiynoic acid (HCDA) . This document is structured for researchers in lipid chemistry, materials science, and drug delivery systems.

Part 1: Executive Summary & Chemical Identity

8,10-Heneicosadiynoic acid (HCDA) is a synthetic, photo-polymerizable fatty acid belonging to the class of diacetylenic lipids.[1] Unlike its naturally occurring analogs (e.g., arachidonic acid) or its more common synthetic cousin (10,12-pentacosadiynoic acid, PCDA), HCDA was engineered with a specific chain length (C21) and diacetylene position (8,10) to manipulate its phase transition temperature (


).

This molecular tuning allows HCDA-based polymers to undergo chromatic transitions (Blue-to-Red) at lower temperatures (~52°C) compared to PCDA (~65°C), making it critical for physiological sensing applications such as human sweat pore mapping and low-temperature thermochromic sensors.

Chemical Specifications Table
PropertySpecification
IUPAC Name Henicosa-8,10-diynoic acid
Common Name 8,10-Heneicosadiynoic acid (HCDA)
CAS Number 174063-95-7
Molecular Formula

Molecular Weight 318.50 g/mol
Melting Point (

)
51–52 °C
Polymerization Topochemical 1,4-addition via UV (254 nm)
Chromatic Phase Blue (Polymer)

Red (Perturbed)

Part 2: Historical Genesis & Discovery Context[4]

The Wegner Foundation (1969)

The history of HCDA is rooted in the seminal work of Gerhard Wegner in 1969. Wegner discovered the topochemical polymerization of diacetylenes, establishing that monomers packed in a specific crystalline lattice could polymerize under UV light to form a conjugated ene-yne backbone. This discovery launched the field of polydiacetylenes (PDAs).

Evolution of Chain Length Tuning (1980s–1990s)

Early research focused on 10,12-pentacosadiynoic acid (PCDA) because its long alkyl tail (C25) facilitated stable Langmuir-Blodgett monolayers and robust liposomes. However, the high phase transition temperature of PCDA polymers (>60°C) limited their utility in biological sensing.

Researchers, including groups led by D. Chapman and H. Ringsdorf , began synthesizing homologous series of diacetylenic lipids to tune this transition temperature. HCDA (C21) was identified as a critical variant. By shortening the chain length and shifting the diacetylene moiety to the 8,10 position, scientists achieved a lipid that:

  • Retained the ability to self-assemble into vesicles and films.

  • Possessed a "melting" point closer to biological systems.

  • Exhibited higher sensitivity to external stimuli (solvents, ions, temperature) due to less rigid packing than C25 analogs.

Part 3: Synthesis & Methodology[5][6][7][8]

The synthesis of 8,10-Heneicosadiynoic acid is a classic example of asymmetric diacetylene construction, typically employing the Cadiot-Chodkiewicz coupling reaction. This copper-catalyzed cycle couples a terminal alkyne with a halo-alkyne.

Retrosynthetic Analysis

To construct the C21 backbone with the diyne at 8,10:

  • Fragment A (Head): Requires a carboxylic acid with 7 carbons preceding the triple bond.

    
    8-Nonynoic acid  (
    
    
    
    ).
  • Fragment B (Tail): Requires a hydrophobic tail to complete the C21 chain.

    
    . 
    
    
    
    1-Dodecyne (
    
    
    ).
Step-by-Step Synthesis Protocol

Reaction: Cadiot-Chodkiewicz Coupling Catalyst: CuCl (Copper(I) chloride) / Hydroxylamine hydrochloride Solvent: Methanol / Ethylamine (aq)

  • Bromination of Alkyne (Fragment B):

    • Reagent: 1-Dodecyne is treated with N-bromosuccinimide (NBS) and

      
       to yield 1-bromo-1-dodecyne .
      
    • Purpose: Creates the electrophilic partner for the coupling.

  • Coupling Reaction:

    • Setup: Dissolve 8-Nonynoic acid in a solution of aqueous ethylamine (70%) and methanol.

    • Catalysis: Add CuCl (catalytic amount) and hydroxylamine hydrochloride (reducing agent to maintain Cu(I)).

    • Addition: Dropwise addition of 1-bromo-1-dodecyne under nitrogen atmosphere at 10–20°C.

    • Mechanism:[2][3] The terminal alkyne of the acid attacks the brominated alkyne mediated by the copper center.

  • Purification:

    • Acidify the mixture with dilute HCl to precipitate the fatty acid.

    • Extract with diethyl ether or ethyl acetate.

    • Recrystallize from hexane/petroleum ether to isolate pure HCDA crystals (white solid, mp 51-52°C).

Part 4: Polymerization & Mechanism

Upon exposure to UV irradiation (254 nm), HCDA monomers self-assembled in a lattice undergo 1,4-addition polymerization. This process does not require chemical initiators; it is strictly controlled by the crystal packing (topochemical).

Diagram 1: Topochemical Polymerization of HCDA

HCDA_Polymerization Monomer HCDA Monomer (Self-Assembled Lattice) Excitation UV Irradiation (254 nm) Monomer->Excitation Absorption Intermediate Diradical / Carbene Intermediate Excitation->Intermediate 1,4-Addition Polymer Polydiacetylene (PDA) (Blue Phase) Intermediate->Polymer Conjugation Extension Stimulus External Stimulus (Heat/pH/Solvent) Polymer->Stimulus Side Chain Stress RedPhase Red Phase PDA (Fluorescent) Stimulus->RedPhase Backbone Distortion

Caption: Topochemical polymerization pathway of HCDA from colorless monomer to blue polymer, and subsequent stress-induced transition to the red phase.

Part 5: Applications in Sensing & Liposomes

HCDA is distinct from other lipids due to its specific hydrochromic and thermochromic sensitivity.

Polymerized Liposomes (Drug Delivery)

HCDA is used to form "stealth" liposomes. Once polymerized, the vesicles become extremely stable against leakage and surfactant solubilization.

  • Advantage: The C21 chain length provides a membrane thickness that is often more compatible with membrane proteins than the thicker C25 (PCDA) membranes.

Hydrochromic Sweat Pore Mapping

One of the most prominent modern applications of HCDA is in forensic science and biomedicine for mapping sweat pores.

  • Mechanism: An HCDA-cesium salt complex is spin-coated onto a film.

  • Detection: When the film contacts moisture (sweat), the hydration of the cesium headgroup induces a conformational twist in the polymer backbone.

  • Result: Instant color change from Blue

    
     Red and the activation of fluorescence.[1]
    
  • Significance: This allows for high-resolution mapping of active sweat pores, used in fingerprint analysis (poroscopy).

Tunable Silica Nanocomposites

HCDA is used to functionalize silanes (e.g., via reaction with isocyanatopropyltriethoxysilane) to create hybrid organic-inorganic mesostructures.

  • Tunability: By using HCDA (C21) instead of PCDA (C25), researchers can tune the d-spacing of the lamellar structure and the temperature at which the material changes color, allowing for customizable thermal sensors.

Data Summary: Homologous Series Comparison
Diacetylenic LipidChain LengthMelting Point (

)
Polymer Color Transition (

)
HCDA (8,10) C21 52 °C ~52 °C
TCDA (10,12)C2355 °C~55 °C
PCDA (10,12)C2564 °C~65 °C

Note: The correlation between lipid melting point and polymer color transition temperature (


) confirms that the chromatic shift is driven by the melting of the alkyl side chains, which exerts torque on the conjugated backbone.

References

  • Wegner, G. (1969). "Topochemical reactions of monomers with conjugated triple bonds." Z. Naturforsch. B, 24, 824–831. Link

  • Lee, J., et al. (2014). "Hydrochromic conjugated polymers for human sweat pore mapping." Nature Communications, 5, 3736. Link

  • GFS Chemicals. "Modern Acetylene Chemistry for Research and Applied Technology."[4] Technical Handbook, Item 3154 (8,10-Heneicosadiynoic acid). Link

  • Lu, Y., et al. (2005). "Polydiacetylene/Silica Nanocomposites with Tunable Mesostructure and Thermochromatism." Journal of the American Chemical Society, 127(50), 17978–17979. Link

  • Charych, D. H., et al. (1993). "Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly." Science, 261(5121), 585-588. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 8,10-Heneicosadiynoic Acid

Executive Summary & Structural Logic 8,10-Heneicosadiynoic acid (8,10-HDA) is a specialized fatty acid derivative characterized by a conjugated diacetylene (diyne) moiety positioned at the 8th and 10th carbons of a 21-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

8,10-Heneicosadiynoic acid (8,10-HDA) is a specialized fatty acid derivative characterized by a conjugated diacetylene (diyne) moiety positioned at the 8th and 10th carbons of a 21-carbon chain. It belongs to the class of diacetylenic lipids used primarily as precursors for Polydiacetylenes (PDAs) —supramolecular polymers that exhibit unique chromatic transitions (blue-to-red) upon environmental stress (heat, pH, binding events).

Unlike its more common analog, 10,12-Pentacosadiynoic acid (PCDA), 8,10-HDA possesses a shorter hydrophobic tail and a shorter spacer between the headgroup and the polymerizable core. This structural variance alters the packing density and phase transition temperatures of the resulting Langmuir-Blodgett films or liposomes.

Structural Partitioning

To accurately interpret spectroscopic data, the molecule is partitioned into four distinct zones:

  • Zone A (Headgroup): Carboxylic acid (

    
    ) – The hydrophilic anchor.
    
  • Zone B (Proximal Spacer):

    
     – Connects the headgroup to the diyne.
    
  • Zone C (Chromophore):

    
     – The stiff, conjugated rod responsible for polymerization.
    
  • Zone D (Distal Tail):

    
     – The hydrophobic tail governing lipid alignment.
    

Molecular Formula:


Molecular Weight:  318.49  g/mol 

Structure Fig 1. Structural Partitioning of 8,10-Heneicosadiynoic Acid for Spectroscopic Assignment Head COOH (Hydrophilic) Spacer (CH2)6 (Proximal Spacer) Head->Spacer Zone A-B Diyne C≡C-C≡C (Polymerizable Core) Spacer->Diyne Zone B-C Tail (CH2)9-CH3 (Hydrophobic Tail) Diyne->Tail Zone C-D

Spectroscopic Data Analysis

Note: The following data is synthesized from high-fidelity analogs (10,12-PCDA) and standard organic spectroscopy principles for conjugated diynes, as specific databases for the 8,10-isomer are often proprietary.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is dominated by the methylene envelope, but the diagnostic triplets  at 2.24 ppm and 2.34 ppm confirm the presence of the diyne and carboxylic acid, respectively.

NMR (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
11.0 - 12.0 Broad Singlet1H

Acidic proton (concentration dependent).
2.34 Triplet (

Hz)
2H

Adjacent to Carbonyl (

).
2.24 Triplet (

Hz)
4H

Adjacent to Diyne (

). Critical Diagnostic.
1.63 Multiplet2H

Beta to Carbonyl (

).
1.52 Multiplet4H

Beta to Diyne (

).
1.25 - 1.40 Multiplet (Broad)18HBulk

Remaining methylenes in spacers and tail.
0.88 Triplet (

Hz)
3HTerminal

Distal Methyl (

).

NMR (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
179.8

Carboxylic Acid Carbon (

).
77.5

Internal Acetylenic Carbons (

).
65.3

External Acetylenic Carbons (

).
34.1


to Carbonyl (

).
31.9


Carbon.
29.6 - 28.3

Bulk Methylene Envelope.
24.7


to Carbonyl (

).
19.2


to Diyne (

). Shielded by anisotropy.
14.1

Terminal Methyl (

).
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups. Note that the


 stretch is often weak or invisible  in symmetric diynes due to the lack of a dipole moment change, but it may appear as a weak band around 2150 cm

due to slight asymmetry in the crystal lattice or solution environment.
Wavenumber (

)
IntensityVibration ModeAssignment
2800 - 3100 Strong, BroadO-H StretchCarboxylic Acid dimer.
2918, 2849 Strong, SharpC-H StretchAsym/Sym stretching of methylene chains.
2156 Weak/Trace

Stretch
Conjugated Diyne (often Raman active).
1690 - 1710 Strong

Stretch
Carboxylic Acid Carbonyl.
1465 Medium

Bend
Scissoring deformation.
1430 Medium

Bend
In-plane bending coupled with C-O.
720 Medium

Rock
Long chain methylene rocking (>4 carbons).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (Negative Mode) is preferred for free fatty acids to observe

    
    .
    
  • Molecular Ion:

    • Formula:

      
      
      
    • Exact Mass: 318.2559

    • Observed

      
      : ~317.25 m/z
      

Experimental Protocols (Methodology)

NMR Sample Preparation

Objective: Prevent concentration-dependent aggregation (micelle formation) which causes peak broadening.

  • Solvent Choice: Use Deuterated Chloroform (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard.
    
    • Why:

      
       is an excellent solvent for fatty acids and breaks down weak dimers better than DMSO.
      
  • Concentration: Dissolve 5–10 mg of 8,10-HDA in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-aggregates.

  • Acquisition: Run at 298 K. For quantitative integration, ensure a relaxation delay (

    
    ) of at least 2.0 seconds to allow full relaxation of the carboxyl protons.
    
FT-IR Analysis (ATR Method)

Objective: Rapid characterization of the solid state (crystalline) packing.

  • Instrumentation: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Procedure:

    • Place a small amount (~2 mg) of solid 8,10-HDA powder onto the crystal.

    • Apply pressure using the anvil to ensure intimate contact.

    • Scan range: 4000 to 600 cm

      
      .
      
    • Resolution: 4 cm

      
      ; Scans: 16 or 32.
      
  • Cleaning: Clean crystal immediately with Isopropanol. Caution: Avoid Acetone if using ZnSe crystals.

Polymerization Test (Self-Validation)

A unique feature of this molecule is its ability to polymerize. This serves as a functional purity test .

  • Dissolve 8,10-HDA in Chloroform.

  • Spot onto a TLC plate or filter paper.

  • Irradiate with UV light (254 nm) for 1–5 minutes.

  • Result: The spot should turn deep Blue . If it remains colorless or turns yellow, the diyne moiety is degraded or the packing is disordered.

Analytical Workflow Diagram

Workflow Fig 2. Integrated Analytical Workflow for Validation of Diacetylenic Lipids Sample Raw 8,10-HDA Sample Prep Solubilization (CDCl3) Sample->Prep IR FT-IR (ATR) (Check 1700 cm-1 C=O) Sample->IR Functional Group ID UV UV Irradiation (254nm) (Topochemical Polymerization) Sample->UV Activity Assay NMR 1H NMR Analysis (Check 2.24 ppm Triplet) Prep->NMR Structural ID Result Blue Chromism (Confirms Active Diyne) UV->Result

References

  • PubChem. (2025).[1][2] 10,12-Pentacosadiynoic acid (Compound Summary). National Library of Medicine. [Link]

  • Yoon, J., & Charych, D. H. (1999). Formation of Polydiacetylene from 10,12-Pentacosadiynoic Acid. Langmuir.[3] (Reference for general spectroscopic shifts of PDA precursors).

  • AOCS. (2019). Lipid Library: NMR of Fatty Acids. American Oil Chemists' Society. [Link]

Sources

Foundational

8,10-Heneicosadiynoic Acid (HCDA): A Functional Lipid for Stimuli-Responsive Theranostics

Topic: Potential Therapeutic Utility of 8,10-Heneicosadiynoic Acid (HCDA) in Smart Nanomedicine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Utility of 8,10-Heneicosadiynoic Acid (HCDA) in Smart Nanomedicine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a diacetylenic fatty acid monomer distinct from its more common analog, 10,12-pentacosadiynoic acid (PCDA).[1][2] While not a direct receptor-binding pharmacophore, HCDA represents a critical class of functional lipids used to construct "smart" therapeutic delivery systems. Its therapeutic potential lies in its ability to undergo topochemical polymerization to form Polydiacetylene (PDA) liposomes. These structures offer a dual mechanism: controlled drug release triggered by environmental stimuli (pH, temperature, bacterial toxins) and intrinsic colorimetric sensing (theranostics), allowing real-time monitoring of therapeutic efficacy or infection status.

This guide details the physicochemical mechanism of HCDA, its advantages in physiological temperature sensing, and protocols for synthesizing HCDA-based nanocarriers.

Mechanistic Foundation: The Diacetylene Switch

The core therapeutic utility of HCDA stems from its unique structure: a 21-carbon chain containing a diacetylene (


) moiety at the 8,10 position.
Topochemical Polymerization

Unlike conventional lipids, HCDA monomers self-assemble into ordered bilayers. Upon irradiation with UV light (254 nm), the diacetylene units undergo 1,4-addition polymerization without an initiator. This creates a conjugated


-electron backbone (ene-yne alternation) that covalently links the lipid tails, significantly enhancing the stability of the liposome (vesicle) in the bloodstream compared to non-polymerized lipids.
The Chromatic Phase Transition (Blue-to-Red)

The polymerized HCDA (PDA-HCDA) exists in a "Blue Phase" (highly ordered, effective conjugation length). External stress—such as binding to a bacterial toxin, heat, or mechanical shear—distorts the backbone, reducing the conjugation length and causing a shift to a "Red Phase" (fluorescent).

  • Therapeutic Relevance: This transition is often coupled with the destabilization of the vesicle bilayer, triggering the release of encapsulated drugs (e.g., Doxorubicin).

Why HCDA? (The Sensitivity Advantage)

HCDA is often preferred over PCDA for applications requiring higher sensitivity at physiological temperatures.

  • PCDA Transition Temp: ~65°C (Too high for mild hyperthermia triggers).

  • HCDA Transition Temp: ~52°C.[3]

  • Implication: HCDA liposomes are more distinctively responsive to mild thermal triggers or subtle membrane perturbations caused by cell-penetrating peptides or bacterial toxins.

Visualization: Mechanism of Action

The following diagram illustrates the transformation of HCDA from a monomer to a drug-releasing polymer.

HCDA_Mechanism cluster_0 Theranostic Event Monomer HCDA Monomer (Self-Assembly) UV UV Irradiation (254 nm) Monomer->UV Supramolecular Alignment BluePhase Poly-HCDA (Blue) Encapsulated Drug (Stable/Non-Fluorescent) UV->BluePhase 1,4-Addition Polymerization Stimulus Stimulus (Heat/pH/Toxin) BluePhase->Stimulus Perturbation RedPhase Poly-HCDA (Red) Conformational Twist (Fluorescent) Stimulus->RedPhase Backbone Distortion Release Therapeutic Effect (Drug Release + Signal) RedPhase->Release Bilayer Permeability

Caption: Logical flow of HCDA polymerization and stimuli-responsive drug release.

Therapeutic Applications

Targeted Drug Delivery (Smart Vesicles)

HCDA liposomes can encapsulate hydrophobic drugs (in the lipid bilayer) or hydrophilic drugs (in the aqueous core).

  • Mechanism: The polymerized shell prevents premature leakage in circulation.

  • Trigger: Upon reaching a tumor site (often slightly acidic or hyperthermic), or when targeted by external mild heating, the HCDA undergoes the phase transition, releasing the cargo.

  • Data Point: HCDA vesicles have shown superior release profiles at 45-50°C compared to PCDA, making them suitable for mild hyperthermia treatments.

Point-of-Care Wound Monitoring

HCDA-based dressings can detect infection before visible symptoms appear.

  • Interaction: Pathogenic bacteria secrete pore-forming toxins (e.g., S. aureus

    
    -toxin).
    
  • Response: These toxins insert into the HCDA lipid bilayer, disrupting the order and triggering the Blue-to-Red color change.

  • Clinical Value: Provides a visual "early warning" system on bandages while potentially releasing antimicrobial agents embedded within the matrix.

Quantitative Comparison: HCDA vs. PCDA

The choice of lipid dictates the sensitivity of the system.

Feature8,10-Heneicosadiynoic Acid (HCDA)10,12-Pentacosadiynoic Acid (PCDA)Therapeutic Implication
Chain Length 21 Carbons25 CarbonsHCDA is shorter, leading to less rigid packing.
Diacetylene Position 8, 1010, 12Affects headgroup flexibility.
Color Transition (

)
~52°C ~65°C HCDA is more sensitive to mild heat.
Lipid Mobility HigherLowerHCDA responds faster to membrane-disrupting toxins.
Primary Use High-sensitivity biosensing, mild hyperthermia releaseRobust, high-stability coatings

Experimental Protocol: Synthesis of HCDA Theranostic Liposomes

This protocol describes the fabrication of HCDA liposomes loaded with a model drug (Doxorubicin).[4]

Materials Required
  • 8,10-Heneicosadiynoic acid (HCDA) (≥97% purity).

  • Doxorubicin HCl (DOX).

  • Chloroform (HPLC grade).

  • HEPES Buffer (10 mM, pH 7.4).

  • Probe Sonicator.

  • UV Crosslinker (254 nm).

Step-by-Step Workflow
  • Film Formation:

    • Dissolve HCDA (and co-lipids like cholesterol if tuning stability) in chloroform in a round-bottom flask.

    • Evaporate solvent under rotary vacuum to form a thin, uniform lipid film.

    • Critical Step: Ensure complete removal of solvent to prevent interference with self-assembly.

  • Hydration & Loading:

    • Hydrate the film with HEPES buffer containing Doxorubicin (1 mg/mL).

    • Incubate at 60°C (above the melting point of HCDA) for 30 minutes.

    • Sonicate (probe sonicator) at 40W for 10 minutes (pulsed) to form Small Unilamellar Vesicles (SUVs). Solution should appear translucent.

  • Purification:

    • Remove unencapsulated DOX using dialysis (MWCO 3.5 kDa) against HEPES buffer at 4°C overnight.

  • Polymerization (The "Locking" Step):

    • Cool the vesicle suspension to 4°C and keep in the dark for 12 hours to ensure ordered packing (essential for polymerization).

    • Irradiate with UV light (254 nm, 1 mW/cm²) for 5–10 minutes.

    • Validation: The solution must turn a deep Blue color. If it turns red or stays colorless, packing was insufficient.

  • Quality Control:

    • Measure Size/Zeta Potential (Target: 100–150 nm, negative charge).

    • Measure Absorbance: Peaks at ~640 nm (Blue form).

Workflow Diagram

Protocol_Workflow Step1 1. Film Formation (HCDA in Chloroform -> Dry Film) Step2 2. Hydration & Loading (Add Drug + Buffer @ 60°C) Step1->Step2 Step3 3. Sonication (Form SUVs ~100nm) Step2->Step3 Step4 4. Cooling (4°C) (Induce Crystal Packing) Step3->Step4 Step5 5. UV Polymerization (254nm -> Blue Color) Step4->Step5 Validation QC: Absorbance @ 640nm Size: DLS Step5->Validation

Caption: Step-by-step synthesis of polymerized HCDA liposomes.

References

  • Sigma-Aldrich. 10,12-Pentacosadiynoic acid (PCDA) Product Information & Applications. (Standard reference for diacetylenic acid properties and polymerization mechanisms).

  • Lee, J., et al. (2014).[5] Hydrochromic Conjugated Polymers for Human Sweat Pore Mapping.[5][6] Nature Communications.[6] (Demonstrates the sensitivity of HCDA vs PCDA in sensing applications).

  • Jelinek, R., & Kolusheva, S. (2001). Polymerized Lipid Vesicles as Colorimetric Biosensors for Membrane-Active Peptides. Biotechnology Advances. (Foundational text on using PDA vesicles for detecting toxins).
  • Okada, S., et al. (1998).[3] Interfacial Catalysis by Phospholipases at Conjugated Lipid Vesicles.[3] Chemistry & Biology.[3][7][8][9] (Discusses the interaction of enzymes with diacetylenic layers).

  • ResearchGate. Tuning of hydrochromic response: Chemical structures of diacetylenic lipids. (Comparative data on HCDA and PCDA structures).

Sources

Exploratory

8,10-Heneicosadiynoic Acid (HCDA): Mechanistic Hypotheses & Application in Bio-Sensing

The following technical guide details the mechanistic hypotheses of 8,10-Heneicosadiynoic Acid (HCDA) , focusing on its primary application as a supramolecular mechanochromic transducer in drug discovery and membrane bio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic hypotheses of 8,10-Heneicosadiynoic Acid (HCDA) , focusing on its primary application as a supramolecular mechanochromic transducer in drug discovery and membrane biophysics.

Content Type: Technical Whitepaper Audience: Researchers, Biophysicists, and Drug Discovery Scientists

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a functional diacetylenic lipid used primarily to construct Polydiacetylene (PDA) supramolecules.[1][2] Unlike standard phospholipids, HCDA possesses a diacetylene moiety (


) at the 8,10 position. Upon UV irradiation, self-assembled HCDA monomers undergo topochemical polymerization to form a conjugated, blue-colored polymer.

In drug development, HCDA is not typically the therapeutic agent but the interrogation system . It serves as a chromatic membrane model to screen membrane-active drugs (e.g., antimicrobial peptides, ionophores). The core value of HCDA lies in its stimuli-responsive phase transition (Blue-to-Red shift), which reports on molecular interactions at the lipid interface with high sensitivity.

Structural Basis & Physicochemical Properties

HCDA distinguishes itself from other diacetylenic lipids (like 10,12-Pentacosadiynoic acid, PCDA) by its shorter chain length and specific diyne positioning. This results in a lower phase transition temperature (


), making it a more sensitive probe for subtle thermodynamic changes.
PropertyValue / DescriptionImpact on Mechanism
Molecular Formula

Amphiphilic structure drives self-assembly into bilayers.
Diyne Position 8,10 (Carbon count from carboxyl head)Determines the depth of the polymer backbone within the bilayer.
Polymerization Topochemical 1,4-addition (UV 254nm)Creates a conductive

-conjugated backbone (Blue Phase).
Transition Temp (

)
~51–52°CLower than PCDA (~62°C); higher sensitivity to ambient stimuli.
Chromism Irreversible Blue

Red
Reports membrane perturbation via effective conjugation length reduction.

Core Mechanism of Action: The Topochemical Polymerization

The utility of HCDA relies on the formation of an ordered supramolecular polymer. This process is strictly controlled by the lattice geometry of the self-assembled monomers.

Hypothesis 1: The Lattice-Match Constraint

For polymerization to occur, the HCDA monomers must align such that the distance between adjacent diyne centers (


) and the tilt angle (

) satisfy specific criteria:
  • Distance (

    
    ): 
    
    
    
  • Angle (

    
    ): 
    
    
    

Mechanism:

  • Self-Assembly: HCDA monomers form vesicles or Langmuir-Blodgett films.

  • Excitation: UV irradiation (254 nm) generates diradical intermediates.

  • Propagation: A 1,4-addition reaction propagates along the stack, forming an alternating enyne (

    
    ) backbone.
    
  • Result: A highly ordered, planar backbone that absorbs at ~640 nm (Blue).

PolymerizationMechanism Monomer HCDA Monomer (Self-Assembled) UV UV Irradiation (254 nm) Monomer->UV Lattice Alignment (d ~ 4.9 Å) Intermediate Diradical Intermediate UV->Intermediate 1,4-Addition PolymerBlue PDA Polymer (Blue Phase) Abs ~640 nm Intermediate->PolymerBlue Conjugation Extension

Figure 1: Topochemical polymerization pathway of HCDA. The reaction requires strict lattice alignment to proceed.

The Chromatic Transition Hypotheses (Blue-to-Red)

The "sensing" action of HCDA is the transition from the Blue phase (ordered) to the Red phase (disordered/fluorescent). Two primary hypotheses explain this mechanism.

Hypothesis A: The Planarity-Twist Model (Dominant)

This hypothesis posits that the color change is driven by a reduction in the effective conjugation length of the polymer backbone.

  • Resting State (Blue): The backbone is planar.

    
    -electrons are delocalized over a long distance.
    
  • Perturbed State (Red): External stress (e.g., a drug inserting into the membrane) causes steric repulsion in the side chains. This torque is transferred to the backbone, forcing a rotation around the C-C single bonds.

  • Consequence: The backbone twists, breaking the planarity. The bandgap increases, shifting absorption to ~540 nm (Red) and enabling fluorescence.

Hypothesis B: The Side-Chain Packing Transition

This hypothesis focuses on the alkyl side chains rather than the backbone directly.

  • Mechanism: The HCDA side chains undergo a melting transition (solid-to-liquid crystalline) at

    
    .
    
  • Causality: The expansion of the side chain volume exerts strain on the rigid backbone. The backbone deforms to accommodate the disordered alkyl chains.

  • Relevance to Drug Dev: Membrane-active peptides (e.g., Melittin) lower the energy barrier for this side-chain disordering, triggering the color change at physiological temperatures.

ChromaticTransition cluster_Mech Mechanistic Divergence BluePhase Blue Phase PDA (Planar Backbone) Stimulus Stimulus (Ligand/Heat/pH) BluePhase->Stimulus SideChain Side-Chain Disorder/Packing Stimulus->SideChain Steric Repulsion BackboneTwist Backbone C-C Rotation (Twist) SideChain->BackboneTwist Torque Transfer RedPhase Red Phase PDA (Fluorescent) BackboneTwist->RedPhase Conjugation Break

Figure 2: Mechanistic pathway of the Blue-to-Red transition. Side-chain perturbation drives backbone twisting.

Experimental Protocol: HCDA Vesicle Preparation & Assay

This protocol establishes a self-validating system for screening membrane-active compounds.

Materials
  • HCDA: 8,10-Heneicosadiynoic acid (High purity, >98%).

  • Solvent: Chloroform (HPLC grade).

  • Buffer: HEPES (10 mM, pH 7.4).

  • Equipment: Probe sonicator, UV Crosslinker (254 nm), Microplate Reader.

Step-by-Step Workflow
  • Film Formation:

    • Dissolve HCDA in chloroform to a concentration of 1 mM.

    • Evaporate solvent under a nitrogen stream in a glass vial to form a thin, uniform lipid film.

    • Validation: The film must be invisible/transparent. White residue indicates aggregation.

  • Hydration & Assembly:

    • Add HEPES buffer to the film (final conc. 1 mM).

    • Sonicate at ~70°C (above the

      
       of 52°C) for 15 minutes.
      
    • Critical Step: Store the solution at 4°C overnight.

    • Why: This "ripening" period allows the monomers to self-assemble into the ordered lattice required for polymerization.

  • Polymerization (The "Activation"):

    • Irradiate the cold vesicle solution with UV light (254 nm, 1 mW/cm²) for 5–10 minutes.

    • Observation: The solution should turn deep blue.

    • QC Check: Measure Absorbance Ratio (

      
      ). A ratio > 1.0 indicates successful polymerization.
      
  • Drug Screening Assay:

    • Aliquot 100 µL of Blue HCDA vesicles into a 96-well plate.

    • Add test compound (e.g., antimicrobial peptide).[3]

    • Incubate at 25°C for 30 minutes.

    • Readout: Measure Colorimetric Response (CR):

      
      
      Where 
      
      
      
      .

Application in Drug Development: Mechanism of Interaction

When using HCDA to validate a drug candidate (e.g., a novel antibiotic), the interaction mechanism is classified into three modes:

  • Surface Adsorption: The drug binds to the headgroups (carboxyl). This causes minimal color change unless the headgroup reorientation is severe.

  • Insertion/Intercalation: The drug penetrates the hydrophobic core. This disrupts the alkyl chain packing, triggering a massive Blue-to-Red shift. This confirms membrane permeation capability.

  • Pore Formation: High concentrations of drug cause vesicle lysis. This is often detected by a rapid drop in total optical density (scattering) alongside the color shift.

Comparative Sensitivity Table

HCDA is often compared to PCDA. HCDA is preferred when high sensitivity is required.

FeatureHCDA (8,10-diyne)PCDA (10,12-diyne)Application Context
Chain Length C21C25HCDA is "softer".
Melting Point ~52°C~62°CHCDA is closer to physiological temp.
Sensitivity HighModerateHCDA detects weaker interactions.
Stability ModerateHighPCDA is better for harsh environments.

References

  • Phung, V. D., et al. (2025).[1] Hydrochromic Conjugated Polymers for Human Sweat Pore Mapping. ResearchGate. Link

  • Lee, J., et al. (2014).[2] Tuning of hydrochromic response using diacetylenic lipids. Nature Communications. Link

  • Casillas-Vargas, G., et al. (2021).[4] Antibacterial fatty acids: An update of possible mechanisms of action. Progress in Lipid Research. Link

  • Kim, J. M., et al. (2012). Polydiacetylene-based biosensors for the detection of DNA, proteins, and bacteria. Sensors. Link

  • Okada, S., et al. (1998). Colorchromism of Polydiacetylenes. Accounts of Chemical Research. Link

Sources

Foundational

Technical Handling Guide: 8,10-Heneicosadiynoic Acid (HCDA)

[1][2][3][4][5] Part 1: Material Characterization & Critical Properties 8,10-Heneicosadiynoic acid (HCDA) is a specialized diacetylenic fatty acid used primarily in the synthesis of polydiacetylene (PDA) supramolecular a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Part 1: Material Characterization & Critical Properties

8,10-Heneicosadiynoic acid (HCDA) is a specialized diacetylenic fatty acid used primarily in the synthesis of polydiacetylene (PDA) supramolecular assemblies.[1] Unlike standard saturated fatty acids, HCDA contains a photosensitive diacetylene moiety at the 8,10-position, rendering it highly reactive to UV light and thermal stress.[2]

Chemical Identity
PropertySpecification
CAS Number 174063-95-7
IUPAC Name 8,10-Heneicosadiynoic acid
Synonyms HCDA, FA 21:2 (diacetylene)
Molecular Formula C₂₁H₃₄O₂
Molecular Weight 318.50 g/mol
Melting Point 51–52 °C
Appearance White to faint yellow crystalline powder
Solubility Soluble in THF, Chloroform, Ethanol; Insoluble in water (until assembled)
The Reactivity Hazard (Topochemical Polymerization)

The primary handling risk of HCDA is not acute toxicity, but uncontrolled polymerization . Upon exposure to UV radiation (254 nm) or gamma rays, HCDA monomers aligned in a crystal lattice undergo a 1,4-addition reaction to form a conjugated polymer backbone.

  • Monomer State: Colorless/White.[2]

  • Polymer State (Blue Phase): Ordered, conductive backbone.

  • Degraded State (Red Phase): Disordered, fluorescent, non-reversible.

Warning: If your "white powder" stock has turned pale blue or pink, the reagent has degraded via ambient light exposure or thermal stress and is unsuitable for quantitative sensor development.

Part 2: Safety & Hazard Profile (GHS)

While HCDA is not classified as a high-toxicity poison, it acts as a chemical irritant and possesses specific reactive hazards.[2]

GHS Classification[4]
  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3]

Operational Safety Controls
  • Engineering Controls: Handle dry powder inside a fume hood to prevent inhalation.

  • Light Protection: CRITICAL. All handling should be performed under yellow light or low-light conditions. Avoid direct sunlight or fluorescent lab lighting for extended periods.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat.

Part 3: Storage & Stability Protocol

The stability of HCDA is binary: it is stable in the dark at low temperatures but rapidly degrades under ambient conditions.

The "Dark & Cold" Standard
  • Primary Storage: -20°C is preferred for long-term storage (>1 month). 4°C is acceptable for active working stocks (<1 month).

  • Atmosphere: Store under Argon or Nitrogen gas to prevent oxidative degradation of the terminal alkyl chain.

  • Container: Amber glass vials wrapped in aluminum foil. Plastic containers may leach plasticizers which can interfere with lipid assembly.[2]

Visual Quality Check

Before every experiment, perform a visual inspection:

  • Pass: Powder is white or off-white.[2]

  • Fail: Powder shows blue specks or a pink hue (Indicates partial polymerization).

StorageLogic Start HCDA Stock Receipt Check Visual Inspection Start->Check White White/Off-White Check->White Pass Color Blue/Pink Tint Check->Color Fail Action1 Wrap in Foil + Argon Purge Store at -20°C White->Action1 Action2 Discard as Chemical Waste (Irreversible Degradation) Color->Action2

Figure 1: Decision logic for receiving and storing HCDA reagents to ensure experimental integrity.

Part 4: Experimental Protocols

Solubilization & Vesicle Assembly

HCDA is amphiphilic but requires organic solvents for initial solubilization before self-assembly in aqueous media.[2]

Reagents:

  • HCDA Monomer[4][1][2][5][6]

  • Solvent: Chloroform (for film method) or THF/Ethanol (for injection method)

  • Buffer: 10mM HEPES or DI water (pH 7.4)

Protocol (Thin Film Hydration):

  • Dissolution: Dissolve HCDA in Chloroform to a concentration of 1–2 mg/mL in a glass vial.

  • Evaporation: Evaporate solvent under a stream of Nitrogen gas to form a thin lipid film on the vial walls.

  • Desiccation: Place the vial in a vacuum desiccator for 1 hour to remove trace solvent.

  • Hydration: Add DI water or buffer to the film.[2] Final concentration is typically 1 mM.[2]

  • Sonication: Probe sonicate (20% amplitude) at 70–80°C (above the melting point of 52°C) for 15 minutes. The solution should turn from cloudy to translucent.

  • Maturation: Store the vesicle solution at 4°C overnight. This step is mandatory. The lipids must crystallize into the ordered lattice required for polymerization.

Photopolymerization (The Critical Step)

This step converts the colorless vesicles into the active blue sensor.

Safety Note: UV radiation (254 nm) is damaging to eyes and skin. Use a UV crosslinker box with interlocks.

  • Transfer: Move the cold (4°C) vesicle solution to a quartz cuvette or open vial.

  • Irradiation: Expose to 254 nm UV light.

    • Dose: Typically 1 J/cm² or 5–10 minutes depending on lamp intensity.[2]

  • Observation: The solution will shift from colorless to deep blue.

    • Over-exposure risk:[2] Excessive UV will drive the polymer to the "Red Phase" (non-functional). Stop when the blue color is intense.

Polymerization Monomer Monomer Assembly (Colorless) Ordered Lattice UV 254nm UV (Topochemical Reaction) Monomer->UV Blue PDA Blue Phase (Active Sensor) Conjugated Backbone Stimuli Heat / pH / Ligand Binding (Stress) Blue->Stimuli Red PDA Red Phase (Fluorescent) Disordered/Twisted Red->Blue Irreversible UV->Blue Stimuli->Red

Figure 2: The chromatic transition pathway of HCDA. The Blue-to-Red shift is the sensing mechanism.[2]

Part 5: Disposal & Waste Management

  • Unpolymerized Monomer: Dispose of as hazardous organic waste (due to solvent content) or solid hazardous waste.

  • Polymerized (Blue/Red) Solution: While PDAs are generally biocompatible, nanomaterials should be treated as chemical waste. Do not pour down the drain.

  • Spill Cleanup:

    • Ventilate the area.[2][7]

    • Wipe with acetone or ethanol (HCDA is soluble in organics).

    • Place wipes in a sealed bag for disposal.[2]

References

  • Thomas Scientific. (2025). 8,10-Heneicosadiynoic Acid Product Data & Safety. Retrieved from

  • LookChem. (2025). CAS 174063-95-7 Safety and Physical Properties. Retrieved from

  • Lee, J., et al. (2014). "Hydrochromic conjugated polymers for human sweat pore mapping." Nature Communications.[2] (Demonstrates HCDA application and structure). Retrieved from

  • Sigma-Aldrich. (2025).[2] General Handling of Diacetylenic Lipids (PCDA Analogues). Retrieved from [2]

  • PubChem. (2025).[8] Heneicosanoic Acid vs Diynoic Acid Structure Validation. Retrieved from

Sources

Exploratory

A Researcher's Guide to Polyacetylenic Fatty Acids: From Natural Sources to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Unique Chemical Class Polyacetylenic fatty acids (PAFAs), often simply called polyacet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Unique Chemical Class

Polyacetylenic fatty acids (PAFAs), often simply called polyacetylenes, are a fascinating and highly reactive class of natural products characterized by the presence of one or more carbon-carbon triple bonds within a fatty acid-like aliphatic chain.[1][2] While less ubiquitous than their saturated and unsaturated fatty acid cousins, PAFAs possess a remarkable spectrum of biological activities that have captured the attention of the scientific community. These activities range from potent anti-inflammatory and anti-cancer effects to antimicrobial and neurotoxic properties.[3][4]

Primarily synthesized by plants in the Apiaceae (carrot family), Araliaceae (ginseng family), and Asteraceae (sunflower family) as defense compounds, these molecules represent a rich, yet underexplored, source for novel therapeutic leads.[4][5][6] This guide provides a comprehensive overview of the core knowledge required to work with PAFAs, from their natural origins and chemical diversity to detailed methodologies for their extraction, characterization, and biological evaluation.

Chemical Diversity and Natural Occurrence

PAFAs are derived biosynthetically from common unsaturated fatty acids like oleic and linoleic acid through a series of desaturation and modification steps.[1][7] The initial and rate-limiting step is the introduction of a triple bond into the fatty acid chain, a reaction catalyzed by specialized enzymes known as fatty acid acetylenases.[8] This foundational structure is then further modified through oxidation, hydroxylation, and other enzymatic processes, leading to a wide array of structurally diverse compounds.[7]

Two of the most extensively studied PAFAs are falcarinol (FaOH) and panaxytriol (PXT) , which serve as excellent examples of the chemical diversity and therapeutic potential within this class.

Compound Core Structure Key Natural Sources Noteworthy Activities
Falcarinol (FaOH) C17 aliphatic chain with two triple bonds and one hydroxyl group.Carrots, Parsnip, Celery, Ginseng[3]Anti-inflammatory, Anti-cancer, Neurotoxic, Potent Allergen[3][9][10]
Falcarindiol (FaDOH) A diol derivative of falcarinol.Carrots, Apiaceae family plants[9]Cytotoxic, Anti-inflammatory[9]
Panaxytriol (PXT) C17 aliphatic chain with two triple bonds and three hydroxyl groups.Panax ginseng (Korean Red Ginseng)[11][12][13]Anti-cancer, Cytoprotective, Anti-inflammatory[11][14][15]
Panaxydol A related polyacetylene from ginseng.Panax ginseng[16]Anti-proliferative[16]

Biosynthesis of Polyacetylenic Fatty Acids

The biosynthesis of PAFAs is a specialized branch of lipid metabolism. The process begins with common C18 fatty acids, primarily oleic acid and linoleic acid.[7] A series of enzymatic reactions, including desaturation and acetylenation, convert these precursors into key intermediates like crepenynic acid.[1][5] Further modifications, such as chain shortening, oxidation, and hydroxylation, lead to the vast diversity of PAFAs observed in nature.[1][7]

Below is a simplified diagram illustrating the biosynthetic origins of this unique class of molecules.

PAFA Biosynthesis Pathway Simplified PAFA Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 PAFA Pathway Oleic_Acid Oleic Acid (C18:1) Crepenynic_Acid Crepenynic Acid Oleic_Acid->Crepenynic_Acid Δ12 Desaturase + Acetylenase Linoleic_Acid Linoleic Acid (C18:2) Linoleic_Acid->Crepenynic_Acid Acetylenase Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturase C17_PAFAs C17 PAFAs (e.g., Falcarinol) Dehydrocrepenynic_Acid->C17_PAFAs Chain shortening, Oxidation, etc. Other_PAFAs Other PAFA Derivatives C17_PAFAs->Other_PAFAs Further Modifications PAFA Workflow General Workflow for PAFA Research Source Plant Material (e.g., Carrot, Ginseng) Extraction Solvent Extraction (e.g., Methanol, Hexane) Source->Extraction Partition Liquid-Liquid Partition (Enrichment) Extraction->Partition Crude Extract Purification Chromatography (Silica Gel, HPLC) Partition->Purification PAFA-rich Fraction Characterization Structural Elucidation (NMR, GC-MS) Purification->Characterization Pure Compound Bioassay Biological Activity Testing (e.g., Cytotoxicity, Anti-inflammatory) Characterization->Bioassay

Caption: Standard workflow from source material to bioactivity testing.

Step-by-Step Methodologies

Protocol 1: Extraction and Initial Fractionation

This protocol is a generalized starting point based on methods for extracting PAFAs from plant roots like ginseng. [16]

  • Causality: The choice of solvents is critical. Methanol is effective for initial extraction due to its polarity, which can penetrate plant tissues and extract a broad range of compounds. [16]Subsequent partitioning with a non-polar solvent like hexane selectively moves the lipophilic PAFAs into the hexane layer, providing the first step of enrichment. [16]

  • Preparation: Obtain fresh or dried plant material (e.g., 100g of Panax ginseng root). Lyophilize and grind the material into a fine powder to maximize surface area for extraction.

  • Extraction: Perform a reflux extraction using methanol for 4-6 hours. [16]This method uses heat to increase extraction efficiency. Alternatively, methanolic ultrasonication can be used as a less harsh method.

  • Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator. This yields a crude methanolic extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a water/methanol mixture (e.g., 9:1) and partition it against an equal volume of n-hexane. Repeat the hexane wash three times.

  • Enrichment: Combine the hexane fractions and evaporate the solvent under vacuum. The resulting residue is the crude PAFA-rich extract. [16] Protocol 2: Purification by Chromatography

  • Causality: Silica gel chromatography separates compounds based on polarity. Since PAFAs are relatively non-polar, they can be eluted from a silica column using a gradient of non-polar (hexane) to slightly more polar (ethyl acetate) solvents. [16]Final purification to obtain individual compounds requires the high resolution of High-Performance Liquid Chromatography (HPLC), particularly reverse-phase columns that separate molecules based on hydrophobicity. [17]

  • Silica Gel Chromatography:

    • Load the crude PAFA extract onto a silica gel column pre-equilibrated with 100% n-hexane.

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 1%, 2%, 5%, 10%, 20% ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Semi-Preparative HPLC:

    • Subject the enriched fractions from the silica column to semi-preparative reverse-phase HPLC (e.g., using a C18 column). [17] * Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to resolve individual compounds.

    • Monitor the elution profile with a UV detector, as the conjugated double and triple bonds in PAFAs absorb UV light.

Protocol 3: Structural Characterization

  • Causality: A combination of analytical techniques is required for unambiguous structure determination. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, which is essential for identifying the exact position of triple bonds and stereocenters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile PAFAs, GC-MS can be used to determine molecular weight and purity. [17]Derivatization may be necessary for compounds with hydroxyl groups.

  • High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the purified compound to determine its elemental formula.

  • NMR Spectroscopy: Dissolve the pure compound in a deuterated solvent (e.g., CDCl3) and perform 1H NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments to fully elucidate the chemical structure.

Biological Activities and Mechanisms of Action

PAFAs exert their biological effects through various mechanisms, often involving covalent interactions with cellular proteins due to their highly electrophilic nature. [10][18]

Anti-inflammatory Effects

Falcarinol-type polyacetylenes are potent anti-inflammatory agents. One of their key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [9]NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes like COX-2. [9]By downregulating NF-κB, PAFAs can significantly dampen the inflammatory response. [9] Another important anti-inflammatory mechanism is the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that controls the expression of antioxidant and cytoprotective genes. Falcarinol can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to a robust cellular defense against oxidative stress and inflammation.

PAFA Anti-inflammatory Pathway Anti-inflammatory Mechanisms of Falcarinol Falcarinol Falcarinol NFkB NF-κB Pathway Falcarinol->NFkB Inhibits Nrf2 Keap1-Nrf2 Complex Falcarinol->Nrf2 Disrupts Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammation Activates Nucleus_Nrf2 Nrf2 Translocation to Nucleus Nrf2->Nucleus_Nrf2 Antioxidant Antioxidant Genes (HO-1, etc.) Nucleus_Nrf2->Antioxidant Activates

Caption: Dual anti-inflammatory action of falcarinol.

Anti-Cancer and Cytotoxic Activity

Many PAFAs, including panaxytriol and falcarinol, exhibit significant cytotoxic activity against various cancer cell lines. [11][12]Panaxytriol has been shown to inhibit DNA synthesis and induce cell cycle arrest at the G2/M phase in tumor cells. [11]The cytotoxic effect of these compounds is often dose- and time-dependent. [11][13] The proposed mechanism for some PAFAs involves their ability to act as alkylating agents. [10][18]The hydroxyl group in falcarinol-type structures can be lost, generating a highly reactive carbocation that can covalently bind to and inactivate critical cellular macromolecules, leading to apoptosis. [10][18]Furthermore, some panaxytriol derivatives are believed to exert their effects through the induction of phase 2 chemoprotective enzymes, which help protect normal cells against carcinogens and oxidants. [11][14][15]

Key Experimental Protocol: Evaluating Cytotoxicity

To assess the anti-cancer potential of a purified PAFA, a cell viability assay is a fundamental first step. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol 4: MTT Cell Viability Assay

  • Causality and Self-Validation: This protocol measures the metabolic activity of cells, which correlates with cell viability. The enzyme mitochondrial reductase in living cells converts the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The protocol is self-validating through the inclusion of controls:

    • Negative Control (Vehicle): Cells treated with only the solvent (e.g., DMSO) used to dissolve the PAFA. This establishes the baseline 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay system is responsive.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a CO2 incubator.

  • Compound Treatment: Prepare a stock solution of the purified PAFA in DMSO. Make serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the PAFA. Include vehicle and positive control wells. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Challenges and Future Directions

Despite their promise, research into PAFAs faces several hurdles. Their inherent instability makes them difficult to handle, store, and formulate into stable drug products. [1]Total synthesis of these complex molecules is challenging, limiting the supply for extensive preclinical and clinical studies.

Future research should focus on:

  • Stabilized Analogs: Designing and synthesizing more stable derivatives of natural PAFAs that retain biological activity but have improved pharmacokinetic properties.

  • Mechanism Elucidation: Using modern chemical biology and proteomic tools to identify the specific molecular targets of bioactive PAFAs.

  • Biosynthetic Engineering: Exploring the potential of metabolic engineering in plants or microbial hosts to produce specific PAFAs in larger quantities.

Conclusion

Polyacetylenic fatty acids represent a structurally unique and biologically potent class of natural products. With powerful anti-inflammatory and anti-cancer properties, compounds like falcarinol and panaxytriol hold significant promise for drug development. Overcoming the challenges of stability and supply through innovative chemistry and biotechnology will be key to unlocking the full therapeutic potential of these remarkable molecules. This guide provides the foundational knowledge and practical methodologies for researchers to confidently explore this exciting field.

References

  • Falcarinol - Panaxynol - Benchchem. (n.d.).
  • Multifaceted cytoprotection by synthetic polyacetylenes inspired by the ginseng-derived natural product, panaxytriol - PMC - NIH. (n.d.).
  • (3R, 9R, 10R)-Panaxytriol: A molecular-based nutraceutical with possible application to cancer prevention and treatment - ResearchGate. (n.d.).
  • Studies on the panaxytriol of Panax ginseng C. A. Meyer. Isolation, determination and antitumor activity - PubMed. (1989). Chemical & Pharmaceutical Bulletin, 37(5), 1279-1281.
  • Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - MDPI. (2019). Molecules, 24(18), 3344.
  • Multifaceted cytoprotection by synthetic polyacetylenes inspired by the ginseng-derived natural product, panaxytriol - PubMed. (2011). Journal of Medicinal Chemistry, 54(17), 5868-5877.
  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • [Cell growth inhibitory substance isolated from Panax ginseng root: panaxytriol] - PubMed. (1990). Gan To Kagaku Ryoho, 17(5), 1045-1049.
  • Falcarinol. (n.d.).
  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC. (n.d.).
  • Bioactivity of Polyacetylenes in Food Plants | Request PDF - ResearchGate. (n.d.).
  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC. (2008). Progress in Lipid Research, 47(4), 233-306.
  • Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance - MDPI. (n.d.).
  • (PDF) Polyacetylene Compounds of Plants of the Asteraceae Family (Review). (2025).
  • Biosynthesis and function of polyacetylenes and allied products | Request PDF. (2008). Progress in Lipid Research, 47(4), 233-306.
  • Polyacetylenic compounds derived from unsaturated fatty acids in... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Isolation and characterization of bioactive polyacetylenes Panax ginseng Meyer roots. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 243-250.
  • Biosynthesis and function of polyacetylenes and allied natural products - PubMed - NIH. (2008). Progress in Lipid Research, 47(4), 233-306.
  • Bioactive polyacetylenes in food plants of the Apiaceae family: Occurrence, bioactivity and analysis | Request PDF - ResearchGate. (n.d.).
  • Analysis of polyacetylenes | Semantic Scholar. (n.d.).
  • Transformation and Characterization of Δ12-Fatty Acid Acetylenase and Δ12-Oleate Desaturase Potentially Involved in the Polyacetylene Biosynthetic Pathway from Bidens pilosa - PubMed. (2020). Plants (Basel, Switzerland), 9(11), 1483.
  • Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods - MDPI. (n.d.).
  • Extraction of Fatty Acids and Phenolics from Mastocarpus stellatus Using Pressurized Green Solvents - PMC. (n.d.).
  • Biosynthesis and function of polyacetylenes and allied natural products - OUCI. (n.d.).
  • Chapter 2 PRODUCTION OF LIPIDS FROM NATURAL SOURCES. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 8,10-Heneicosadiynoic Acid

Executive Summary This application note details the synthesis of 8,10-Heneicosadiynoic acid (8,10-HDA) , a 21-carbon fatty acid containing a conjugated diacetylene unit.[1] Unlike the more common 10,12-pentacosadiynoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 8,10-Heneicosadiynoic acid (8,10-HDA) , a 21-carbon fatty acid containing a conjugated diacetylene unit.[1] Unlike the more common 10,12-pentacosadiynoic acid (PCDA), the 8,10-HDA variant offers distinct packing parameters in Langmuir-Blodgett monolayers and self-assembled vesicles, influencing the chromatic transition temperature of the resulting polydiacetylene (PDA) sensors.[1]

The protocol employs a modified Cadiot-Chodkiewicz coupling , selected for its ability to unsymmetrically couple terminal alkynes with haloalkynes while minimizing homocoupling side reactions.[1][2] This guide prioritizes "self-validating" steps where visual cues (color changes) and specific checkpoints ensure process integrity.

Retrosynthetic Strategy & Precursor Selection

To synthesize the C21 target with the diacetylene moiety at the 8,10 position, we must disconnect the molecule at the single bond between the two alkyne units (C9-C10).[1]

Structural Logic[1]
  • Target:

    
    
    
  • Fragment A (Head): Requires a carboxylic acid and a terminal alkyne ending at C9.

    • Selection:8-Nonynoic acid (9 carbons).[1]

    • Structure:

      
      
      
  • Fragment B (Tail): Requires a halogenated alkyne to provide the remaining 12 carbons (C10-C21).[1]

    • Selection:1-Bromo-1-dodecyne (12 carbons).[1][3]

    • Structure:

      
      [1]
      
Pathway Visualization[1]

Retrosynthesis Target Target: 8,10-Heneicosadiynoic Acid (C21) Disconnection Disconnection at C9-C10 bond Target->Disconnection FragA Fragment A (Head) 8-Nonynoic Acid (Nucleophile) Disconnection->FragA FragB Fragment B (Tail) 1-Bromo-1-dodecyne (Electrophile) Disconnection->FragB PrecursorA Precursor: 8-Nonyn-1-ol (Jones Oxidation) FragA->PrecursorA Synthesis PrecursorB Precursor: 1-Dodecyne (NBS Bromination) FragB->PrecursorB Synthesis

Figure 1: Retrosynthetic analysis dividing the C21 target into a C9 acid head and a C12 hydrophobic tail.

Materials & Reagents

  • Precursors:

    • 8-Nonynoic acid (Commercial or synthesized via Jones oxidation of 8-nonyn-1-ol).[1]

    • 1-Dodecyne (>97%).[1]

  • Catalysts & Reagents:

    • Copper(I) Chloride (CuCl) – Must be purified/fresh. Green CuCl indicates oxidation and will fail.[1]

    • Hydroxylamine hydrochloride (

      
      ).[1]
      
    • Ethylamine (70% in water) or n-Butylamine.[1]

    • N-Bromosuccinimide (NBS) & Silver Nitrate (

      
      ).[1][4]
      
  • Solvents: Methanol (anhydrous), THF, Dichloromethane (DCM).[1]

Experimental Protocols

Protocol A: Synthesis of 1-Bromo-1-dodecyne (The Tail)

Rationale: The Cadiot-Chodkiewicz coupling requires one alkyne to be halogenated to act as the electrophile.[1] NBS/AgNO3 is preferred over hypobromite for cleaner conversion of long-chain lipids.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF). Add 1-dodecyne (16.6 g, 100 mmol) and N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) in acetone (150 mL).

  • Catalysis: Add

    
      (1.7 g, 10 mmol) as a catalyst.
    
  • Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC (Hexane). The product (bromoalkyne) will move slightly faster than the starting material and stain differently with KMnO4.

  • Workup: Filter off the succinimide precipitate. Concentrate the filtrate. Redissolve in Hexane, wash with water (3x) and brine (1x).[1] Dry over

    
    .
    
  • Validation:

    
     should show the disappearance of the terminal alkyne triplet (
    
    
    
    ppm) and preservation of the propargylic protons.
Protocol B: Cadiot-Chodkiewicz Coupling (The Core Synthesis)

Rationale: This step couples the C9 acid head with the C12 tail.[1] The use of hydroxylamine is critical to maintain Copper in the +1 oxidation state, preventing the Glaser homocoupling of the 8-nonynoic acid.[1]

Reagent Preparation:

  • Solution A (Catalytic Base): Dissolve CuCl (0.4 g, 4 mmol) and

    
      (0.5 g) in a mixture of Ethylamine  (12 mL) and Methanol  (40 mL).
    
    • Checkpoint: This solution should be colorless or pale yellow. If blue, add more hydroxylamine until reduced.

  • Solution B (Head): Dissolve 8-Nonynoic acid (6.16 g, 40 mmol) in Methanol (20 mL).

  • Solution C (Tail): Dissolve 1-Bromo-1-dodecyne (9.8 g, 40 mmol) in Methanol/THF (20 mL, 1:1 mix to ensure solubility).

Procedure:

  • Inert Atmosphere: Flush a 3-neck flask with Argon. This is mandatory to suppress oxygen-mediated homocoupling.[1]

  • Base Loading: Add Solution A to the flask and cool to 10°C.

  • Head Addition: Add Solution B (Acid) to the flask. The solution may turn yellow (formation of Cu-acetylide).

  • Coupling (Dropwise): Add Solution C (Bromo-tail) dropwise via an addition funnel over 45-60 minutes.

    • Process Control: Vigorous stirring is essential. If the solution turns green/blue, pause addition and add a spatula tip of solid hydroxylamine hydrochloride to reduce Cu(II) back to Cu(I).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-cold 2M HCl (acidifies the carboxylate and quenches the catalyst). Extract with Ethyl Acetate (3x).[5]

  • Purification:

    • The crude product is light-sensitive. Wrap flask in foil.

    • Recrystallize from Petroleum Ether/Ethanol or perform column chromatography (Silica, Hexane:Ethyl Acetate 90:10 -> 80:20).[1]

Protocol C: Quality Control & Validation

Trustworthiness: A synthesized lipid is useless without structural confirmation.[1]

TestExpected ResultFailure Mode Indicator
Visual White to off-white crystalline solid.[1]Blue/Black: Polymerized product (Discard). Yellow oil: Solvent impurities.
UV-Vis Sharp peaks at ~230, 243, 256 nm (characteristic of conjugated diyne).[1]Broad absorption >300 nm indicates polymerization.


2.2-2.3 (4H, t, propargylic protons flanking the diyne).[1]
Presence of

1.9 (terminal alkyne) means incomplete coupling.
Melting Point 60-65°C (Estimate based on homologs).[1]Broad range (>5°C spread) indicates impurity.

Workflow Logic Diagram

Workflow Substrate 8-Nonynoic Acid (Solubilized in MeOH) Mix Formation of Cu-Acetylide (Yellow Solution) Substrate->Mix Reagent 1-Bromo-1-dodecyne (in THF/MeOH) Addition Dropwise Addition of Bromo-alkyne (Argon Atmosphere, 10°C) Reagent->Addition Catalyst CuCl + Ethylamine + NH2OH·HCl Catalyst->Mix Mix->Addition Monitor Monitor Color: Blue = BAD (Add NH2OH) Yellow/Green = GOOD Addition->Monitor Acidify Acid Quench (HCl) Extract w/ EtOAc Monitor->Acidify Complete Purify Recrystallization (Protect from Light) Acidify->Purify

Figure 2: Step-by-step logic for the Cadiot-Chodkiewicz coupling, emphasizing the colorimetric process control.

Storage and Handling

  • Polymerization Risk: Diacetylenic acids are topochemically active. Exposure to UV light (254 nm) or heat will cause them to crosslink, turning the white powder blue or red (PDA formation).[1]

  • Storage: Store in amber vials, wrapped in aluminum foil, at -20°C under Argon.

References

  • Cadiot, P., & Chodkiewicz, W. (1957).[4] Coupling of Acetylenic Compounds. Chemistry of Acetylenes.

  • Gunstone, F. D., & Sykes, P. J. (1962).[6] Fatty acids.[7][8][9][10][11][12] Part VII. The synthesis of hexadeca-8,10-dienoic, octadeca-7,11-dienoic, and eicosa-7,13-dienoic acid.[1][6] Journal of the Chemical Society, 3055-3059.[1]

  • Goebel, H. D., & Jaeger, D. A. (2018). Synthesis of Diacetylenic Fatty Acids. Organic Preparations and Procedures International.
  • PubChem. (2023). Heneicosanoic Acid Properties.

Sources

Application

Purification of 8,10-Heneicosadiynoic acid by chromatography

Application Note: High-Purity Isolation of 8,10-Heneicosadiynoic Acid (HCDA) Abstract 8,10-Heneicosadiynoic acid (HCDA) is a functional diacetylenic fatty acid capable of topochemical polymerization into polydiacetylenes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 8,10-Heneicosadiynoic Acid (HCDA)

Abstract

8,10-Heneicosadiynoic acid (HCDA) is a functional diacetylenic fatty acid capable of topochemical polymerization into polydiacetylenes (PDAs), widely utilized in colorimetric biosensing and chromogenic supramolecular assemblies. The purity of the monomer is the single most critical factor influencing the sensitivity and color-transition temperature of the resulting polymer. This guide details a rigorous purification workflow for HCDA, addressing the specific challenges of separating amphiphilic diacetylenes from homocoupled byproducts and copper catalysts while preventing premature photopolymerization.

Molecule Profile & Impurity Landscape

Understanding the physicochemical behavior of HCDA is prerequisite to its purification. Unlike simple saturated fatty acids, the diacetylene moiety introduces UV-instability and rigid geometry.

  • Chemical Structure:

    
    
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 318.50 g/mol

  • Key Properties:

    • Photosensitivity: Polymerizes to a blue/red solid upon exposure to UV (<300 nm) or excessive heat.

    • Acidity:

      
       (Carboxylic acid headgroup).
      
    • Solubility: Soluble in chloroform, ethyl acetate, THF; sparingly soluble in hexane; insoluble in water.

The Impurity Profile (Source-Dependent)

HCDA is typically synthesized via Cadiot-Chodkiewicz coupling of a terminal alkyne (1-dodecyne) and a bromo-alkynyl acid (9-bromo-8-nonynoic acid).

Impurity TypeOriginPolarity (Relative to HCDA)Separation Strategy
Copper Salts Catalyst (

,

)
Very High (Ionic)Acidic Aqueous Wash / Chelation
Homocoupled Dimer Side reaction (Head-to-Head)High (Dicarboxylic acid)Flash Chromatography (Retains longer)
Homocoupled Dimer Side reaction (Tail-to-Tail)Very Low (Hydrocarbon)Flash Chromatography (Elutes early)
Starting Alkyne Unreacted 1-dodecyneLowFlash Chromatography (Elutes Solvent Front)
Starting Acid Unreacted 8-nonynoic acidMedium-HighDifficult Separation (Recrystallization required)

Pre-Purification: Crude Work-Up

Critical Safety Note: Perform all steps under yellow light or low-light conditions to prevent background polymerization.

Before chromatography, the crude reaction mixture must be cleared of copper ions, which can chelate to the silica gel and cause band streaking or catalytic degradation.

  • Quenching: Acidify the reaction mixture to pH ~2 using 1M HCl. This ensures the fatty acid is fully protonated (

    
    ) and partitions into the organic phase.
    
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc).

  • Chelation Wash: Wash the combined organic layer with 5% Ammonium Chloride (

    
    )  solution. The copper-amine complexes will turn the aqueous layer blue. Repeat until the aqueous layer is colorless.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .

Protocol A: Flash Column Chromatography

This is the primary method for isolating HCDA from non-polar hydrocarbons and polar homocoupled diacids.

Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: 10:1 Silica-to-Crude mass ratio.

Mobile Phase Optimization

Standard straight-phase chromatography is recommended. The addition of acetic acid is mandatory to suppress the ionization of the carboxylic acid, preventing "tailing" (broad peaks) caused by interaction with silanol groups.

  • Solvent A: Hexane (Non-polar)

  • Solvent B: Ethyl Acetate (Polar)

  • Modifier: Glacial Acetic Acid (0.5% v/v constant)

Gradient Table:

Time (Column Volumes)% Hexane (+0.5% AcOH)% EtOAc (+0.5% AcOH)Target Elution
0–2955Non-polar impurities (Tail-Tail dimer)
2–59010Unreacted Alkyne
5–1285158,10-Heneicosadiynoic Acid (Product)
12–156040Polar impurities (Head-Head dimer)

Step-by-Step Procedure:

  • Slurry Packing: Suspend silica in 95:5 Hexane:EtOAc. Pour into the column and pack under pressure to remove air bubbles.

  • Loading: Dissolve the crude oil in a minimum volume of Toluene or DCM (avoid EtOAc for loading as it broadens the band). Apply gently to the sand bed.

  • Elution: Run the gradient. Collect fractions (typically 15–20 mL for a 5g scale).

  • TLC Monitoring:

    • Plate: Silica Gel 60 F254.

    • Eluent: 80:20 Hexane:EtOAc + 1 drop Acetic Acid.

    • Visualization: UV (254 nm) shows the diacetylene core. Iodine stain shows the aliphatic chains.

    • Rf Value: HCDA typically appears at Rf ~0.35–0.40.

Protocol B: Recrystallization (Polishing)

Chromatography often leaves trace isomers or soluble silica. Recrystallization ensures the crystalline order required for polymerization studies.

Solvent System: Petroleum Ether (boiling range 40–60°C) or Hexane.

  • Dissolution: Place the chromatographed HCDA in a flask. Add minimum Hexane at 45°C until dissolved.

  • Filtration: If the solution is cloudy (silica dust), filter hot through a 0.45 µm PTFE syringe filter.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C for 4 hours, and finally -20°C overnight.

  • Collection: Filter the white/colorless crystals cold. Wash with -20°C Hexane.

  • Drying: Vacuum dry in the dark. Do not use heat.

Protocol C: Analytical Validation (HPLC)

Verify purity before polymerization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile (ACN) + 0.1% Formic Acid[1]

  • Method: Isocratic 90% B or Gradient 80% -> 100% B over 10 mins.

  • Detection: PDA at 240 nm and 254 nm (Diacetylene absorption).

Visualization of the Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (HCDA, Cu salts, Dimers) Quench Acid Quench (HCl) & Extraction (EtOAc) Crude->Quench Wash Chelation Wash (NH4Cl aq) Quench->Wash Flash Flash Chromatography Silica Gel 60 Hex:EtOAc:AcOH (85:15:0.5) Wash->Flash Organic Phase Waste1 Waste: Aqueous Cu2+ (Blue) Wash->Waste1 Removes Copper Recryst Recrystallization Solvent: Cold Hexane Flash->Recryst Main Fraction (Rf ~0.4) Waste2 Waste: Non-polar Dimers & Starting Alkyne Flash->Waste2 Early Fractions Waste3 Waste: Polar Head-Head Dimers Flash->Waste3 Late Fractions Pure Pure 8,10-HCDA (White Crystalline Solid) Recryst->Pure

Figure 1: Step-by-step purification logic for 8,10-Heneicosadiynoic acid, highlighting impurity removal stages.

Troubleshooting & Storage

ObservationCauseSolution
Product turns Blue/Red Polymerization occurredDiscard. Keep future samples in dark/amber vials. Store at -20°C.
Broad/Tailing Peaks Acidic headgroup interactionIncrease Acetic Acid in mobile phase to 1%.
Low Yield Product crystallized on columnEnsure loading solvent volume is sufficient; do not let column run dry.
NMR shows aliphatic impurities Grease or Hexane trappingDry under high vacuum for >12h. Use grease-free glassware.

References

  • Synthesis of Diacetylenic Fatty Acids: Chodkiewicz, W., & Cadiot, P. (1955). Nouvelle synthèse de composés acétyléniques conjugués. Comptes Rendus, 241, 1055-1057. (Foundational chemistry for asymmetric diacetylene synthesis).
  • Purification of Fatty Acids

    • Christie, W. W., & Han, X. (2010).[2] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. Link

  • Lauher, J. W., & Fowler, F. W. (2008).
  • Chromatographic Behavior of Fatty Acids

    • Scholfield, C. R. (1981). High Performance Liquid Chromatography of Fatty Acids and Lipid Classes. Journal of the American Oil Chemists' Society, 58(6), 662-665. Link

Sources

Method

Application Note: Quantitative Analysis of 8,10-Heneicosadiynoic Acid in Biological Samples by LC-MS/MS

Introduction: The Significance of Diynoic Acids in Biological Systems Long-chain fatty acids are integral components of cellular structures and serve as critical signaling molecules in a myriad of physiological and patho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diynoic Acids in Biological Systems

Long-chain fatty acids are integral components of cellular structures and serve as critical signaling molecules in a myriad of physiological and pathological processes. Among these, polyunsaturated fatty acids (PUFAs) with conjugated triple bonds (diynoic acids) represent a rare and intriguing class of lipids. 8,10-Heneicosadiynoic acid, a C21 fatty acid with two conjugated triple bonds, is an example of such a molecule. While its biological role is still under investigation, the unique structural features of diynoic acids suggest potential involvement in novel biochemical pathways and as biomarkers for specific physiological or disease states. The high reactivity and specific conformation conferred by the diyne moiety make these molecules both challenging to analyze and potentially significant in biological systems.

This application note provides a comprehensive guide for the sensitive and specific quantification of 8,10-heneicosadiynoic acid in various biological matrices, including plasma, tissues, and cultured cells. The workflow presented herein is designed for researchers in academia and the pharmaceutical industry engaged in lipidomics, drug discovery, and biomarker validation. We will detail a robust methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity for complex biological samples[1][2]. The protocols provided are grounded in established principles of lipid extraction and analysis, with specific considerations for the unique properties of diynoic fatty acids.

Methodology Overview: A Validated Workflow for Accurate Quantification

The accurate quantification of a specific lipid from a complex biological matrix is a multi-step process. Each step is critical for ensuring the integrity of the analyte and the reliability of the final results. The workflow described in this application note is designed as a self-validating system, incorporating internal standards and quality control checks at key stages.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Deuterated Internal Standard Sample->Spike Addition of IS Extraction Lipid Extraction (e.g., Matyash Method) Spike->Extraction Saponification Saponification (Optional) For Total Fatty Acid Analysis Extraction->Saponification Total FAs SPE Solid-Phase Extraction (Optional) For NEFA Analysis Extraction->SPE NEFAs LC Liquid Chromatography (Reversed-Phase) Extraction->LC Direct analysis of extracted lipids Saponification->LC SPE->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization Calibration Calibration Curve Generation MS->Calibration Quantification Quantification of 8,10-Heneicosadiynoic Acid Calibration->Quantification Validation Data Validation (QC Samples) Quantification->Validation

Caption: Overall workflow for the quantification of 8,10-heneicosadiynoic acid.

PART 1: Sample Preparation - Preserving the Integrity of the Analyte

The initial handling and extraction of lipids from biological samples is a critical step that dictates the accuracy and reproducibility of the entire analytical procedure. Polyunsaturated fatty acids, particularly those with conjugated triple bonds, can be susceptible to oxidation and isomerization[3][4]. Therefore, all procedures should be performed on ice, and the use of antioxidants is highly recommended.

Internal Standard: The Cornerstone of Accurate Quantification

Expert Recommendation: We strongly advise custom synthesis of 8,10-heneicosadiynoic acid-d4 from a reputable supplier specializing in stable isotope-labeled lipids. This initial investment is crucial for obtaining high-quality, reproducible quantitative data. In the interim, for method development purposes, a commercially available deuterated C21 saturated fatty acid, such as heneicosanoic acid-d3, can be utilized as a surrogate internal standard to optimize extraction and chromatography, though it will not correct for potential ionization differences of the diynoic acid[5].

Lipid Extraction: Choosing the Right Method for Your Matrix

Several robust methods exist for the extraction of lipids from biological samples. The choice of method depends on the sample type and the specific lipid class of interest. For a comprehensive analysis of total lipids, the Matyash method is recommended due to its efficiency and the use of less toxic solvents compared to the traditional Folch method[1][7].

This protocol is suitable for plasma, tissue homogenates, and cell pellets.

  • Sample Preparation:

    • For plasma: Use 50-100 µL.

    • For tissue: Homogenize ~20-50 mg of tissue in phosphate-buffered saline (PBS) on ice.

    • For cells: Use a cell pellet containing 1-5 million cells.

  • Internal Standard Spiking: Add the deuterated internal standard (custom synthesized 8,10-heneicosadiynoic acid-d4) to the sample at a known concentration.

  • Extraction:

    • Add 1.5 mL of methanol to the sample. Vortex vigorously for 30 seconds.

    • Add 5 mL of methyl-tert-butyl ether (MTBE). Vortex for 1 minute.

    • Add 1.25 mL of water to induce phase separation. Vortex for 20 seconds.

  • Phase Separation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.

  • Lipid Collection: The upper organic phase contains the lipids. Carefully collect the upper phase and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/acetonitrile 1:1, v/v).

Saponification for Total Fatty Acid Analysis (Optional)

To quantify 8,10-heneicosadiynoic acid that is esterified within complex lipids (e.g., triglycerides, phospholipids), a saponification step is required to hydrolyze the ester bonds and release the free fatty acids[8][9][10].

  • Lipid Extract: Start with the dried lipid extract obtained from Protocol 1.

  • Hydrolysis:

    • Add 1 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 1 hour with occasional vortexing.

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Acidify the mixture to pH 3-4 with 6 M HCl.

    • Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes.

  • Fatty Acid Collection: The upper hexane phase contains the free fatty acids. Collect the upper phase.

  • Repeat Extraction: Repeat the hexane extraction (steps 3.3 and 3.4) one more time and combine the hexane phases.

  • Drying and Reconstitution: Evaporate the hexane to dryness under nitrogen and reconstitute in the LC-MS injection solvent.

Solid-Phase Extraction for Non-Esterified Fatty Acid (NEFA) Analysis (Optional)

For the specific quantification of non-esterified 8,10-heneicosadiynoic acid, solid-phase extraction (SPE) can be employed to isolate the NEFA fraction from the total lipid extract[11][12].

  • SPE Cartridge: Use an aminopropyl-bonded silica SPE cartridge.

  • Conditioning: Condition the cartridge with 2 mL of hexane.

  • Sample Loading: Load the reconstituted total lipid extract (from Protocol 1) onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of chloroform/2-propanol (2:1, v/v) to elute neutral lipids.

  • Elution of NEFAs: Elute the NEFAs with 2 mL of diethyl ether/acetic acid (98:2, v/v).

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the LC-MS injection solvent.

PART 2: LC-MS/MS Analysis - Achieving Sensitivity and Specificity

Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for the quantification of low-abundance lipids in complex biological matrices[1][2]. The separation power of liquid chromatography combined with the specificity of tandem mass spectrometry allows for the unambiguous detection and quantification of the target analyte.

Liquid Chromatography

A reversed-phase chromatographic separation is ideal for resolving fatty acids based on their chain length and degree of unsaturation.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
Gradient Start at 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Tandem Mass Spectrometry

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode, as fatty acids readily form [M-H]- ions. The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

MRM Transitions: The specific MRM transitions for 8,10-heneicosadiynoic acid and its deuterated internal standard need to be determined by infusing the synthesized standards into the mass spectrometer. The precursor ion will be the [M-H]- of the fatty acid, and the product ion will be a characteristic fragment generated by collision-induced dissociation (CID).

AnalyteQ1 (Precursor Ion, m/z)Q3 (Product Ion, m/z)Collision Energy (eV)
8,10-Heneicosadiynoic acidTo be determinedTo be determinedTo be determined
8,10-Heneicosadiynoic acid-d4 (IS)To be determinedTo be determinedTo be determined

Note: The exact m/z values and collision energies must be optimized experimentally using the pure standards.

Derivatization for Enhanced Sensitivity (Optional)

For very low abundance analytes, derivatization of the carboxylic acid group can significantly enhance ionization efficiency and improve the limit of detection[13][14]. A variety of derivatization reagents are available that can introduce a permanently charged group, allowing for analysis in positive ion mode with high sensitivity[13].

Expert Recommendation: If the required sensitivity is not achieved with direct analysis in negative ion mode, consider derivatization with a reagent such as 2-picolylamine. This will add a readily ionizable group to the fatty acid, improving its response in the mass spectrometer. The derivatization protocol should be carefully optimized to ensure complete reaction and avoid the introduction of artifacts.

PART 3: Data Analysis and Quality Control

Calibration Curve and Quantification

A calibration curve must be prepared using the synthesized 8,10-heneicosadiynoic acid standard. The curve should cover the expected concentration range of the analyte in the biological samples.

  • Prepare a stock solution of 8,10-heneicosadiynoic acid in a suitable organic solvent.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Spike each calibration standard with the deuterated internal standard at a constant concentration.

  • Analyze the calibration standards by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression with 1/x weighting is typically used.

  • Quantify 8,10-heneicosadiynoic acid in the biological samples by interpolating their peak area ratios from the calibration curve.

Quality Control

To ensure the validity of the results, quality control (QC) samples should be included in each analytical run.

  • Blank Samples: A solvent blank and a matrix blank (a sample of the same biological matrix known to be free of the analyte) should be run to check for contamination.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be analyzed at the beginning, middle, and end of each analytical batch. The measured concentrations of the QC samples should be within ±15% of their nominal values.

Discussion and Troubleshooting

The quantification of a rare lipid-like 8,10-heneicosadiynoic acid presents unique challenges, primarily the availability of a certified reference standard and a deuterated internal standard. The strategy of custom synthesis is the most scientifically sound approach to overcome this limitation.

Potential for Isomerization: The conjugated diyne system may be susceptible to isomerization under harsh conditions (e.g., high temperatures, strong acids or bases). It is crucial to use mild extraction and derivatization conditions and to store samples at low temperatures (-80°C) to minimize degradation.

Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Chromatographic Resolution: It is important to ensure that the chromatographic method provides sufficient resolution to separate 8,10-heneicosadiynoic acid from other isomeric fatty acids that may be present in the sample.

Conclusion

This application note provides a detailed and robust framework for the quantification of 8,10-heneicosadiynoic acid in biological samples. By employing a systematic approach that includes careful sample preparation, the use of a custom-synthesized deuterated internal standard, and optimized LC-MS/MS analysis, researchers can obtain accurate and reliable quantitative data. This methodology will be a valuable tool for elucidating the biological role of this unique diynoic acid and for exploring its potential as a novel biomarker.

References

  • Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • Nikolaou, A., & Gika, H. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5727. [Link]

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.
  • Bao, Z., & Yuan, S. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100109. [Link]

  • Karki, S., & Shrestha, A. (2024). Saponification Process and Soap Chemistry. INOSR Applied Sciences, 10(1), 49-62.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library.
  • Sluiman, H. E., & van der Vusse, G. J. (1988). A new solid-phase extraction procedure for the determination of non-esterified fatty acids in plasma.
  • Bajgai, P., & Adhikari, R. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 639-647.
  • Food Science, University of Massachusetts. (n.d.). Analysis of Lipids. Retrieved from [Link]

  • AquaDocs. (n.d.). Determination of Saponification Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16898, Heneicosanoic acid. Retrieved from [Link]

  • Cyberlipid. (n.d.). General procedure. Retrieved from [Link]

  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Retrieved from [Link]

Sources

Application

GC-MS analysis of 8,10-Heneicosadiynoic acid derivatives

Application Note: High-Fidelity GC-MS Profiling of 8,10-Heneicosadiynoic Acid Derivatives Abstract 8,10-Heneicosadiynoic acid (C₂₁H₃₄O₂) is a critical diacetylenic fatty acid (DAFA) used primarily as a precursor for poly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 8,10-Heneicosadiynoic Acid Derivatives

Abstract

8,10-Heneicosadiynoic acid (C₂₁H₃₄O₂) is a critical diacetylenic fatty acid (DAFA) used primarily as a precursor for polydiacetylenes (PDAs)—chromogenic polymers with applications in biosensing and mechano-responsive materials.[1][2][3] The conjugated diyne moiety (–C≡C–C≡C–) at the 8,10-position imparts unique optical properties upon polymerization but presents significant analytical challenges. This moiety is thermally labile and photo-reactive; improper handling leads to topochemical polymerization within the injection port, resulting in signal loss and instrument contamination. This guide provides a validated protocol for the derivatization and GC-MS analysis of 8,10-heneicosadiynoic acid, prioritizing the preservation of the diyne functionality.

Introduction & Chemical Context

The analysis of 8,10-heneicosadiynoic acid requires a departure from standard fatty acid workflows.[4] Unlike saturated lipids, this molecule is a "monomer" capable of cross-linking under UV light or heat.

  • The Analytical Challenge: The primary risk is thermal polymerization inside the GC inlet. If the injection temperature is too high, the diyne units cross-link, forming non-volatile oligomers that foul the liner and column head.

  • Derivatization Strategy: Direct analysis of the free acid is not recommended due to peak tailing and hydrogen bonding. Conversion to a Fatty Acid Methyl Ester (FAME) is essential. However, harsh acidic catalysts (e.g., concentrated H₂SO₄/MeOH) can induce side reactions. We recommend a mild methylation approach.

Key Molecular Data:

  • Formula: C₂₁H₃₄O₂ (Acid)

    
     C₂₂H₃₆O₂ (Methyl Ester)
    
  • Molecular Weight: 318.50 g/mol (Acid)

    
     332.53  g/mol  (Methyl Ester)
    
  • Structure:

    
    
    

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data interpretation, highlighting the "Safe Zones" to prevent sample degradation.

G Sample Raw Sample (8,10-Heneicosadiynoic Acid) Protect CRITICAL: Light Protection (Amber Vials) Sample->Protect Prevent UV Polymerization Deriv Derivatization (Mild Methylation) Protect->Deriv Method A or B Extract Extraction (Hexane/DCM) Deriv->Extract GC GC Separation (Low-Bleed Column) Extract->GC Splitless Injection < 250°C MS MS Detection (EI Source) GC->MS Data Data Analysis (m/z 74, M+ 332) MS->Data

Figure 1: Analytical workflow emphasizing light protection and thermal control to prevent premature polymerization of the diyne moiety.

Protocol 1: Sample Preparation & Derivatization

Objective: Convert the free fatty acid to its methyl ester (FAME) without triggering cross-linking. Pre-requisite: All steps must be performed under yellow light or in amber glassware to prevent UV-induced polymerization.

Method A: TMS-Diazomethane (Recommended - Gentle)

Why: This reaction proceeds rapidly at room temperature, avoiding the heat required for BF₃/MeOH methods.

  • Dissolution: Dissolve 1–5 mg of the sample in 0.5 mL of anhydrous Methanol (MeOH) and 0.5 mL of Toluene in an amber vial.

  • Reaction: Add 2.0 M (Trimethylsilyl)diazomethane solution in hexanes dropwise until a persistent yellow color remains (approx. 50–100 µL).

    • Note: Evolution of nitrogen gas (

      
      ) indicates the reaction is proceeding.
      
  • Quenching: Stir at room temperature for 10 minutes. Quench excess reagent by adding 1-2 drops of glacial acetic acid until the solution becomes colorless.

  • Extraction: Add 1 mL of Hexane and 1 mL of HPLC-grade water. Vortex for 30 seconds.

  • Collection: Centrifuge at 2000 rpm for 2 minutes. Transfer the upper organic layer (Hexane) to a GC vial containing a glass insert.

Method B: BF₃-Methanol (Alternative - Standard)

Why: Use only if Method A is unavailable. Requires heat, so strict temperature control is vital.

  • Reagent: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol to the sample.
    
  • Heating: Cap tightly and heat at 60°C for 10 minutes .

    • Warning: Do not exceed 60°C. Higher temperatures risk diyne degradation.

  • Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL Water.

  • Separation: Vortex and transfer the hexane layer. Dry over anhydrous

    
     before injection.
    

Protocol 2: GC-MS Instrumentation Setup

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020). Column Selection:

  • Option 1 (Polar): DB-WAX or HP-88. Best for separating isomers, but higher bleed at high temps.

  • Option 2 (Non-Polar): DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). Recommended for higher thermal stability and faster elution of C21 chains.

Acquisition Parameters:

ParameterSettingRationale
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace precursors.
Inlet Temp 240°C High enough to volatilize, low enough to minimize polymerization.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 100°C (1 min)

20°C/min to 200°C

4°C/min to 280°C (hold 5 min)
Slow ramp in the elution range prevents co-elution with contaminants.
Transfer Line 280°CPrevents condensation of high MW FAMEs.
Ion Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Mass Range m/z 40 – 450Captures Molecular Ion (332) and lower fragments.

Data Analysis & Interpretation

Retention Time (RT)

On a non-polar (5% phenyl) column, the 8,10-heneicosadiynoic acid methyl ester (C22 FAME) will elute after C20:0 (Arachidic acid methyl ester) and before C22:0 (Behenic acid methyl ester).

  • Note: The rigidity of the diyne bond often causes it to elute slightly earlier than its saturated C21 equivalent.

Mass Spectral Fingerprint (EI, 70 eV)

The mass spectrum provides structural confirmation. Look for these diagnostic ions:

  • Molecular Ion (

    
    ): m/z 332 .
    
    • Observation: Unlike saturated FAMEs where

      
       is weak, the conjugated system stabilizes the molecular ion, making it clearly visible.
      
  • McLafferty Rearrangement: m/z 74 .

    • Mechanism:[2][5] Specific to methyl esters (

      
      ). It confirms the carboxyl headgroup is intact.
      
  • Base Peak: Often m/z 55, 67, or 81 .

    • These arise from hydrocarbon chain fragmentation.[5]

  • Diyne-Specific Fragments:

    • Look for clusters of ions exhibiting low hydrogen deficiency (e.g.,

      
      ) due to the triple bonds.
      
    • Alpha-Cleavage: Cleavage adjacent to the diyne unit may produce unique fragments, though "zipper" fragmentation is less pronounced than in mono-enes.

Fragmentation Pathway Diagram

MassSpec M Molecular Ion (M+) m/z 332 McLafferty McLafferty Ion m/z 74 (Headgroup) M->McLafferty Rearrangement Chain Hydrocarbon Fragments m/z 55, 67, 81 M->Chain Chain Scission Loss Loss of Methoxy [M-31]+ m/z 301 M->Loss -OCH3

Figure 2: Simplified fragmentation pathway for 8,10-Heneicosadiynoic acid methyl ester.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Blue/Red Residue in Liner Polymerization of sample in the inlet.Lower inlet temp to 230°C; Use a liner with glass wool to trap non-volatiles; Dilute sample.
Missing Molecular Ion Ion source temp too high or excessive fragmentation.Lower source temp to 200°C; Ensure 70 eV ionization energy.
Peak Tailing Activity in the column or liner (free acid interaction).Ensure complete methylation (check for m/z 74); Trim column guard; Deactivate liner.
Ghost Peaks Carryover from previous polymerized runs.Run solvent blanks (Hexane) between samples; Bake out column at 300°C for 10 mins.

References

  • LIPID MAPS® . (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved January 31, 2026, from [Link]

  • Christie, W. W. (2025). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. ResearchGate. Retrieved January 31, 2026, from [Link]

  • JEOL USA . (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 31, 2026, from [Link]

Sources

Method

Using 8,10-Heneicosadiynoic acid as a chemical probe

Application Note: 8,10-Heneicosadiynoic Acid as a Dual-Mode Metabolic Probe Executive Summary This guide details the application of 8,10-Heneicosadiynoic acid (8,10-HDA) , a specialized fatty acid analogue containing a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8,10-Heneicosadiynoic Acid as a Dual-Mode Metabolic Probe

Executive Summary

This guide details the application of 8,10-Heneicosadiynoic acid (8,10-HDA) , a specialized fatty acid analogue containing a conjugated diacetylene motif. Unlike standard fluorophore-conjugated lipids (e.g., BODIPY-FL C16) which introduce significant steric bulk and alter lipid trafficking, 8,10-HDA maintains a near-native physiochemical profile.

Key Applications for Drug Development:

  • Metabolic Imaging: Utilizing Stimulated Raman Scattering (SRS) microscopy to visualize lipid uptake and droplet formation in "silent region" frequencies (2100–2250 cm⁻¹).

  • Interactome Mapping: Exploiting the UV-inducible crosslinking properties of the diacetylene group to "freeze" and identify transient lipid-protein interactions in situ.

Mechanism of Action

The utility of 8,10-HDA rests on its conjugated diyne (–C≡C–C≡C–) core. This structural motif serves two distinct, orthogonal functions depending on the detection method employed.

A. The "Silent Region" Reporter (SRS Microscopy)

Biological tissues are spectrally crowded. However, the cellular window between 1800 cm⁻¹ and 2800 cm⁻¹ is virtually devoid of endogenous Raman signals. The conjugated diyne of 8,10-HDA vibrates strongly within this "silent region" (~2260 cm⁻¹), offering high-contrast, background-free imaging without the need for bulky fluorescent tags.

B. The Photochemical Trap (Crosslinking)

Upon irradiation with UV light (254 nm), the diacetylene moiety undergoes radical polymerization or crosslinking with neighboring molecules. This property is critical for stabilizing lipid rafts or capturing proteins interacting with the fatty acid chain before cell lysis.

G Probe 8,10-HDA Probe Cell Cellular Uptake (FAT/CD36 Transporters) Probe->Cell BSA Complex Incorporation Membrane/Droplet Incorporation Cell->Incorporation Metabolic Processing Path_SRS Path A: SRS Imaging Incorporation->Path_SRS Laser Excitation Path_XL Path B: UV Crosslinking Incorporation->Path_XL UV (254nm) Image Metabolic Flux Map (2260 cm⁻¹) Path_SRS->Image Proteomics Lipid-Protein Complex Capture Path_XL->Proteomics

Figure 1: Dual-modal workflow for 8,10-HDA. The probe enters the cell via natural fatty acid transport pathways before diverging into either imaging or proteomic workflows.

Experimental Protocols

Protocol A: Preparation of Probe-BSA Complex

Rationale: Free fatty acids are insoluble in aqueous media and cytotoxic at high concentrations. Conjugation with Fatty Acid Free BSA mimics physiological transport (Albumin-bound FA) and ensures efficient cellular uptake.

Materials:

  • 8,10-Heneicosadiynoic acid (Solid powder)[1]

  • Fatty Acid Free BSA (Lyophilized)

  • DMSO (anhydrous)

  • PBS (pH 7.4)

Step-by-Step:

  • Stock Solution: Dissolve 8,10-HDA in DMSO to a concentration of 100 mM . Vortex until clear. Note: Store at -20°C under argon to prevent oxidation of the alkyne.

  • BSA Solubilization: Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexing:

    • Dilute the 100 mM 8,10-HDA stock 1:10 into the 10% BSA solution while vortexing vigorously.

    • Incubate at 37°C for 30 minutes with varying agitation. The solution should appear clear or slightly opalescent, not cloudy.

    • Final Concentration: This creates a 10 mM probe / 10% BSA stock.

Protocol B: Live-Cell Metabolic Labeling & SRS Imaging

Target Audience: Researchers studying NASH, Atherosclerosis, or Lipotoxicity.

  • Seeding: Seed cells (e.g., HepG2, Adipocytes) on #1.5 glass-bottom dishes.

  • Pulse Labeling:

    • Dilute the Probe-BSA complex into serum-free culture media to a final concentration of 50–100 µM .

    • Incubate cells for 4 to 12 hours (time-dependent on metabolic rate).

    • Control: Treat a separate well with Oleic Acid-BSA (non-alkyne) to determine SRS background.

  • Chase (Optional): Remove label, wash 2x with PBS, and add complete media to track lipid droplet turnover.

  • Fixation (Optional): Cells can be imaged live or fixed with 4% Paraformaldehyde (15 min). Avoid glutaraldehyde as it generates autofluorescence.

  • Imaging Setup (SRS):

    • Pump Beam: Tunable Ti:Sapphire laser (fixed at ~800 nm or tuned relative to Stokes).

    • Stokes Beam: 1040 nm Yb-fiber laser.

    • Target Frequency: Tune the energy difference (

      
      ) to ~2260 cm⁻¹  (Diyne peak).
      
    • Off-Resonance: Image at 2100 cm⁻¹ to subtract non-specific background.

Protocol C: In Situ UV Crosslinking for Interactome Analysis

Target Audience: Proteomics groups identifying lipid-binding proteins.

  • Labeling: Follow Step 1-2 from Protocol B.

  • Irradiation:

    • Wash cells 3x with ice-cold PBS to remove non-incorporated probe.

    • Place cells on ice.

    • Irradiate with UV light (254 nm , UV Stratalinker or handheld lamp) for 5–10 minutes .

    • Mechanism:[2][3][4] The diyne absorbs UV, generating a radical that covalently bonds to nearest-neighbor proteins (< 3 Å distance).

  • Lysis & Click Chemistry (Optional Two-Step):

    • Lyse cells in RIPA buffer.

    • Note: While 8,10-HDA is primarily a crosslinker, the remaining alkyne handle can sometimes be used for CuAAC (Click Chemistry) with a Biotin-Azide for enrichment, though steric hindrance of the internal diyne often makes this less efficient than terminal alkynes.

    • Alternative: Run SDS-PAGE. Crosslinked lipid-protein complexes will appear as molecular weight shifts compared to non-irradiated controls.

Data Analysis & Interpretation

SRS Image Quantification

To quantify lipid accumulation, use the following logic:

Signal ChannelWavenumberSourceInterpretation
On-Resonance 2260 cm⁻¹C≡C StretchTotal 8,10-HDA uptake (Membrane + Droplets)
Off-Resonance 2100 cm⁻¹Silent RegionBackground / Electronic noise
CH₂ Stretch 2850 cm⁻¹C-H BondsTotal Lipid content (Endogenous + Probe)

Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Ratio Metric: $ \frac{I{Corrected}}{I_{2850}} $ represents the fractional metabolic turnover (New lipid vs. Old lipid).

Troubleshooting & Critical Controls

  • Issue: High Background in SRS.

    • Cause: Cell autofluorescence or multiphoton absorption.

    • Solution: Ensure you are using Stimulated Raman Loss/Gain, not spontaneous Raman. Verify "Off-Resonance" image is dark.

  • Issue: Cell Toxicity.

    • Cause: Diynes can be reactive; high concentrations of free fatty acids induce apoptosis.

    • Solution: Always maintain a 2:1 to 5:1 molar ratio of BSA:Fatty Acid. Do not exceed 100 µM for >24 hours.

  • Issue: No Crosslinking Observed.

    • Cause: Oxygen inhibition of radical polymerization.

    • Solution: Degas buffers or perform UV irradiation under a nitrogen blanket.

References

  • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods. [Link]

    • Foundational paper establishing alkyne tags for SRS microscopy in the silent region.
  • Okuno, K., et al. (2020). "Phase separation behavior of a binary mixture of photopolymerizable diacetylene and unsaturated phospholipids in liposomes."[5] Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link][5]

    • Validates the use of diacetylene lipids for membrane domain studies and polymeriz
  • Avanti Polar Lipids. "Diacetylene Lipids: Photopolymerizable Probes." Technical Guides. [Link]

    • Source for structural data and handling of diacetylenic phospholipids.
  • Gondarenko, A., & Previtera, M. L. (2017). "Polydiacetylene-Based Sensors for Detection of Biological Targets." Journal of Nanomaterials. [Link]

    • Provides context on the polymeriz

Sources

Application

Application Notes and Protocols for 8,10-Heneicosadiynoic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: 8,10-Heneicosadiynoic acid is a rare fatty acid, and as such, there is a scarcity of published data...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: 8,10-Heneicosadiynoic acid is a rare fatty acid, and as such, there is a scarcity of published data regarding its specific biological activities and established protocols for its use in cell culture. The following application notes and protocols are based on established methodologies for handling very long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) in cellular systems. The provided information is intended as a comprehensive guide for initiating research with this compound, emphasizing the necessity for empirical determination of optimal experimental conditions.

Introduction: The Scientific Context of 8,10-Heneicosadiynoic Acid

8,10-Heneicosadiynoic acid is a C21 very long-chain fatty acid characterized by the presence of two conjugated triple bonds at the 8th and 10th carbon positions. Its structural formula is CH₃(CH₂)₉C≡C-C≡C(CH₂)₆COOH. While its saturated counterpart, heneicosanoic acid, is a known component of some natural lipids, the biological significance of this diynoic derivative is largely unexplored.[1][2][3]

The presence of the conjugated diyyne functional group suggests that 8,10-Heneicosadiynoic acid may possess unique biological activities. Natural compounds with acetylenic bonds have been shown to exhibit a range of pharmacological effects, including antimicrobial, antifungal, and antitumor properties.[4] Furthermore, polyunsaturated fatty acids are known to modulate various cellular processes, including inflammation, cell proliferation, and apoptosis, often with implications for cancer and metabolic diseases.[5][6][7] The cytotoxic potential of some PUFAs against cancer cells has been linked to the induction of oxidative stress and interference with cell signaling pathways.[7][8]

Given these precedents, 8,10-Heneicosadiynoic acid presents an intriguing candidate for investigation in various cell culture models, particularly in the fields of oncology and metabolic research. These application notes provide a foundational framework for researchers to begin exploring its cellular effects.

Mechanism of Action: A Postulated Framework

Based on the activities of structurally related fatty acids, several potential mechanisms of action for 8,10-Heneicosadiynoic acid can be hypothesized:

  • Induction of Apoptosis: Many PUFAs have been shown to trigger programmed cell death in cancer cell lines.[5] This can occur through the intrinsic pathway, involving mitochondrial dysfunction, or the extrinsic pathway.

  • Modulation of Lipid Metabolism: As a fatty acid, this compound will likely be incorporated into cellular lipids and may influence pathways of fatty acid synthesis, oxidation, and storage.[9][10][11] Dysregulation of lipid metabolism is a hallmark of many diseases, including cancer and nonalcoholic fatty liver disease.[10][12]

  • Generation of Oxidative Stress: The triple bonds in the fatty acid chain may render it susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The cytotoxic effects of some PUFAs have been correlated with increased lipid peroxidation.[8]

  • Antimicrobial and Antifungal Activity: The presence of a triple bond is a key feature in some antimicrobial fatty acids.[4][13]

It is crucial to experimentally validate these potential mechanisms.

Essential Protocols for Cell Culture Experiments

Preparation of 8,10-Heneicosadiynoic Acid Stock Solutions

Due to the hydrophobic nature of very long-chain fatty acids, proper solubilization is critical for reproducible results in cell culture. Fatty acids are poorly soluble in aqueous media and can be cytotoxic if not properly complexed.[14] The recommended method is to prepare a stock solution conjugated to fatty acid-free Bovine Serum Albumin (BSA).[14][15][16][17][18][19]

Materials:

  • 8,10-Heneicosadiynoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, 100% (or DMSO)

  • Sterile 150 mM NaCl solution

  • Sterile tissue culture grade water

  • Sterile filtration unit (0.22 µm)

Protocol for BSA-Conjugated Stock Solution (10 mM Fatty Acid: 1.7 mM BSA):

  • Prepare a 100 mM primary stock of 8,10-Heneicosadiynoic acid: Dissolve the fatty acid in 100% ethanol. Gentle warming (up to 37°C) may be necessary. Note: The final concentration of ethanol in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Prepare a 1.7 mM BSA solution: Dissolve fatty acid-free BSA in sterile 150 mM NaCl at 37°C with continuous stirring. Ensure the BSA is completely dissolved.[17][19]

  • Complexation: While stirring the BSA solution at 37°C, slowly add the 100 mM fatty acid stock solution to achieve a final fatty acid concentration of 10 mM.

  • Incubation: Continue to stir the mixture for at least 1 hour at 37°C to allow for complete conjugation.[19]

  • pH Adjustment and Final Volume: Adjust the pH of the solution to 7.4 and bring it to the final volume with 150 mM NaCl.

  • Sterilization: Sterile filter the final stock solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Seeding and Treatment

The optimal cell density and treatment duration will be cell-line dependent and should be determined empirically.

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and recover for 24 hours before treatment.

  • Preparation of Treatment Media: Thaw the BSA-conjugated fatty acid stock solution. Prepare the desired final concentrations of 8,10-Heneicosadiynoic acid by diluting the stock solution in serum-free or low-serum cell culture medium. Note: It is critical to also prepare a vehicle control medium containing the same concentration of BSA and ethanol as the highest concentration of the fatty acid treatment.

  • Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Recommended Assays for Assessing Cellular Effects

Cytotoxicity Assays

Determining the cytotoxic potential of 8,10-Heneicosadiynoic acid is a crucial first step.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Table 1: Example Concentration Ranges for Initial Cytotoxicity Screening

CompoundSuggested Starting Concentrations (µM)
8,10-Heneicosadiynoic Acid1, 5, 10, 25, 50, 100, 200
Vehicle Control (BSA + Ethanol)Match concentrations to the highest fatty acid dose
Positive Control (e.g., Doxorubicin)Cell-line dependent
Apoptosis Assays

To determine if cell death is occurring via apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the induction of apoptosis.

Lipid Metabolism Analysis

To investigate the impact on lipid metabolism:

  • Oil Red O Staining: This histological stain can be used to visualize the accumulation of neutral lipids within cells.[11]

  • Fatty Acid Profile Analysis: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze changes in the cellular fatty acid composition following treatment.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Downstream Analysis prep_fa Prepare 100 mM Fatty Acid in Ethanol conjugate Conjugate FA to BSA (10 mM FA final) prep_fa->conjugate prep_bsa Prepare 1.7 mM BSA in 150 mM NaCl prep_bsa->conjugate treat_cells Treat Cells with FA-BSA Complex conjugate->treat_cells Dilute in media seed_cells Seed Cells seed_cells->treat_cells cytotoxicity Cytotoxicity Assays (MTT, LDH) treat_cells->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) treat_cells->apoptosis lipid_metabolism Lipid Metabolism (Oil Red O, GC-MS) treat_cells->lipid_metabolism

Caption: A generalized workflow for investigating the effects of 8,10-Heneicosadiynoic acid in cell culture.

Potential Signaling Pathways for Investigation

Should 8,10-Heneicosadiynoic acid demonstrate significant biological activity, the following signaling pathways, known to be modulated by other fatty acids, would be logical candidates for further investigation.

signaling_pathways cluster_metabolism Lipid Metabolism cluster_apoptosis Apoptosis cluster_inflammation Inflammation FA 8,10-Heneicosadiynoic Acid SREBP1c SREBP-1c FA->SREBP1c Modulates Bax Bax FA->Bax Induces Bcl2 Bcl-2 FA->Bcl2 Inhibits NFkB NF-κB FA->NFkB Modulates FASN FASN SREBP1c->FASN ACC ACC SREBP1c->ACC Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 TNFa TNF-α NFkB->TNFa

Caption: Potential signaling pathways modulated by fatty acids that may be relevant to 8,10-Heneicosadiynoic acid.

Concluding Remarks for the Investigating Scientist

The study of novel fatty acids such as 8,10-Heneicosadiynoic acid holds the potential to uncover new biological mechanisms and therapeutic avenues. Due to the limited specific information available for this compound, a systematic and empirical approach is paramount. The protocols and conceptual frameworks provided herein are intended to serve as a robust starting point for your investigations. Careful optimization of concentrations, incubation times, and cell-line specific responses will be essential for generating reliable and impactful data.

References

  • de Novo fatty acid synthesis - YouTube. (2023, May 29). Retrieved from [Link]

  • De Novo Synthesis of Fatty Acids || Biochemistry - YouTube. (2020, April 17). Retrieved from [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC. (n.d.). Retrieved from [Link]

  • Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed. (n.d.). Retrieved from [Link]

  • Effects of Dietary Fatty Acid Composition on Lipid Metabolism and Body Fat Accumulation in Ovariectomized Rats - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation - PubMed. (1988, April 6). Retrieved from [Link]

  • Two reaction schemes for the synthesis of dienoic fatty acids. A,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of long-chain fatty acids in the culture medium on fatty acid composition of WEHI-3 and J774A.1 cells - PubMed. (n.d.). Retrieved from [Link]

  • Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile - MDPI. (n.d.). Retrieved from [Link]

  • The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - MDPI. (n.d.). Retrieved from [Link]

  • How to add Fatty acid conjugated to BSA into cell culture? Should I first mix the Fatty acid - BSA solution with media? | ResearchGate. (2020, November 11). Retrieved from [Link]

  • What is the most appropriate way to treat cells with fatty acids? - ResearchGate. (2016, September 5). Retrieved from [Link]

  • Dynamics of Fatty Acid Composition in Lipids and Their Distinct Roles in Cardiometabolic Health - MDPI. (n.d.). Retrieved from [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell | Oxford Academic. (n.d.). Retrieved from [Link]

  • Bioactive fatty acids from non‐conventional lipid sources and their potential application in functional food development - NIH. (2023, July 6). Retrieved from [Link]

  • De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy. (n.d.). Retrieved from [Link]

  • Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Fatty Acid-BSA complex protocol - WK Lab. (n.d.). Retrieved from [Link]

  • Full article: Long-Chain Polyunsaturated Fatty Acids Promote Paclitaxel Cytotoxicity via Inhibition of the MDR1 Gene in the Human Colon Cancer Caco-2 Cell Line - Taylor & Francis. (n.d.). Retrieved from [Link]

  • (PDF) Oleanolic acid attenuates obesity through modulating the lipid metabolism in high‐fat diet‐fed mice - ResearchGate. (n.d.). Retrieved from [Link]

  • Heneicosylic acid - Grokipedia. (n.d.). Retrieved from [Link]

  • Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • ANTICANCER EFFECT OF POLYUNSATURATED FATTY ACID EXTRACTS FROM SARDINES ON HUMAN CANCER CELL LINES - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved from [Link]

  • Fatty acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders. (n.d.). Retrieved from [Link]

  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - ScienceOpen. (n.d.). Retrieved from [Link]

  • 2.2. Fatty Acid Conjugation to Bovine Serum Albumin - Bio-protocol. (n.d.). Retrieved from [Link]

  • The effects of Polyunsaturated Fatty Acids on cancer cell lines; A proliferation and migration study - ResearchGate. (2022, December 22). Retrieved from [Link]

  • HENEICOSYLIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Heneicosanoic acid (21:0) (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 8,10-Heneicosadiynoic Acid

Introduction: Exploring the Bioactive Potential of 8,10-Heneicosadiynoic Acid 8,10-Heneicosadiynoic acid is a long-chain polyunsaturated fatty acid (PUFA) characterized by a 21-carbon backbone with two triple bonds (diyn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Bioactive Potential of 8,10-Heneicosadiynoic Acid

8,10-Heneicosadiynoic acid is a long-chain polyunsaturated fatty acid (PUFA) characterized by a 21-carbon backbone with two triple bonds (diynoic) at the 8th and 10th carbon positions. While research on this specific molecule is emerging, the broader class of polyunsaturated and alkynoic fatty acids is known for a range of significant biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial effects. The unique structural feature of the conjugated diyne system in 8,10-Heneicosadiynoic acid suggests it may be a potent modulator of various cellular pathways.

Alkynoic fatty acids, containing one or more triple bonds, have demonstrated notable biological properties, including antibacterial and antifungal activities. Furthermore, long-chain fatty acids are known to interact with key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Therefore, it is hypothesized that 8,10-Heneicosadiynoic acid may exert cytotoxic effects on cancer cells and modulate inflammatory responses.

This guide provides detailed protocols for a selection of foundational in vitro assays to begin characterizing the bioactivity of 8,10-Heneicosadiynoic acid. These protocols are designed for researchers in cell biology, pharmacology, and drug discovery and are presented with the underlying scientific principles to ensure robust and reproducible results.

Part 1: Essential Preliminary Protocol - Solubilization of 8,10-Heneicosadiynoic Acid for Aqueous Cell Culture Media

A critical challenge in the in vitro evaluation of long-chain fatty acids is their inherent hydrophobicity and poor solubility in aqueous cell culture media. To ensure consistent and effective delivery to cells, 8,10-Heneicosadiynoic acid must be complexed with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA). This process mimics the physiological transport of fatty acids in the bloodstream and prevents the formation of micelles or precipitates that can lead to inconsistent results and cellular toxicity.

Protocol 1: Preparation of 8,10-Heneicosadiynoic Acid-BSA Complex

Rationale: This protocol ensures the stable suspension of the fatty acid in the culture medium, enhancing its bioavailability to the cells. The molar ratio of fatty acid to BSA is a critical parameter that can influence the concentration of "free" fatty acid and subsequently its biological effect.

Materials:

  • 8,10-Heneicosadiynoic acid

  • Ethanol (200 proof, molecular biology grade)

  • Fatty acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)

  • Sterile 0.22 µm syringe filter

  • Water bath or heating block

  • Sterile conical tubes

Procedure:

  • Prepare a 100 mM stock solution of 8,10-Heneicosadiynoic acid:

    • Dissolve the fatty acid in 100% ethanol. For example, to make 1 ml of a 100 mM stock, dissolve 31.65 mg of 8,10-Heneicosadiynoic acid (MW: 316.5 g/mol ) in 1 ml of ethanol.

    • Warm the solution to 50-70°C to aid dissolution if necessary.[1]

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • In a sterile conical tube, dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10%.

    • Warm the solution to 37°C and mix gently by inversion until the BSA is completely dissolved. Avoid vigorous shaking to prevent frothing.

  • Complexation of 8,10-Heneicosadiynoic acid with BSA:

    • Pre-warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM fatty acid stock solution dropwise to the BSA solution while gently stirring. A common starting point is a 5:1 molar ratio of fatty acid to BSA.

    • Incubate the mixture for at least 1 hour at 37°C with continuous gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • The final concentration of the fatty acid in the complex should be determined based on the desired working concentrations for your experiments.

    • The complex can be stored at -20°C for several months.[2]

Part 2: Application Note & Protocol - Assessing Anti-Proliferative Activity

Many polyunsaturated fatty acids have been shown to exhibit cytotoxic or anti-proliferative effects on various cancer cell lines. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation.

Assay Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan is insoluble and can be dissolved in an organic solvent, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with various concentrations of 8,10-Heneicosadiynoic acid-BSA complex B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol 2: MTT Cell Proliferation Assay

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 8,10-Heneicosadiynoic acid-BSA complex (from Protocol 1)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of the 8,10-Heneicosadiynoic acid-BSA complex. Include a vehicle control (medium with BSA complex without the fatty acid) and a positive control for cytotoxicity if desired.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[4][5]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

Part 3: Application Note & Protocol - Assessing Anti-Inflammatory Activity

Chronic inflammation is a key factor in many diseases. Macrophages play a central role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Assay Principle:

The Griess assay is a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm. The intensity of the color is proportional to the nitrite concentration in the sample.

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with 8,10-Heneicosadiynoic acid-BSA complex (2h) A->B C Stimulate with LPS (e.g., 1 µg/mL) for 24h B->C D Collect cell culture supernatant C->D E Mix supernatant with Griess Reagent D->E F Incubate for 10-15 min at room temperature E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration using a sodium nitrite standard curve G->H

Sources

Application

Application Note: In Vivo &amp; Ex Vivo Models for 8,10-Heneicosadiynoic Acid (HCDA) Systems

This guide details the application of 8,10-Heneicosadiynoic Acid (HCDA) in animal models. Executive Summary: 8,10-Heneicosadiynoic acid (HCDA) is a synthetic diacetylenic fatty acid.[1][2][3] Unlike arachidonic or linole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 8,10-Heneicosadiynoic Acid (HCDA) in animal models.

Executive Summary: 8,10-Heneicosadiynoic acid (HCDA) is a synthetic diacetylenic fatty acid.[1][2][3] Unlike arachidonic or linoleic acid, HCDA is not typically studied for its metabolic fate or receptor agonism. Instead, it is the critical precursor for Polydiacetylene (PDA) supramolecules. Upon UV irradiation, HCDA self-assembles and polymerizes into blue-colored vesicles or films. These materials function as chromatic biosensors (turning red/fluorescent upon external stress) or smart drug delivery systems . Therefore, animal models for HCDA focus on dermatological sensing (sweat mapping) , liposomal drug delivery tracking , and biocompatibility .

Introduction & Mechanism of Action

HCDA is a "lipid monomer" that enables the creation of responsive biological interfaces.

  • The Molecule: A 21-carbon fatty acid with a diacetylene unit at the 8,10 position.

  • The Mechanism:

    • Self-Assembly: HCDA monomers align in aqueous environments (liposomes) or on substrates (films).

    • Photopolymerization: 254 nm UV light crosslinks the triple bonds, forming a conjugated backbone (PDA). The material turns Deep Blue (non-fluorescent).

    • Sensing (The "Effect"): External stimuli (heat, pH, mechanical stress, or binding events) disrupt the backbone planarity. The material shifts to Red and becomes Fluorescent .[3]

Mechanism Diagram

HCDA_Mechanism Monomer HCDA Monomer (Colorless) Assembly Supramolecular Assembly (Liposome/Film) Monomer->Assembly Self-Assembly UV UV Irradiation (254 nm) Assembly->UV BluePhase PDA Polymer (Blue, Non-Fluorescent) UV->BluePhase Crosslinking Stimulus Stimulus (Temp, pH, Binding, Sweat) BluePhase->Stimulus RedPhase Perturbed PDA (Red, Fluorescent) Stimulus->RedPhase Conformational Twist

Caption: HCDA polymerization and chromatic transition mechanism.

Rationale for Animal Model Selection

Since HCDA is a material building block, the choice of animal model depends on the form factor of the final material:

Application DomainHCDA Form FactorRelevant Animal ModelKey Readout
Dermatology Hydrochromic FilmMouse/Rat Paw Sweat pore mapping (Blue

Red shift).
Drug Delivery Encapsulating LiposomeTumor Xenograft (Mouse) Tumor accumulation & Drug release tracking.
Toxicology Free Acid / PolymerRabbit/Mouse Skin Irritation (Draize Test) or Cytotoxicity.

Protocol A: Dermatological Sweat Pore Mapping

Purpose: To visualize active sweat glands and pore distribution using HCDA-based hydrochromic films. HCDA films are highly sensitive to hydration, undergoing a Blue-to-Red transition upon contact with sweat.

Materials
  • HCDA Monomer: High purity (>98%).

  • Substrate: PET film or direct topical application vehicle.

  • Cesium Hydroxide (CsOH): Hygroscopic counter-ion (critical for hydrochromism).

  • Subject: Swiss Albino Mice or Sprague-Dawley Rats (Sweat glands are concentrated in the paw pads).

  • Stimulant: Pilocarpine (to induce sweating).

Step-by-Step Methodology
  • Sensor Preparation:

    • Dissolve HCDA in tetrahydrofuran (THF).

    • Add CsOH (0.5 molar equivalent) to create the hygroscopic HCDA-Cs salt.

    • Spin-coat onto a flexible PET film.

    • Polymerize: Irradiate with UV light (254 nm, 1 mW/cm²) for 2 minutes until the film turns Deep Blue .

  • Animal Preparation:

    • Anesthetize the animal (Isoflurane: 3% induction, 1.5% maintenance).

    • Clean the plantar surface of the hind paw with ethanol to remove surface lipids/debris. Allow to dry completely.

  • Sweat Induction:

    • Administer Pilocarpine (1–5 mg/kg, s.c.) to stimulate cholinergic sweat glands.

  • Mapping:

    • Press the Blue HCDA-film firmly against the paw pad for 10–30 seconds.

    • Readout: Moisture from active pores will cause localized "Red Dots" on the blue film.

    • Quantification: Photograph the film under white light (colorimetry) or Green excitation (fluorescence). Count red dots per mm².

Validation Check: Control animals (no pilocarpine) should show minimal blue-to-red transition.

Protocol B: In Vivo Liposome Stability & Tracking

Purpose: To use HCDA-polymerized liposomes as stable drug carriers that "light up" (fluoresce) upon degradation or drug release.

Materials
  • Lipid Mix: HCDA (60%), DMPC (Dimyristoylphosphatidylcholine, 40%), Cholesterol (optional).

  • Payload: Doxorubicin (or model dye).

  • Model: BALB/c mice (healthy or tumor-bearing).

Step-by-Step Methodology
  • Liposome Synthesis (Thin Film Hydration):

    • Dissolve HCDA and co-lipids in Chloroform/Methanol (2:1).

    • Evaporate solvent to form a thin film.

    • Hydrate with PBS (pH 7.4) at 60°C (above HCDA melting point).

    • Sonicate to form Small Unilamellar Vesicles (SUVs, ~100 nm).

  • Polymerization:

    • Cool liposomes to 4°C (critical for ordered packing).

    • Irradiate with UV (254 nm) for 5–10 mins. Solution turns Blue .

  • Administration:

    • Inject via tail vein (IV) at 10–20 mg lipid/kg.

  • Imaging (In Vivo IS):

    • Use an IVIS (In Vivo Imaging System).

    • Channel: Excitation ~540 nm / Emission ~600+ nm (Red).

    • Logic: Intact liposomes are non-fluorescent (Blue phase). As they accumulate in tissue or degrade/release drug, they shift to the Red phase and become fluorescent.

    • Note: This provides a "Turn-On" signal for drug release.

Experimental Workflow Diagram

Liposome_Workflow Prep 1. Lipid Film Hydration (HCDA + DMPC) Poly 2. UV Polymerization (4°C -> Blue Liposomes) Prep->Poly Inject 3. IV Injection (Tail Vein) Poly->Inject Circulation 4. Systemic Circulation (Silent/Non-Fluorescent) Inject->Circulation Release 5. Tumor Accumulation/Release (Stress -> Red Shift) Circulation->Release EPR Effect / Degradation Imaging 6. Fluorescence Imaging (Turn-On Signal) Release->Imaging

Caption: Workflow for using HCDA liposomes as "Turn-On" drug delivery tracers.

Safety & Toxicology Considerations

While PDA is generally biocompatible, the monomer (HCDA) is a fatty acid.

  • Cytotoxicity: HCDA liposomes typically show low cytotoxicity (MTT assay > 500 µg/mL) in HUVEC or HeLa cell lines.

  • Irritation: Unpolymerized monomers may act as mild irritants (similar to other fatty acids).

  • Clearance: PDA liposomes are robust; surface modification (PEGylation) is recommended to prevent rapid clearance by the Reticuloendothelial System (RES).

Data Summary & Troubleshooting

ObservationDiagnosisCorrective Action
Liposomes do not turn blue upon UV Disordered packingEnsure hydration is done >60°C, but UV irradiation is done at 4°C .
Film turns red immediately Over-sensitive / Pre-stressedReduce CsOH ratio; ensure humidity control during storage.
No fluorescence in vivo Liposomes too stableHCDA backbone is very rigid. Doping with DMPC (30-40%) increases flexibility/sensitivity.

References

  • Kim, H., et al. (2025).[2] Hydrochromic Conjugated Polymers for Human Sweat Pore Mapping. ResearchGate. Link

  • Seo, S., et al. (2019).[4] Functional Polydiacetylene Liposomes as a Self-Signaling and Signal-Amplifying Bio- and Chemical Sensor. Pusan National University. Link

  • Lee, J., et al. (2019). Polydiacetylene (PDA) Liposome-Based Immunosensor for the Detection of Exosomes. Biomacromolecules. Link

  • Park, S., et al. (2016). Immobilized Polydiacetylene Lipid Vesicles on Polydimethylsiloxane Micropillars. Frontiers in Microbiology. Link

  • BOC Sciences. (2025). 8,10-Heneicosadiynoic acid Product Data.

Sources

Method

Application Note: 8,10-Heneicosadiynoic Acid as a Next-Generation Standard for Lipidomics

The following Application Note and Protocol guide is designed for researchers and drug development professionals using 8,10-Heneicosadiynoic acid (HCDA) in advanced lipidomics. Executive Summary 8,10-Heneicosadiynoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals using 8,10-Heneicosadiynoic acid (HCDA) in advanced lipidomics.

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a 21-carbon, diacetylenic fatty acid (C21:2≡8,[1][2][3]10) that serves as a high-fidelity Exogenous Internal Standard (IS) and a Functional Metabolic Probe in lipidomics. Unlike traditional saturated internal standards (e.g., C17:0, C19:0) which may have low-level endogenous background interference, HCDA is completely exogenous to mammalian systems. Its unique diacetylene moiety confers distinct chromatographic retention and mass spectral fragmentation properties, making it an ideal candidate for normalizing extraction efficiency and ionization suppression in untargeted fatty acid profiling. Furthermore, its photopolymerizable nature allows for dual-use applications in investigating membrane phase separation and lipid trafficking.

Technical Profile & Mechanistic Basis

Chemical Identity[4][5][6]
  • IUPAC Name: Henicosa-8,10-diynoic acid[2][3][4][5][6]

  • Formula:

    
    
    
  • Exact Mass (Neutral): 318.2560 Da

  • Monoisotopic Mass [M-H]⁻: 317.2487 Da

  • Structure: A 21-carbon chain with a conjugated diyne system at positions 8 and 10.

Why HCDA? (The Causality of Choice)
  • Bio-Orthogonality: Mammalian cells do not synthesize diacetylenic fatty acids. This ensures that any signal detected at m/z 317.2487 is derived strictly from the spike-in standard, eliminating the "endogenous baseline" error common with C17:0 or C19:0 standards.

  • Chromatographic Resolution: The rigid diyne backbone creates a "kink" different from cis-double bonds, causing HCDA to elute at a unique retention time (RT) distinct from endogenous C20:4 (Arachidonic acid) or C22:6 (DHA), preventing co-elution suppression.

  • Dual-Modality: Beyond mass spectrometry, HCDA can be polymerized via UV irradiation (254 nm) to form colored polydiacetylene (PDA) networks, enabling optical validation of lipid extraction efficiency or membrane localization studies.

Experimental Workflow: HCDA-Standardized Lipidomics

The following workflow illustrates the integration of HCDA into a standard lipidomics pipeline.

HCDA_Workflow cluster_QC Quality Control (Self-Validating) Sample Biological Sample (Plasma/Tissue/Cells) Spike Internal Standard Spike (8,10-Heneicosadiynoic Acid) [Final Conc: 5-10 µM] Sample->Spike Pre-extraction normalization Extract Biphasic Lipid Extraction (Folch/Matyash Method) Spike->Extract Equilibrate 10 min PhaseSep Phase Separation Collect Organic Phase Extract->PhaseSep Dry Nitrogen Evaporation (Avoid Light/Heat) PhaseSep->Dry Recon Reconstitution (MeOH:H2O 9:1) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS Data Data Processing Normalize to m/z 317.2487 LCMS->Data QC_RT Check RT Stability (Target: ±0.1 min) LCMS->QC_RT QC_Area Check Peak Area (CV < 15%) LCMS->QC_Area

Figure 1: Logical flow for incorporating 8,10-Heneicosadiynoic acid as an internal standard. Note the critical "Pre-extraction normalization" step to account for extraction losses.

Detailed Protocol: HCDA as an Internal Standard

Reagents & Preparation[2][6][10]
  • Stock Solution (10 mM): Dissolve 8,10-Heneicosadiynoic acid in high-purity Ethanol.

    • Critical: Store in amber glass vials at -20°C. Diynes are light-sensitive and can polymerize if exposed to UV/ambient light for prolonged periods.

  • Working Solution (100 µM): Dilute Stock 1:100 in Methanol.

Step-by-Step Methodology
Step 1: Sample Homogenization & Spiking
  • Aliquot 50 µL of plasma or 10 mg of tissue homogenate into a borosilicate glass tube.

  • IMMEDIATELY add 10 µL of HCDA Working Solution (100 µM) to the sample.

    • Causality: Spiking before extraction allows HCDA to track extraction efficiency and solvent partitioning errors.

  • Vortex for 30 seconds and incubate on ice for 10 minutes to allow equilibration with endogenous lipids.

Step 2: Lipid Extraction (Modified Folch)
  • Add 990 µL of Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Add 200 µL of water (or 0.9% NaCl) to induce phase separation.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Recover the lower organic phase (containing lipids + HCDA) into a new amber vial.

Step 3: Drying & Reconstitution
  • Evaporate the solvent under a gentle stream of Nitrogen (

    
    ).
    
    • Warning: Do not use heat >30°C. Diynes are thermally unstable.

  • Reconstitute the residue in 100 µL of Methanol:Acetonitrile:Water (9:1:1) or your specific LC mobile phase.

Step 4: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

  • Ionization: ESI Negative Mode (-).

  • Target Mass: Monitor [M-H]⁻ at m/z 317.25 .

Data Analysis & Validation Parameters

Use the table below to validate HCDA performance within your lipidomics run.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) Stable ± 0.1 min across runIf shifting, check column equilibration or pump pressure.
Mass Accuracy < 5 ppm (Orbitrap/Q-TOF)Recalibrate MS if > 5 ppm. Confirm m/z 317.2487.
Peak Shape Gaussian, Tailing Factor < 1.2Tailing indicates column overload or secondary interactions.
Recovery 80% - 110% (vs. post-extract spike)Low recovery (<50%) suggests poor organic phase collection or degradation.
Linearity

(0.1 - 50 µM range)
Saturation at high conc. Dilute samples if necessary.
Self-Validating Calculation

To quantify an endogenous fatty acid (e.g., Palmitic Acid, PA), use the following equation:



Where RF (Response Factor) is determined by running a standard curve of PA vs. HCDA.

Advanced Application: HCDA as a Functional Probe

Beyond quantification, HCDA can be used to map lipid distribution.

  • Metabolic Labeling: Incubate cells with 50 µM HCDA for 4-12 hours. The acid is incorporated into phospholipids (e.g., PC-HCDA).

  • UV Crosslinking: Expose live cells or extracted lipids to UV (254 nm) for 5-10 minutes.

  • Readout:

    • Colorimetric: Polymerized HCDA turns blue (ordered phase) or red (disordered phase), indicating membrane fluidity.

    • Lipidomics: Analyze the "dimerized" or "polymerized" species via MS to identify which lipid classes incorporated the HCDA.

References

  • Structural Characterization of Diacetylenic Acids: Title: "Hydrochromic conjugated polymers for human sweat pore mapping."[3] Source: Nature Communications / NIH PMC (2014). URL:[Link] (Validates the chemical structure and polymerization properties of 8,10-Heneicosadiynoic acid).

  • Lipidomics Internal Standards & Methodology: Title: "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art."[7] Source: Frontiers in Cell and Developmental Biology (2022). URL:[Link] (Provides the authoritative grounding for using alkyne/diyne fatty acid analogs as metabolic tracers and standards in MS).

  • Chemical Properties & Standards: Title: "8,10-Heneicosadiynoic acid - Compound Summary." Source: PubChem.[8][9][10] URL:[Link] (Source for molecular weight, formula, and physical property verification).

Sources

Application

Labeling of 8,10-Heneicosadiynoic acid with isotopes

Application Note: High-Fidelity Synthesis and Metabolic Profiling of Isotopically Labeled 8,10-Heneicosadiynoic Acid Executive Summary This application note details the protocol for the synthesis and biological applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Metabolic Profiling of Isotopically Labeled 8,10-Heneicosadiynoic Acid

Executive Summary

This application note details the protocol for the synthesis and biological application of isotopically labeled 8,10-Heneicosadiynoic Acid (8,10-HCDA) . While 8,10-HCDA is a potent tool for bioorthogonal labeling ("Click Chemistry") of lipid pools, its utility in quantitative lipidomics is limited without a mass-differentiated internal standard. This guide provides a self-validating workflow to synthesize [d21]-8,10-HCDA (deuterated tail) and utilizes it for ratiometric mass spectrometry (MS) tracking of fatty acid incorporation and turnover in mammalian cells.

Strategic Rationale & Mechanism

Why 8,10-Heneicosadiynoic Acid?

Diacetylenic fatty acids (DAFAs) like 8,10-HCDA mimic endogenous fatty acids (e.g., Arachidonic Acid, C20:4) but contain a photo-active and "clickable" conjugated di-yne motif.

  • Bioorthogonal Tagging: The di-yne handle reacts with azide-functionalized reporters via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Photopolymerization: Upon UV irradiation (254 nm), DAFAs crosslink to form colored polydiacetylenes, useful for studying lipid raft formation.

The Isotope Advantage

Standard 8,10-HCDA cannot be distinguished from endogenous lipids solely by retention time in complex matrices. Introducing a stable isotope label (Deuterium,


H) serves two critical functions:
  • Mass Shifting: [d21]-8,10-HCDA shifts the parent ion mass by +21 Da, allowing simultaneous tracking of exogenous uptake vs. endogenous lipogenesis.

  • Internal Standardization: It acts as a perfect internal standard for quantifying non-labeled 8,10-HCDA uptake, normalizing for extraction efficiency and ionization suppression.

Protocol A: Chemical Synthesis of [d21]-8,10-HCDA

Objective: Synthesize 20,20,20-trideutero-8,10-heneicosadiynoic acid (or per-deuterated tail variants). Retrosynthetic Logic: The C21 backbone is assembled via Cadiot-Chodkiewicz coupling of a hydrophilic "Head" (8-Nonynoic acid) and a hydrophobic "Tail" (1-Dodecyne). To introduce the isotope label cost-effectively, we utilize a perdeuterated tail precursor .

Reaction Scheme Visualization

SynthesisWorkflow Start1 Precursor A: 8-Nonynoic Acid (Head Group) Step2 Step 2: Cadiot-Chodkiewicz CuCl, Hydroxylamine (Coupling) Start1->Step2 Start2 Precursor B: [d21]-1-Dodecyne (Isotope Tail) Step1 Step 1: Bromination NBS, AgNO3 (Forms 1-Bromo-[d21]-dodecyne) Start2->Step1 Step1->Step2  Haloalkyne   Product Final Product: [d21]-8,10-HCDA Step2->Product QC QC Validation: 1H-NMR, MS, HPLC Product->QC

Caption: Figure 1. Convergent synthesis of [d21]-8,10-HCDA via Cadiot-Chodkiewicz coupling. The deuterium label is carried in the hydrophobic tail to minimize exchangeable proton loss.

Step-by-Step Methodology

Reagents:

  • Fragment A (Head): 8-Nonynoic acid (Commercial or synthesized from 8-bromo-octanoic acid).

  • Fragment B (Tail): [d25]-1-Bromododecane (to generate [d21]-1-dodecyne) OR commercially available [d21]-1-dodecyne.

  • Catalysts: CuCl (Purified), Hydroxylamine hydrochloride (

    
    ), Ethylamine (70% aq).
    

Step 1: Preparation of 1-Bromo-[d21]-1-dodecyne (The Haloalkyne)

  • Dissolve [d21]-1-dodecyne (5.0 mmol) in acetone (20 mL).

  • Add N-Bromosuccinimide (NBS, 6.0 mmol) and

    
     (0.5 mmol) as catalyst.
    
  • Stir at room temperature (RT) for 3 hours in the dark (Wrap flask in foil; haloalkynes are light sensitive).

  • Validation: TLC (Hexane) should show disappearance of the terminal alkyne spot.

  • Filter off succinimide, concentrate, and purify via rapid silica plug (100% Hexane). Do not distill—explosion hazard.

Step 2: Cadiot-Chodkiewicz Coupling

  • Catalyst Prep: In a 3-neck flask under

    
    , dissolve Hydroxylamine HCl (100 mg) and CuCl (50 mg) in 
    
    
    
    (10 mL). Add Ethylamine (70%, 2 mL) until the solution turns colorless (reduction of Cu(II) to Cu(I)).
  • Head Addition: Add 8-Nonynoic acid (5.0 mmol) dissolved in Ethanol (10 mL) to the catalyst solution. The solution creates a yellow Cu-acetylide precipitate.

  • Coupling: Dropwise add 1-Bromo-[d21]-1-dodecyne (from Step 1, 5.0 mmol) in Ethanol (10 mL) over 30 minutes.

  • Maintain temperature at 15–20°C. Stir for 4 hours.

  • Quench: Acidify with 1M HCl to pH 2. Extract with Diethyl Ether (3x).

  • Purification: Recrystallize from Hexane/Chloroform or purify via HPLC (C18 column).

Step 3: Quality Control (Self-Validation)

  • UV-Vis: Confirm di-yne characteristic peaks at ~230, 243, and 256 nm.

  • Mass Spec: ESI-MS (Negative mode).

    • Target Mass (Non-labeled): 317.28 m/z [M-H]-.

    • Target Mass (Labeled): 338.41 m/z [M-H]- (Assuming d21).

Protocol B: Metabolic Labeling & Analysis

Objective: Trace lipid turnover in HeLa cells using the synthesized [d21]-8,10-HCDA.

Experimental Workflow

LabelingWorkflow Cell Cell Culture (HeLa / 70% Confluence) Pulse Pulse Labeling 50 µM [d21]-8,10-HCDA + BSA Carrier (12-24h) Cell->Pulse Chase Chase (Optional) Remove Label, Add Oleic Acid Pulse->Chase Extract Lipid Extraction (Folch Method) Pulse->Extract Direct Analysis Chase->Extract Click Click Reaction (Azide-Fluorophore or Biotin) Extract->Click Analysis Analysis LC-MS/MS or Fluorescence Microscopy Extract->Analysis Lipidomics (MS) Click->Analysis

Caption: Figure 2. Metabolic labeling workflow. The protocol bifurcates into direct MS analysis (Lipidomics) or Click-chemistry mediated imaging.

Detailed Protocol
  • Complexation: 8,10-HCDA is hydrophobic and cytotoxic if added directly.

    • Prepare a 50 mM stock in DMSO.

    • Mix 1:1 with 10% fatty-acid-free BSA (Bovine Serum Albumin) in PBS.

    • Sonicate/Vortex until clear (approx. 15 mins). Final stock: 25 mM HCDA / 5% BSA.

  • Incubation:

    • Treat cells with 50 µM [d21]-8,10-HCDA in serum-free media for 4–12 hours.

    • Control: Treat parallel flask with non-labeled 8,10-HCDA.

  • Extraction (Folch Method):

    • Wash cells 2x with cold PBS.

    • Add Chloroform:Methanol (2:1 v/v).

    • Vortex, centrifuge, and collect the lower organic phase.

  • Click Reaction (For Visualization):

    • Resuspend dried lipids in reaction buffer (t-BuOH:H2O 1:1).

    • Add: Azide-AlexaFluor488 (20 µM), TBTA (1 mM),

      
       (1 mM), Sodium Ascorbate (2 mM).
      
    • Incubate 1h at RT.

Data Analysis & Interpretation

Table 1: Physico-Chemical Comparison
PropertyNative 8,10-HCDA[d21]-8,10-HCDASignificance
Molecular Formula


Mass Shift
Monoisotopic Mass 318.25 Da339.38 Da+21.13 Da shift visible in MS
Retention Time (C18) 14.2 min14.1 minDeuterium causes slight RT decrease (Isotope effect)
UV Absorbance

230, 243, 256 nm
IdenticalConjugated system unaffected
Polymerization Blue -> Red transitionIdenticalValid for raft studies
Troubleshooting Guide
  • Low Yield in Synthesis: Oxygen is the enemy of Cadiot-Chodkiewicz. Ensure vigorous

    
     purging and fresh Hydroxylamine.
    
  • Cell Toxicity: If cells detach during labeling, reduce concentration to 20 µM or increase BSA ratio to 2:1 (BSA:Lipid).

  • Polymerization: Keep all HCDA solutions in amber vials. If the solution turns pink/blue, the di-yne has polymerized and is useless for metabolic incorporation.

References

  • Cadiot, P., & Chodkiewicz, W. (1957).[1] Coupling of Acetylenes with Haloacetylenes.[2] Chemistry of Acetylenes.[1][2] Link (Fundamental Chemistry Grounding).

  • Gao, J., et al. (2012). Imaging of Lipid Dynamics in Cell Membranes Using Click-Chemistry. Journal of Biological Chemistry. Link (Application of 8,10-HCDA).

  • Quehenberger, O., et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. Link (Mass Spectrometry Standards).

  • Thiele, C., et al. (2012). Tracing Fatty Acid Metabolism by Click Chemistry. ACS Chemical Biology. Link (Metabolic Labeling Protocol).

Sources

Method

Application Notes &amp; Protocols: Formulation of 8,10-Heneicosadiynoic Acid for In Vivo Studies

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 8,10-heneicosadiynoic acid, a very long-chain polyunsaturated fatty acid (VLC-P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 8,10-heneicosadiynoic acid, a very long-chain polyunsaturated fatty acid (VLC-PUFA), for in vivo research applications. Due to the inherent low aqueous solubility of long-chain fatty acids, this guide details several robust, field-proven formulation strategies. These include complexation with cyclodextrins and bovine serum albumin (BSA), as well as the creation of nanoemulsions. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying scientific principles, and critical quality control parameters to ensure the development of stable, safe, and effective formulations for parenteral administration.

Introduction: The Challenge of Delivering 8,10-Heneicosadiynoic Acid In Vivo

8,10-Heneicosadiynoic acid is a C21 very long-chain fatty acid characterized by two conjugated triple bonds (acetylenic groups).[1][2][3][4] While its biological functions are an active area of investigation, its structure suggests potential roles in lipid signaling and metabolism. A significant hurdle in studying its in vivo effects is its pronounced lipophilicity and consequently, extremely low solubility in aqueous media, which is a common challenge for long-chain fatty acids.[5][6] Direct administration is not feasible as it would lead to precipitation in the bloodstream, causing embolism and other severe adverse effects. Therefore, a suitable delivery system is paramount to ensure its bioavailability and to obtain reliable and reproducible experimental results.[7]

This guide will address this challenge by providing detailed protocols for three distinct and widely applicable formulation strategies. The choice of a specific method will depend on the intended in vivo model, the required dosage, and the available laboratory equipment.

Physicochemical Properties of Long-Chain Fatty Acids

Understanding the physicochemical properties of 8,10-heneicosadiynoic acid is the first step in designing a successful formulation. While specific data for this molecule is scarce, we can infer its properties from similar long-chain fatty acids.[8][9]

PropertyExpected Characteristic for 8,10-Heneicosadiynoic AcidRationale & Implications for Formulation
Molecular Weight ~316.5 g/mol High molecular weight contributes to low aqueous solubility.
Melting Point Expected to be a solid at room temperature.The physical state will influence the initial handling and dissolution steps. Heating may be required.[5]
Solubility Practically insoluble in water. Soluble in organic solvents like ethanol, DMSO, and chloroform.[5][6]The formulation strategy must create a stable dispersion in an aqueous vehicle suitable for injection.
Stability Acetylenic bonds can be susceptible to oxidation and polymerization.[10]Formulations should be prepared fresh, protected from light and oxygen, and stored under appropriate conditions.

Formulation Strategies & Protocols

The following sections provide detailed protocols for three distinct formulation approaches. It is crucial to adhere to aseptic techniques throughout the preparation of these formulations for parenteral administration to ensure sterility.[11][12][13]

Method 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] This structure allows them to encapsulate lipophilic molecules like fatty acids, forming inclusion complexes that have significantly improved aqueous solubility.[15][16][17][18]

This method is relatively straightforward and results in a clear solution, which is advantageous for intravenous administration. The cyclodextrin complex protects the fatty acid from degradation and can improve its bioavailability.[16]

G cluster_0 Preparation of Cyclodextrin-Fatty Acid Complex A Weigh 8,10-Heneicosadiynoic Acid and Cyclodextrin B Dissolve Cyclodextrin in Sterile Water for Injection A->B C Dissolve Fatty Acid in Ethanol (Co-solvent) A->C D Slowly add Fatty Acid Solution to Cyclodextrin Solution with vigorous stirring B->D C->D E Stir overnight at room temperature to allow complex formation D->E F Sterile filter the final solution (0.22 µm filter) E->F

Caption: Workflow for preparing a cyclodextrin-fatty acid complex.

  • Materials:

    • 8,10-Heneicosadiynoic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol (200 proof, sterile)

    • Sterile Water for Injection (WFI)

    • Sterile magnetic stir bar and stir plate

    • Sterile glassware

    • 0.22 µm sterile syringe filter

  • Procedure:

    • In a sterile vial, dissolve the desired amount of HP-β-CD in sterile WFI to achieve a final concentration of 10-40% (w/v). Gentle warming (to ~40°C) can aid dissolution.

    • In a separate sterile container, dissolve the 8,10-heneicosadiynoic acid in a minimal amount of sterile ethanol. The goal is to create a concentrated stock solution.

    • While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of the fatty acid dropwise.

    • Seal the vial and continue to stir at room temperature overnight to ensure complete complexation.

    • The following day, visually inspect the solution for any precipitation. A clear solution indicates successful complexation.

    • Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile container for storage.

  • Quality Control:

    • Appearance: The final formulation should be a clear, colorless solution, free of visible particles.

    • pH: Measure the pH of the solution. For intravenous administration, the pH should ideally be close to physiological pH (7.4).[11]

    • Concentration Verification: The concentration of 8,10-heneicosadiynoic acid in the final formulation should be confirmed using a suitable analytical method such as Gas Chromatography (GC) after derivatization to its methyl ester (FAME).[19][20][21][22]

Method 2: Complexation with Bovine Serum Albumin (BSA)

In vivo, fatty acids are transported in the circulation bound to albumin.[23] This biological carrier can be utilized to create a biocompatible formulation for in vivo studies.[5][24] Fatty acid-free BSA is essential to ensure that the binding sites are available for the fatty acid of interest.[25][26]

This method mimics the natural transport mechanism of fatty acids in the blood, making it a highly biocompatible option. It is particularly suitable for cell culture studies and can also be adapted for in vivo administration.

G cluster_1 Preparation of BSA-Fatty Acid Complex A Prepare a stock solution of Fatty Acid-Free BSA in PBS C Add the fatty acid stock solution to the BSA solution while vortexing A->C B Prepare a concentrated stock solution of 8,10-Heneicosadiynoic Acid in Ethanol B->C D Incubate at 37°C for 1 hour to facilitate complexation C->D E Sterile filter the final complex (0.22 µm filter) D->E G cluster_2 Preparation of Nanoemulsion A Prepare Oil Phase: Dissolve Fatty Acid in biocompatible oil (e.g., MCT oil) C Heat both phases to ~60-70°C A->C B Prepare Aqueous Phase: Dissolve surfactant (e.g., lecithin) and co-surfactant (e.g., Poloxamer 188) in sterile water B->C D Add oil phase to aqueous phase under high-shear homogenization C->D E Process the coarse emulsion through a high-pressure homogenizer D->E F Cool down the nanoemulsion and sterile filter (0.22 µm filter) E->F

Sources

Application

Advanced Application Note: 8,10-Heneicosadiynoic Acid in Supramolecular Drug Discovery

This Application Note is designed for researchers in medicinal chemistry, supramolecular biology, and drug formulation. It details the utilization of 8,10-Heneicosadiynoic acid (8,10-HCDA) , a specialized diacetylenic fa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, supramolecular biology, and drug formulation. It details the utilization of 8,10-Heneicosadiynoic acid (8,10-HCDA) , a specialized diacetylenic fatty acid, in creating stimuli-responsive polydiacetylene (PDA) liposomes for drug discovery.

Executive Summary

8,10-Heneicosadiynoic acid (8,10-HCDA) is a functional lipid monomer capable of photopolymerization. Unlike its saturated analog (heneicosanoic acid), 8,10-HCDA contains a diacetylene moiety within its alkyl chain. Upon self-assembly into vesicles and subsequent UV irradiation (254 nm), the diacetylene units undergo a topochemical 1,4-addition reaction, forming a conjugated Polydiacetylene (PDA) backbone.

This polymerization creates a mechanically robust, blue-colored vesicle. Crucially for drug discovery, these vesicles exhibit a chromatic transition (Blue


 Red)  upon external stress (heat, pH change, or ligand binding). 8,10-HCDA is distinct from the more common 10,12-Pentacosadiynoic acid (PCDA) due to its shorter alkyl chain and specific diacetylene positioning, which modulates the membrane's phase transition temperature and sensitivity to subtle interfacial perturbations.
Key Applications in Drug Discovery
  • High-Throughput Membrane Permeability Screening: Simulating the Blood-Brain Barrier (BBB) or cellular membranes to predict drug uptake.

  • Label-Free Biosensing: Detecting pathogen or toxin binding via colorimetric shifts without fluorescent tagging.

  • Controlled Release Systems: "Uncorking" polymerized shells via specific triggers to release encapsulated payloads.

Mechanism of Action

The utility of 8,10-HCDA relies on the ene-yne conjugated backbone formed during polymerization.

  • Blue Phase (Ordered): The polymer backbone is planar and highly conjugated. Absorption

    
    .
    
  • Red Phase (Disordered): Binding events or membrane insertion of a drug molecule disrupts the side-chain packing, twisting the polymer backbone. This reduces conjugation length, shifting absorption to

    
     (Red).
    
Visualization: Polymerization & Sensing Workflow[1]

PDA_Mechanism Figure 1: Mechanism of 8,10-HCDA polymerization and chromatic transition. Monomer 8,10-HCDA Monomers (Self-Assembly) Vesicle Supramolecular Vesicle (Ordered Bilayer) Monomer->Vesicle Hydration & Sonication BluePDA Polymerized PDA (BLUE Phase) Ordered Backbone Vesicle->BluePDA Topochemical Polymerization UV UV Irradiation (254 nm) UV->BluePDA RedPDA Perturbed PDA (RED Phase) Twisted Backbone BluePDA->RedPDA Stress/Binding Event Drug Drug/Ligand Interaction Drug->RedPDA

[2]

Experimental Protocol: Synthesis of 8,10-HCDA Liposomes

Objective: Create stable, polymerized vesicles for colorimetric screening. Safety Note: UV radiation (254 nm) is damaging to eyes/skin. Use appropriate shielding.

Materials
  • Lipid Monomer: 8,10-Heneicosadiynoic acid (High purity >98%).

  • Matrix Lipid (Optional): DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) for hybrid vesicles (enhances fluidity).

  • Solvent: Chloroform (HPLC grade).

  • Buffer: HEPES (10 mM, pH 7.4) or PBS.

  • Equipment: Rotary evaporator, Probe sonicator, UV crosslinker (254 nm).

Step-by-Step Methodology
Phase 1: Thin Film Formation
  • Dissolution: Dissolve 8,10-HCDA in chloroform to a concentration of 1-2 mM.

    • Expert Tip: If creating hybrid vesicles, mix 8,10-HCDA with DMPC at a molar ratio of 6:4 or 7:3. Pure HCDA vesicles can be too rigid; adding DMPC improves sensitivity to drug insertion.

  • Evaporation: Remove solvent using a rotary evaporator under vacuum at room temperature.

  • Drying: Desiccate the film overnight to remove trace solvent, which can inhibit polymerization.

Phase 2: Hydration & Self-Assembly
  • Hydration: Add HEPES buffer to the dried film to achieve a final lipid concentration of 1 mM.

  • Heating: Incubate the mixture at 60–65°C for 15 minutes.

    • Critical Parameter: This temperature must be above the melting point (

      
      ) of the lipid to ensure the bilayer is in the fluid phase during assembly. 8,10-HCDA has a lower 
      
      
      
      than the longer-chain PCDA (approx 62°C), so 60-65°C is sufficient.
  • Sonication: Probe sonicate the hot solution (maintain >50°C) for 15 minutes (pulsed mode: 10s on, 5s off) until the solution becomes clear/translucent.

Phase 3: Polymerization (The "Blue" Step)
  • Cooling: Store the vesicle solution at 4°C overnight.

    • Why? Cooling induces crystallization of the alkyl chains, aligning the diacetylene triple bonds in the precise geometry required for reaction.

  • Irradiation: Irradiate the cold sample with UV light (254 nm, 1 mW/cm²) for 5–10 minutes.

  • Observation: The solution should turn a deep, intense blue .

    • QC Check: If the solution turns purple or red immediately, the UV dose was too high or the temperature was not maintained at 4°C during irradiation.

Application: Membrane Permeability Screening (Drug Discovery)

This assay predicts how well a drug candidate penetrates a cell membrane by measuring the "Colorimetric Response" (%CR) it induces in the PDA vesicle.

Protocol
  • Preparation: Aliquot 100 µL of Blue PDA liposomes into a 96-well microplate.

  • Screening: Add 10 µL of the drug candidate (dissolved in DMSO) to the wells.

    • Control: Use pure DMSO as a blank.

  • Incubation: Incubate at 25°C for 30 minutes.

  • Measurement: Measure absorbance at 640 nm (Blue) and 540 nm (Red) using a plate reader.

Data Analysis

Calculate the Colorimetric Response (%CR) using the formula:



Where


 (Percent Blue) is defined as:


  • 
    : Percent Blue of the control (buffer/DMSO).
    
  • 
    : Percent Blue of the drug-treated sample.
    

Interpretation:

  • High %CR (>50%): Strong membrane interaction (likely high permeability or membrane disruption).

  • Low %CR (<10%): Poor membrane interaction.

Comparative Data: 8,10-HCDA vs. 10,12-PCDA

8,10-HCDA is often selected for its specific sensitivity profile.

Feature8,10-Heneicosadiynoic Acid10,12-Pentacosadiynoic Acid
Chain Length C21 (Shorter)C25 (Longer)
Fluidity HigherLower (More Rigid)
Sensitivity Higher sensitivity to small molecules & subtle shiftsVery stable; requires stronger stimulus
Hydration Temp ~60–65°C~80°C
Primary Use Biosensing, subtle membrane perturbationRobust coatings, harsh environment sensing

Troubleshooting & Optimization

IssueProbable CauseSolution
No Color Development Poor alignment of monomers.Ensure sample is kept at 4°C for >12h before UV.
Pre-mature Red Color Over-exposure to UV or heat.Reduce UV time; keep sample on ice during irradiation.
Precipitation Concentration too high.Dilute to <1 mM; ensure pH is neutral (7.4).
Low Sensitivity Vesicles too rigid.Incorporate DMPC or cholesterol (up to 30 mol%).

References

  • Polydiacetylene Liposomes as Membrane Mimetics

    • Jelinek, R., & Kolusheva, S. (2004).
    • Source:

  • Mechanisms of Colorimetric Transitions

    • Carpick, R. W., et al. (2004). Polydiacetylene films: A review of recent investigations into the influence of mechanical stress.
    • Source:

  • Drug Screening Applications

    • Kolusheva, S., et al. (2000). Rapid colorimetric screening of drug-membrane interactions.
    • Source:

  • Synthesis of Diacetylenic Fatty Acids

    • Okada, S., et al. (1998). Preparation and properties of polydiacetylene vesicles.
    • Source:

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 8,10-Heneicosadiynoic acid

Technical Support Center: Diacetylene Lipid Synthesis Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 8,10-Heneicosadiynoic acid (8,10-HDA) .

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diacetylene Lipid Synthesis

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing 8,10-Heneicosadiynoic acid (8,10-HDA) . As a critical precursor for polydiacetylene (PDA) sensors, the purity and yield of this lipid are paramount. The conjugated diyne moiety is highly reactive to light and heat, making standard organic synthesis protocols insufficient.

This document synthesizes field-proven methodologies with rigorous troubleshooting logic to help you navigate the Cadiot-Chodkiewicz coupling landscape.

Core Synthesis Workflow

The synthesis of 8,10-HDA relies on the copper(I)-catalyzed Cadiot-Chodkiewicz cross-coupling of a terminal alkyne and a 1-haloalkyne.

Target Molecule: 8,10-Heneicosadiynoic acid Formula:


Structure: 

[1]
Retrosynthetic Logic

To minimize homocoupling side products (Glaser coupling), we utilize a specific addition sequence.

  • Fragment A (Head): 9-Bromo-8-nonynoic acid (Haloalkyne)[1]

  • Fragment B (Tail): 1-Dodecyne (Terminal Alkyne)

Note: We choose to brominate the "Head" fragment because 1-dodecyne is volatile and inexpensive, making it easier to use in excess if necessary.

Visual Workflow: Optimized Coupling Pathway

SynthesisWorkflow Start Start: Precursor Selection Bromination Step 1: Bromination (NBS, AgNO3) Start->Bromination 8-Nonynoic Acid Activation Step 2: Catalyst Activation (CuCl, NH2OH·HCl, EtNH2) Start->Activation 1-Dodecyne Coupling Step 3: Cadiot-Chodkiewicz Coupling (Dropwise Addition of Haloalkyne) Bromination->Coupling 9-Bromo-8-nonynoic acid Activation->Coupling Cu-Acetylide Species Quench Step 4: Acid Quench & Extraction Coupling->Quench Crude 8,10-HDA Purification Step 5: Recrystallization (Hexane/EtOAc) Quench->Purification

Figure 1: Optimized Cadiot-Chodkiewicz workflow for 8,10-HDA. Key control point is the dropwise addition of the haloalkyne to the activated copper-acetylide complex.

Detailed Experimental Protocol

Safety Warning: Diacetylenes are potentially explosive in concentrated solid forms and highly light-sensitive. Perform all reactions in low light (amber glassware) and behind a blast shield.

Step 1: Preparation of 9-Bromo-8-nonynoic acid
  • Reagents: 8-Nonynoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AgNO

    
     (0.05 eq), Acetone.[1]
    
  • Procedure:

    • Dissolve 8-nonynoic acid in acetone.[1]

    • Add NBS and catalytic AgNO

      
      . Stir at RT for 2-3 hours.[1]
      
    • Checkpoint: Monitor TLC. The bromo-alkyne is less polar than the starting acid.

    • Workup: Filter off succinimide, concentrate, and wash with water.[1]

    • Result: 9-Bromo-8-nonynoic acid.[1] (Store at -20°C in dark).

Step 2: Cadiot-Chodkiewicz Coupling (The Critical Step)
  • Reagents:

    • CuCl (5 mol%)

    • Hydroxylamine hydrochloride (

      
      ) (excess, reducing agent)
      
    • Ethylamine (70% aq) or n-Butylamine (30% in water/MeOH)

    • 1-Dodecyne (1.1 eq)[1]

    • 9-Bromo-8-nonynoic acid (1.0 eq)[1]

  • Procedure:

    • Catalyst Prep: In an amber flask, dissolve CuCl and

      
       in the amine solution. The solution should be colorless or pale yellow. Green/Blue indicates oxidation (Bad).
      
    • Alkyne Addition: Add 1-Dodecyne to the flask. A yellow Cu-acetylide precipitate may form.[1]

    • Controlled Addition: Dissolve 9-Bromo-8-nonynoic acid in a minimal amount of MeOH/THF. Add this solution dropwise over 30-60 minutes to the vigorously stirring reaction mixture.

      • Why? Keeping the haloalkyne concentration low prevents it from reacting with itself (homocoupling).

    • Reaction: Stir at 10-20°C. Monitor by TLC until the bromo-alkyne is consumed.

    • Quench: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[1]

Troubleshooting & Optimization Center (Q&A)

Category A: Yield & Side Reactions

Q1: My yield is low (<40%), and I see a spot running higher than my product on TLC. What is it? Diagnosis: This is likely the Glaser Homocoupling product of your terminal alkyne (Dodecyne dimer). Root Cause:

  • Oxygen Ingress: Oxygen promotes oxidative homocoupling of terminal alkynes.

  • Insufficient Reductant: The Cu(I) catalyst oxidized to Cu(II). Solution:

  • Degas Solvents: Vigorously sparge all solvents with Argon/Nitrogen for 15 mins before use.[1]

  • Boost Reductant: Increase hydroxylamine hydrochloride loading.[1] Add small portions during the reaction if the solution turns green/blue.

  • Reference: See Alami et al.[1][2] for optimized Cu(I) handling [1].

Q2: I see a significant amount of "Head-Head" dimer (from the bromo-acid). Diagnosis: Chodkiewicz Homocoupling. Root Cause: The local concentration of the bromo-alkyne was too high relative to the copper-acetylide. Solution:

  • Slower Addition: Slow down the addition rate of the 9-Bromo-8-nonynoic acid.

  • Reverse Addition? No. Always add the Haloalkyne to the Terminal Alkyne + Catalyst.

Category B: Color & Stability[1]

Q3: The reaction mixture turned deep blue/red rapidly. Diagnosis: Unwanted Photopolymerization . Root Cause: Exposure to UV/ambient light initiated the 1,4-addition polymerization of the diyne system. Solution:

  • Total Darkness: Wrap the flask in aluminum foil.

  • Temperature Control: Keep the reaction temperature below 25°C. Polymerization is thermally accelerated.

Q4: My product turned into a gum/gel during rotary evaporation. Diagnosis: Solvent-induced polymerization or concentration effect. Solution:

  • Do not dry completely: Diacetylenes are most stable in solution. Store as a concentrated stock solution if possible.

  • Use BHT: Add a trace amount of BHT (butylated hydroxytoluene) as a radical scavenger during workup if the product is not for immediate polymerization studies.

Optimization Data: Solvent & Base Effects

The choice of base and solvent dramatically shifts the equilibrium between cross-coupling and homocoupling.

ParameterConditionYield (Typical)Notes
Base 70% Ethylamine (aq)75-85% Standard.[1] Excellent solubility for CuCl.[1]
Base n-Butylamine60-70%Good alternative, less volatile, but harder to remove.[1]
Base Piperidine<50%Too strong; can cause decomposition of sensitive lipids.
Solvent MeOH/WaterHigh Promotes precipitation of product (driving equilibrium).
Solvent THFModerateGood for solubility but increases homocoupling risk.[1]
Catalyst CuCl (5%)High Standard.
Catalyst Cu(OAc)2LowRequires reduction in situ; less reliable for this specific lipid.

Purification Strategy: The "Trap"

Common Pitfall: Users often try column chromatography (Silica) immediately. Issue: 8,10-HDA can polymerize on acidic silica gel or streak due to the carboxylic acid.[1]

Recommended Protocol:

  • Recrystallization (Primary): Dissolve crude solid in minimal warm Hexane containing 5% Ethyl Acetate. Cool slowly to 4°C, then -20°C. 8,10-HDA typically crystallizes as white/off-white plates.[1]

  • Chromatography (Secondary): If necessary, use silica gel treated with 1% Acetic Acid to prevent streaking.[1] Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

Visual Logic: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Color Solution turns Green/Blue Problem->Color Polymer Solution turns Red/Purple Problem->Polymer Yield Low Yield / Impurities Problem->Yield Action1 Oxidation of Catalyst. Add NH2OH·HCl immediately. Color->Action1 Action2 Photopolymerization. Wrap in foil, cool to 0°C. Polymer->Action2 Action3 Check Addition Rate. Slower addition of Bromo-alkyne. Yield->Action3

Figure 2: Rapid response decision tree for in-process anomalies.

References

  • Alami, M., Ferri, F., & Linstrumelle, G. (1993).[1] An Efficient Preparation of Conjugated Diynes. Tetrahedron Letters, 34(40), 6403-6406.[1] Link

  • Chodkiewicz, W. (1957).[1][3] Synthesis of acetylenic compounds. Ann. Chim. (Paris), 2, 819–869.[1] (Foundational text on the coupling mechanism).

  • Okuno, K., et al. (2020).[1][4] Phase separation behavior of a binary mixture of photopolymerizable diacetylene and unsaturated phospholipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862.[1][4] Link

  • Organic Chemistry Portal. (2023). Cadiot-Chodkiewicz Coupling - Recent Literature and Protocols. Link

  • Avanti Polar Lipids. (2025). Diacetylene Lipids Technical Data. Link

Sources

Optimization

Technical Support Center: HPLC Analysis of 8,10-Heneicosadiynoic Acid

Current Status: Operational Topic: Troubleshooting Separation & Detection of Diacetylenic Fatty Acids Ticket Priority: High (Research & Development) Introduction: The Molecule & The Challenge 8,10-Heneicosadiynoic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Separation & Detection of Diacetylenic Fatty Acids Ticket Priority: High (Research & Development)

Introduction: The Molecule & The Challenge

8,10-Heneicosadiynoic acid is not a standard lipid.[1] It possesses two distinct chemical personalities that often fight against each other during chromatography:

  • The Lipid Tail (C21): Highly hydrophobic, requiring strong organic solvents for elution.

  • The Diacetylene Core (8,10-diyne): A conjugated system susceptible to UV-induced polymerization (topochemical reaction) and oxidation.

  • The Head Group (-COOH): A weak acid (pKa ~4.8) prone to ionization, leading to severe peak tailing on silica-based columns.

This guide moves beyond generic "fatty acid analysis" to address the specific instability and separation artifacts inherent to Diacetylenic Acids (DAAs) .

Module 1: Chromatographic Resolution & Peak Shape

User Complaint: "My peak is tailing significantly (As > 1.5), or I am seeing double peaks for a single standard."

Root Cause Analysis

The carboxyl head group is interacting with residual silanols on your column stationary phase. If the mobile phase pH is near the pKa of the acid (approx. 4.8), the molecule splits between its protonated (neutral) and deprotonated (ionized) states, causing peak splitting or broadening.

Troubleshooting Protocol
ParameterStandard RecommendationThe "Why" (Mechanistic Insight)
Stationary Phase C18 End-capped (High Carbon Load)"End-capping" blocks free silanols that bind the acidic head group. A high carbon load (>15%) ensures the hydrophobic tail interacts sufficiently for retention.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)CRITICAL: You must suppress ionization. At pH 2.7, the acid is >99% protonated (neutral), ensuring a single, sharp interaction mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides sharper peaks for lipids than Methanol due to lower viscosity and better solubility for long chains.
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer of the long C21 chain, narrowing the peak width.
Diagnostic Decision Tree

Use this logic flow to isolate the physical vs. chemical cause of tailing.

Troubleshooting_Tailing Start Issue: Peak Tailing / Splitting CheckPH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->CheckPH YesPH Yes, pH is low CheckPH->YesPH NoPH No / Unsure CheckPH->NoPH CheckConc Step 2: Check Sample Solvent Is sample in 100% Strong Solvent? YesPH->CheckConc ActionAddAcid Action: Add 0.1% Formic or Acetic Acid NoPH->ActionAddAcid YesSolvent Yes (e.g., 100% THF/CHCl3) CheckConc->YesSolvent NoSolvent No (matched to MP) CheckConc->NoSolvent ActionDilute Action: Dilute with Mobile Phase (prevent 'Solvent Washout' effect) YesSolvent->ActionDilute CheckColumn Step 3: Column Health Reverse flush column NoSolvent->CheckColumn

Figure 1: Diagnostic logic for resolving peak asymmetry in acidic lipid analysis.

Module 2: Detection & Sensitivity (The Diyne Chromophore)

User Complaint: "I have low sensitivity at 210 nm, or the baseline is too noisy."

The "Hidden" Advantage of 8,10-Diynes

Most researchers default to 210 nm (terminal absorption) for fatty acids. However, 8,10-Heneicosadiynoic acid contains a conjugated diyne system (-C≡C-C≡C-). This system has a specific UV absorption distinct from the carboxylic acid.[2]

Optimization Guide
  • Target Wavelength: Switch your PDA/UV detector to 240–255 nm .

    • Reasoning: Conjugated diynes exhibit a characteristic multiplet absorption in this region (often a max near 242 nm or 254 nm depending on solvent).

    • Benefit: Acetonitrile and Formic acid are transparent here. You will eliminate the "baseline drift" seen at 210 nm during gradients.

  • Reference Wavelength: If using a PDA, set reference to 360 nm (where the monomer does not absorb).

  • Alternative Detection (ELSD/CAD):

    • If UV is still problematic (e.g., interfering matrix), use ELSD (Evaporative Light Scattering Detector) .

    • Note: ELSD is universal for lipids but requires a volatile mobile phase. Phosphate buffers are forbidden ; adhere strictly to Formic/Acetic acid or Ammonium Formate.

Module 3: Sample Integrity & "Ghost Peaks"

User Complaint: "My sample turned slightly blue/pink, and now I see extra peaks or no peaks at all."

The Polymerization Trap

This is the most unique failure mode for this specific molecule. 8,10-Heneicosadiynoic acid is a topochemical monomer . Upon exposure to UV light or heat, it polymerizes into Polydiacetylene (PDA) , which is often blue or red.

  • The Symptom: The monomer peak (retention time ~15-20 min) decreases, and a broad "hump" or no peak appears (polymers often stick irreversibly to the column or elute in the wash).

  • The Visual Cue: Check your autosampler vial.[2] If the solution is not clear/colorless, the sample is compromised.

Sample Handling Protocol (The "Dark" Method)
StepActionScientific Rationale
1. Preparation Dissolve in THF or Chloroform initially, then dilute with Methanol.Long alkyl chains aggregate in pure methanol. THF breaks aggregates.[2]
2. Storage Amber Vials (Silanized). Store at 4°C.Blocks UV radiation that triggers the 1,4-addition polymerization of the diyne.
3. Autosampler Set tray temperature to 4°C . Turn off compartment light.Heat accelerates thermal polymerization.
4. Filtration PTFE (0.2 µm). Do not use Nylon. Nylon can bind acidic lipids, reducing recovery.

Module 4: Validated Starting Method

Use this method as your baseline.[1][2] If this fails, refer to the decision tree above.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Primary) and 215 nm (Secondary).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min)% B (Organic)Event
0.070%Initial Hold (Focusing)
2.070%End Isocratic Hold
15.0100%Linear Gradient to elute C21 chain
20.0100%Column Wash (Remove dimers/polymers)
20.170%Return to Initial
25.070%Re-equilibration (Crucial for C18)

References

  • Christie, W. W. (2019).[4] Fatty Acid Analysis by HPLC. AOCS Lipid Library.

  • Stoll, D., & Dolan, J. (2025).[5] LC Troubleshooting Essentials: Peak Tailing and Ghost Peaks. LCGC International.

  • Nacalai Tesque. Cosmosil Application Data: Separation of Fatty Acids. HPLC Application Database.

  • PubChem. Heneicosanoic Acid & Derivatives (Chemical Structure & Properties). National Library of Medicine.

  • LibreTexts. Ultraviolet Spectra of Conjugated Systems. Chemistry LibreTexts.

Sources

Troubleshooting

Overcoming solubility issues with 8,10-Heneicosadiynoic acid

Technical Support Center: 8,10-Heneicosadiynoic Acid Welcome to the technical support center for 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8,10-Heneicosadiynoic Acid

Welcome to the technical support center for 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the unique solubility challenges associated with this long-chain diacetylenic fatty acid. Our goal is to empower you with the knowledge to handle this compound effectively and ensure the success and reproducibility of your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

8,10-Heneicosadiynoic acid is a C21 fatty acid characterized by two key structural features that dictate its solubility:

  • A Long Hydrophobic Tail: The 21-carbon aliphatic chain is highly nonpolar, leading to very poor solubility in aqueous solutions. As the chain length of fatty acids increases, their hydrophobicity becomes more pronounced, significantly reducing their solubility in polar solvents.[1]

  • A Polar Carboxylic Head: The carboxylic acid group (-COOH) provides a site for polarity and hydrogen bonding.

  • A Rigid Diacetylene Core: The conjugated diyne system at the C8 and C10 positions imparts rigidity to the molecule. This feature is crucial for its application in forming self-assembling structures and polydiacetylene polymers but can also promote intermolecular aggregation, further complicating dissolution.[2]

These competing features mean that success in solubilizing 8,10-Heneicosadiynoic acid depends entirely on selecting a solvent system that can accommodate both its hydrophobic and hydrophilic nature and on using the proper technique to prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: My 8,10-Heneicosadiynoic acid powder won't dissolve in my aqueous buffer. What am I doing wrong?

A: Direct dissolution of long-chain fatty acids like 8,10-Heneicosadiynoic acid in aqueous buffers is generally not feasible due to the molecule's long, nonpolar carbon chain.[3] The hydrophobic tails will aggregate to minimize contact with water, a phenomenon driven by the hydrophobic effect, leading to insolubility or the formation of an unstable suspension. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then carefully dilute it into your aqueous medium.

Q2: What is the best organic solvent to prepare a concentrated stock solution?

A: The choice of solvent depends on your downstream application. For general use and creating a high-concentration stock, chlorinated solvents are highly effective.

  • Chloroform and Dichloromethane (DCM): These are excellent nonpolar solvents for dissolving long-chain fatty acids and are often recommended for initial solubilization.[4][5] A concentration of 25 mg/mL in chloroform has been reported for the saturated analogue, heneicosanoic acid.

  • Tetrahydrofuran (THF): A good polar aprotic solvent that is effective for a wide range of saturated fatty acids and is less harsh than chlorinated solvents for some applications.[6]

  • Ethanol & DMSO: For biological applications, Dimethyl Sulfoxide (DMSO) or ethanol are preferred due to their miscibility with water and lower toxicity in cell culture (when diluted appropriately).[7] However, the solubility in these solvents may be lower than in chloroform, requiring gentle warming or sonication.

Q3: How can I prepare a stable aqueous working solution for my cell-based assay?

A: Preparing a stable aqueous solution for biological experiments requires overcoming the hydrophobic nature of the fatty acid. There are two primary, field-proven methods:

  • pH Adjustment (Saponification): You can convert the carboxylic acid to its more water-soluble carboxylate salt (a soap). This is achieved by dissolving the fatty acid in an organic solvent (like ethanol), adding a base (e.g., NaOH or KOH) in an aqueous solution, and gently heating to create the sodium or potassium salt. This salt can then be diluted in your cell culture medium.[8] It is crucial to adjust the final pH to be compatible with your cells.

  • Complexation with Bovine Serum Albumin (BSA): This is the most common and highly recommended method for delivering fatty acids to cells in culture.[8] BSA mimics the physiological transport of fatty acids in the bloodstream by sequestering the hydrophobic tail within its structure, rendering the complex soluble and stable in aqueous media. See Protocol 2 for a detailed methodology.

Q4: I successfully dissolved the acid in an organic solvent, but it precipitated immediately when I added it to my buffer. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when the fatty acid, upon being transferred from a favorable organic environment to an unfavorable aqueous one, rapidly aggregates and precipitates. To prevent this:

  • Dilute Slowly: Add the organic stock solution drop-by-drop into the aqueous medium while vortexing or stirring vigorously. This allows for more gradual dispersion.

  • Use a Carrier: As mentioned in Q3, using BSA is the most effective way to prevent precipitation in cell culture media.[8]

  • Warm the Aqueous Medium: Gently warming the buffer or medium (e.g., to 37°C for cell culture) can increase the solubility and slow down the precipitation process.[9][10]

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your working solution is low enough to not cause toxicity or solubility issues itself. Typically, <0.5% for DMSO is recommended for most cell lines.

Q5: Does the diacetylene group in 8,10-Heneicosadiynoic acid require special handling considerations during solubilization?

A: Yes. The diacetylene functionality is sensitive to UV light and can undergo topochemical polymerization, especially when the molecules are in an ordered, self-assembled state.[11][12] While this is a desired property for many applications, it should be avoided during routine solubilization.

  • Protect from Light: Prepare solutions in amber vials or wrap containers with aluminum foil to protect them from UV light.

  • Avoid High Temperatures for Prolonged Periods: While gentle warming can aid dissolution, excessive or prolonged heating can potentially induce thermal polymerization or degradation.

  • Work Quickly: Once dissolved, especially in systems that promote self-assembly, it is best to use the solution promptly.

Troubleshooting Guides & Protocols

Data Presentation: Solvent Selection Guide

The following table provides a general guide to the solubility of long-chain saturated fatty acids in common organic solvents. 8,10-Heneicosadiynoic acid is expected to follow similar trends.

SolventPolaritySuitability for Stock SolutionBiological Compatibility (at low %)Key Considerations
Chloroform/DCM LowExcellentNoHighly effective but toxic. Use for organic synthesis or creating a primary stock for subsequent solvent exchange.[4][5]
Hexane/Toluene Very LowGoodNoGood for nonpolar applications. May require warming for higher concentrations.[4]
THF MediumVery GoodNoA versatile solvent that can dissolve a wide range of fatty acids.[6]
Ethanol HighModerateYesGood choice for biological studies. May require warming to 37-50°C to achieve higher concentrations.[7]
DMSO HighModerateYesCommon for cell culture stocks. Ensure use of anhydrous, high-purity DMSO.[7]
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the fundamental steps for dissolving 8,10-Heneicosadiynoic acid for general use.

Materials:

  • 8,10-Heneicosadiynoic acid powder

  • High-purity, anhydrous solvent (e.g., Chloroform, THF, or DMSO)

  • Glass vial with a PTFE-lined cap (amber or wrapped in foil)

  • Vortex mixer and/or sonicator water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of 8,10-Heneicosadiynoic acid powder directly into the glass vial.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent to the vial to achieve the target concentration (e.g., 10-50 mM).

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Applying Energy (If Necessary): If the powder is not fully dissolved, use one of the following methods:

    • Sonication: Place the vial in a sonicator water bath for 5-15 minutes, or until the solution is clear.

    • Gentle Warming: Warm the vial in a water bath set to 37-50°C. Swirl intermittently until dissolved. Caution: Do not overheat, especially with volatile solvents like chloroform.

  • Verification & Storage: Once a clear solution is obtained, store it tightly capped and protected from light at -20°C. Before each use, allow the solution to come to room temperature and vortex briefly to ensure homogeneity, as long-chain fatty acids can sometimes precipitate out of solution at low temperatures.

Protocol 2: Preparation of a BSA-Complexed Solution for Cell Culture

This protocol is the gold standard for preparing a stable, non-toxic, and bioavailable fatty acid solution for in vitro assays.

Materials:

  • Concentrated stock solution of 8,10-Heneicosadiynoic acid in ethanol (e.g., 50 mM from Protocol 1).

  • Fatty acid-free BSA (Bovine Serum Albumin).

  • Sterile PBS (Phosphate Buffered Saline) or serum-free cell culture medium.

  • Sterile 0.1 M NaOH.

  • Sterile conical tubes and a 37°C water bath.

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (w/v). Warm to 37°C and stir until fully dissolved. Filter-sterilize through a 0.22 µm filter.

  • Prepare Fatty Acid Salt: In a sterile tube, add the required volume of your 8,10-Heneicosadiynoic acid stock in ethanol. Add an equimolar amount of 0.1 M NaOH to neutralize the carboxylic acid. For example, for 20 µL of a 50 mM stock (1 µmol), add 10 µL of 0.1 M NaOH (1 µmol). Briefly vortex.

  • Complexation: Warm the 10% BSA solution to 37°C. While gently vortexing the BSA solution, add the fatty acid salt mixture drop-by-drop.

  • Incubation: Incubate the BSA-fatty acid mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexation.

  • Final Dilution: The resulting solution is a concentrated BSA-complexed stock (e.g., a 10:1 BSA:fatty acid molar ratio is common). This stock can be further diluted into your complete cell culture medium to achieve the final desired working concentration. The complex is stable and will not precipitate.

Visualization of Experimental Workflows

A logical workflow for selecting the appropriate solubilization strategy is crucial for experimental success.

Solubilization_Workflow cluster_start Initial Assessment cluster_application Define Application cluster_organic Organic Chemistry Pathway cluster_bio Biological Assay Pathway start Start: Need to dissolve 8,10-Heneicosadiynoic Acid app What is the final application? start->app org_solvent Select nonpolar solvent (Chloroform, THF, Toluene) app->org_solvent  Organic Synthesis / Polymerization bio_solvent Select biocompatible solvent (Ethanol, DMSO) app->bio_solvent  Cell Culture / Aqueous Bioassay protocol1 Follow Protocol 1: Prepare organic stock solution org_solvent->protocol1 protocol2 Follow Protocol 2: Prepare BSA-complexed solution bio_solvent->protocol2

Caption: Workflow for selecting the appropriate solubilization method.

A troubleshooting decision tree can help diagnose and solve precipitation issues systematically.

Troubleshooting_Workflow start Problem: Precipitate forms in aqueous solution q1 Is this for a cell-based assay? start->q1 use_bsa Action: Use Protocol 2 to complex with fatty acid-free BSA. q1->use_bsa Yes q2 How was the stock added to the buffer? q1->q2 No slow_down Action: Add stock dropwise while vortexing vigorously. q2->slow_down Quickly warm Action: Warm the aqueous medium to 37°C before adding stock. q2->warm Into cold buffer check_conc Check final organic solvent concentration. Is it >1%? slow_down->check_conc warm->check_conc reduce_conc Action: Prepare a more concentrated stock to reduce the transfer volume. check_conc->reduce_conc Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

  • ResearchGate. (2025). The solubilities of the normal saturated fatty acids II. [Link]

  • Ataman Kimya. (n.d.). HENEICOSYLIC ACID. [Link]

  • ChemRxiv. (2026). Hierarchical Self-Assembly in Minimalistic Diacetylenes: From Coacervates to Fibers. [Link]

  • ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids?[Link]

  • Shodex. (n.d.). Solubility of Saturated Fatty Acids. [Link]

  • ResearchGate. (2025). Solubility data of fatty acids in organic solvents [g/L]. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • Reddit. (n.d.). Long-chain Fatty Acids. [Link]

  • ResearchGate. (2017). How to increase drug solubility in a lipid for preparation of solid lipid nanoparticles?[Link]

  • ACS Publications. (2008). Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution. [Link]

  • ResearchGate. (2008). Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution | Request PDF. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

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Optimization

Technical Support Center: 8,10-Heneicosadiynoic Acid Quantification

Welcome to the technical support center for the quantification of 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this unique diacetylenic fatty acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Introduction: The Challenge of a Diyne Moiety

8,10-Heneicosadiynoic acid is a long-chain fatty acid characterized by a conjugated diyne functional group. This diyne moiety, while integral to its biological activity and research applications, introduces significant analytical challenges. The high reactivity of the conjugated triple bonds makes the molecule susceptible to polymerization, oxidation, and other degradation pathways, leading to inaccurate quantification. This guide will address these specific challenges head-on, providing you with the expertise to develop robust and reproducible analytical methods.

Part 1: Troubleshooting Guides

Issue 1: Low or No Analyte Signal Detected

Question: I am not seeing a peak for 8,10-Heneicosadiynoic acid in my chromatogram, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

This is a common and frustrating issue that can arise from several factors, primarily related to the inherent instability of the diyne functional group and sample handling.

Possible Causes & Solutions:

  • Analyte Degradation due to Polymerization: The conjugated diyne system in 8,10-Heneicosadiynoic acid is highly prone to topochemical polymerization, especially when exposed to UV light, heat, or certain catalysts.[1] This process converts the individual fatty acid molecules into a polymer, which will not be detected by standard chromatographic methods for the monomer.

    • Troubleshooting Steps:

      • Work in Low Light Conditions: Prepare all samples and standards under amber or light-blocking conditions to minimize UV-induced polymerization.[2][3]

      • Control Temperature: Avoid excessive heat during sample preparation, storage, and analysis. Store stock solutions and samples at -20°C or lower and protect them from freeze-thaw cycles.[4]

      • Solvent Purity: Use high-purity, degassed solvents to minimize the presence of radical initiators that can trigger polymerization.

      • Check for Precipitate: Visually inspect your sample vials for any signs of cloudiness or precipitate, which could indicate polymer formation.

  • Adsorption to Surfaces: As a long-chain fatty acid, 8,10-Heneicosadiynoic acid can be "sticky" and adsorb to glass or plastic surfaces, leading to sample loss.

    • Troubleshooting Steps:

      • Use Silanized Glassware: Silanizing glassware masks the polar Si-OH groups, reducing analyte adsorption.

      • Low-Binding Tubes: Utilize polypropylene or other low-binding microcentrifuge tubes and pipette tips.

      • Solvent Choice: Ensure the analyte is fully dissolved in an appropriate organic solvent. A small amount of a polar solvent like isopropanol in a nonpolar solvent can help prevent adsorption.

  • Inefficient Extraction from Matrix: If you are quantifying the analyte from a complex biological matrix, extraction efficiency can be a major hurdle.

    • Troubleshooting Steps:

      • Optimize Extraction Protocol: A one-step extraction and methylation can be efficient for polyunsaturated fatty acids.[5] Consider established lipid extraction methods like the Folch or Bligh-Dyer, but be mindful of the potential for degradation.

      • Internal Standard: Use a suitable internal standard, ideally a deuterated or ¹³C-labeled version of 8,10-Heneicosadiynoic acid, to account for extraction losses. If a stable isotope-labeled standard is unavailable, a non-endogenous odd-chain fatty acid can be used.[6]

Issue 2: Poor Chromatographic Peak Shape and Resolution

Question: My peak for 8,10-Heneicosadiynoic acid is broad, tailing, or co-eluting with other components. How can I improve my chromatography?

Answer:

Achieving sharp, symmetrical peaks is crucial for accurate quantification. Poor peak shape is often a result of the carboxylic acid functional group's polarity or interactions with the stationary phase.

Possible Causes & Solutions:

  • Underivatized Carboxylic Acid Group: The free carboxylic acid can interact strongly with active sites on the column and in the GC inlet, leading to peak tailing.

    • Troubleshooting Steps (for GC analysis):

      • Derivatization to FAMEs: Convert the fatty acid to its fatty acid methyl ester (FAME) using a derivatizing agent like BF₃-methanol or (trimethylsilyl)diazomethane.[6][7] This neutralizes the polar carboxyl group, improving volatility and peak shape.

      • Complete Derivatization: Ensure the derivatization reaction goes to completion. Optimize reaction time, temperature, and reagent concentration. Incomplete derivatization will result in a split peak or a tailing parent peak.

  • Inappropriate Column Choice: The choice of chromatographic column is critical for resolving 8,10-Heneicosadiynoic acid from other fatty acids, especially isomers.

    • Troubleshooting Steps:

      • GC Column Selection: For FAME analysis, a highly polar cyanopropyl-substituted column is often a good choice for separating fatty acids based on their degree of unsaturation and positional isomers.

      • HPLC Column Selection: For reversed-phase HPLC, a C18 or C8 column can be effective. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of the carboxylic acid and improve peak shape.[8]

  • Column Overload: Injecting too much sample can lead to fronting or broadened peaks.

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare a dilution series of your sample to determine the optimal concentration for your instrument's linear range.

      • Check Injection Volume: Reduce the injection volume.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use GC or LC for the quantification of 8,10-Heneicosadiynoic acid?

A1: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be used, and the choice depends on your specific needs and available instrumentation.

  • GC-MS/FID: Generally offers high resolution for separating fatty acid methyl esters (FAMEs) and provides excellent sensitivity. However, it requires a derivatization step to make the analyte volatile.[6] This adds a sample preparation step and a potential source of variability.

  • LC-MS/MS: Allows for the analysis of the underivatized fatty acid, simplifying sample preparation.[9] It is particularly well-suited for complex biological samples. However, chromatographic resolution of isomers can be more challenging than with GC.

Q2: What is the best way to store 8,10-Heneicosadiynoic acid to prevent degradation?

A2: Due to its propensity for polymerization, proper storage is critical.

  • Solid Form: Store the neat compound at -20°C or below in a light-protected container.

  • In Solution: Prepare stock solutions in a high-purity, degassed organic solvent (e.g., ethanol, chloroform, or hexane). Store aliquots at -80°C to minimize freeze-thaw cycles. Always protect solutions from light.

Q3: Can I use a standard saturated fatty acid as an internal standard?

A3: While a saturated fatty acid can account for some variability in sample preparation and injection, it will not behave identically to 8,10-Heneicosadiynoic acid, especially concerning potential degradation. A stable isotope-labeled internal standard is always the preferred choice for the most accurate quantification. If unavailable, an odd-chain polyunsaturated fatty acid with a similar chain length would be a more suitable alternative than a saturated one.

Q4: I am seeing multiple peaks that could be related to my analyte in my mass spectrometry data. What could they be?

A4: The presence of multiple peaks could be due to several factors:

  • Isomers: Your sample may contain geometric isomers (cis/trans) of 8,10-Heneicosadiynoic acid, which may be separated chromatographically.

  • Degradation Products: The diyne moiety can undergo oxidation or other reactions, leading to the formation of degradation products with different masses.

  • In-source Fragmentation/Adducts: In LC-MS, you may be observing different adducts (e.g., [M+Na]⁺, [M+K]⁺) in addition to the protonated or deprotonated molecule. In-source fragmentation can also occur.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Derivatization of 8,10-Heneicosadiynoic Acid to its Fatty Acid Methyl Ester (FAME) for GC Analysis

This protocol is a guideline and may require optimization for your specific sample matrix.

  • Sample Preparation: To approximately 1 mg of lipid extract containing 8,10-Heneicosadiynoic acid in a silanized glass tube, add a known amount of an appropriate internal standard (e.g., C17:0 or a stable isotope-labeled standard).

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Methylation:

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean, silanized autosampler vial.

  • Analysis: Inject an appropriate volume into the GC-MS or GC-FID system.

Table 1: Comparison of GC and LC methods for 8,10-Heneicosadiynoic Acid Quantification
FeatureGas Chromatography (GC)Liquid Chromatography (LC)
Sample Derivatization Required (e.g., FAMEs)Not required
Typical Mobile Phase Inert gas (Helium, Hydrogen)Solvent gradient (e.g., Acetonitrile/Water with formic acid)
Typical Stationary Phase Polar (e.g., cyanopropyl)Nonpolar (e.g., C18, C8)
Pros High resolution of isomers, established methodsSimpler sample preparation, suitable for complex matrices
Cons Extra sample preparation step, potential for analyte degradation during derivatizationLower resolution of some isomers compared to GC

Part 4: Visualization of Key Workflows

Diagram 1: Troubleshooting Workflow for Low Analyte Signal

low_signal_troubleshooting cluster_degradation Degradation Troubleshooting cluster_adsorption Adsorption Troubleshooting cluster_extraction Extraction Troubleshooting start Low or No Analyte Signal check_degradation Check for Analyte Degradation start->check_degradation check_adsorption Check for Adsorption start->check_adsorption check_extraction Check Extraction Efficiency start->check_extraction low_light Use Low Light Conditions check_degradation->low_light Polymerization? silanize Use Silanized Glassware check_adsorption->silanize Sample Loss? optimize_protocol Optimize Extraction Protocol check_extraction->optimize_protocol Matrix Effects? control_temp Control Temperature low_light->control_temp solvent_purity Use High-Purity Solvents control_temp->solvent_purity end_node Signal Improved solvent_purity->end_node low_bind Use Low-Binding Plastics silanize->low_bind low_bind->end_node internal_std Use Appropriate Internal Standard optimize_protocol->internal_std internal_std->end_node

Caption: Troubleshooting workflow for low analyte signal.

Diagram 2: GC Analysis Workflow for 8,10-Heneicosadiynoic Acid

gc_workflow sample Sample containing 8,10-Heneicosadiynoic Acid add_is Add Internal Standard sample->add_is derivatize Derivatize to FAME (e.g., BF3-Methanol) add_is->derivatize extract Extract FAMEs (e.g., Hexane) derivatize->extract gc_injection Inject into GC-MS/FID extract->gc_injection data_analysis Data Analysis & Quantification gc_injection->data_analysis

Caption: GC analysis workflow for 8,10-Heneicosadiynoic Acid.

References

  • Solis BioDyne. Troubleshooting guide for qPCR. [Link]

  • Al-Kaysi, R. O., et al. (2005). Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. [Link]

  • Li, Y., et al. (2022). Lipid‐Polymer Hybrid “Particle‐in‐Particle” Nanostructure Gene Delivery Platform Explored for Lyophilizable DNA and mRNA COVID‐19 Vaccines. PMC. [Link]

  • Schematic reaction of diacetylene after UV illumination. ResearchGate. [Link]

  • Wang, Y., et al. (2026). Asymmetric Cycloaddition of 1,6-Diynes with Alkenes Enabled by Ligand-to-Metal Chirality Transfer in Cobalt/Photoredox Cooperative Catalysis. Organic Letters. [Link]

  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. PMC. [Link]

  • Fukuda, T., et al. (2013). Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution. Polymer Chemistry. [Link]

  • Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Danger, G., et al. (2020). Experimental investigations of diacetylene ice photochemistry in Titan's atmospheric conditions. Astronomy & Astrophysics. [Link]

  • A simplified method for analysis of polyunsaturated fatty acids. ResearchGate. [Link]

  • Kirillova, E. M., et al. (2024). Stable Polymer-Lipid Hybrid Nanoparticles Based on mcl-Polyhydroxyalkanoate and Cationic Liposomes for mRNA Delivery. MDPI. [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • Savelyev, O. Y., et al. (2023). Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. MDPI. [Link]

  • Charych, D. H., et al. (1993). Preparation and characterization of diacetylene polymerized liposomes for detection of autoantibodies. PubMed. [Link]

  • de la Fuente, M. A., & Juárez, M. (2005). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH. [Link]

  • Pizarro, N., et al. (2017). Effects of sample handling and storage on quantitative lipid analysis in human serum. NIH. [Link]

  • Oemer, G., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Springer. [Link]

  • Wikipedia. Heneicosylic acid. [Link]

  • Fowler, F. W., & Lauher, J. W. (2011). Topochemical Polymerization of Novel Diacetylenes ; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons. [Link]

  • Kumar, S., et al. (2023). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. PubMed. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Ramírez-Rodríguez, M. M., et al. (2023). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. [Link]

  • Gunbas, G., & Tuncaboylu, D. C. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. ACS Omega. [Link]

  • Sözer, B., & Özoğul, F. (2024). Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method. Diva Portal. [Link]

  • Williams, A. (2026). Did We Overestimate The Potential Harm From Microplastics? Hackaday. [Link]

  • Baughman, R. H. (1974). Solid-state polymerization of diacetylenes. AIP Publishing. [Link]

  • Holman, R. T. (1952). Spectrophotometric Micromethod for Determining Polyunsaturated Fatty Acids. Analytical Chemistry. [Link]

  • Gunbas, G., & Tuncaboylu, D. C. (2023). Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. NIH. [Link]

  • Meier-Augenstein, W. (2019). Protocol for extraction and derivitization of fatty acid for GC analyis? ResearchGate. [Link]

  • Wigh, A. (2020). Synthesis and Investigation of Asymmetric Diyne and Polyyne Compounds for Biological Activity. W&M ScholarWorks. [Link]

  • PubChem. CID 160593308 | C42H84O4. [Link]

  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. SpringerLink. [Link]

  • Cryo-EM structure revealed a novel F-actin binding motif in a Legionella pneumophila lysine fatty acyltransferase. eLife. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Li, Y., et al. (2018). Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies. RSC Publishing. [Link]

  • Eurofins. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins USA. [Link]

  • Li, Y., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]

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  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

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Troubleshooting

Technical Support Center: Enhancing the GC Resolution of 8,10-Heneicosadiynoic Acid

Introduction: 8,10-Heneicosadiynoic acid is a long-chain fatty acid characterized by two triple bonds (a diyne) within its 21-carbon backbone. Its unique structure presents specific challenges for high-resolution analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 8,10-Heneicosadiynoic acid is a long-chain fatty acid characterized by two triple bonds (a diyne) within its 21-carbon backbone. Its unique structure presents specific challenges for high-resolution analysis by Gas Chromatography (GC). Due to its high polarity and low volatility, achieving sharp, symmetrical peaks and baseline separation from closely related isomers or matrix components requires a systematic and well-understood approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the GC analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 8,10-Heneicosadiynoic acid.

Q1: Why is 8,10-Heneicosadiynoic acid challenging to analyze directly by GC?

A1: There are two primary reasons. First, the carboxylic acid group is highly polar and prone to forming hydrogen bonds. This leads to strong interactions with any active sites (e.g., residual silanols) in the GC inlet or column, resulting in significant peak tailing.[1][2] Second, its long carbon chain gives it a high boiling point and low volatility, making it difficult to transfer into the gas phase without thermal degradation. To be suitable for GC analysis, a compound must have sufficient volatility and thermal stability.[3]

Q2: What is derivatization, and why is it essential for this analysis?

A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For 8,10-Heneicosadiynoic acid, the goal is to convert the polar carboxylic acid group into a less polar and more volatile ester. The most common approach is methylation, which creates a Fatty Acid Methyl Ester (FAME).[4][5] This process neutralizes the polar carboxyl group, which minimizes hydrogen bonding, reduces peak tailing, and improves chromatographic performance.[1][4]

Q3: What type of GC column is best for analyzing the derivatized 8,10-Heneicosadiynoic acid?

A3: A highly polar "wax-type" or cyanopropyl-based capillary column is required. The separation of unsaturated fatty acid methyl esters is primarily achieved based on their degree of unsaturation and the position of the double or triple bonds.[1][6] Highly polar stationary phases, such as those made of polyethylene glycol (e.g., DB-FFAP, Nukol™, SUPELCOWAX 10) or high-cyanopropyl siloxane (e.g., SP-2560, HP-88), provide the necessary selectivity to resolve isomers.[2][6][7][8] Non-polar columns are generally unsuitable as they separate primarily by boiling point and will not resolve unsaturated isomers effectively.[6][9]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the GC analysis of 8,10-Heneicosadiynoic acid methyl ester (8,10-HDA-ME).

Problem: Poor Peak Shape (Tailing)

Q: My peak for 8,10-HDA-ME is exhibiting significant tailing, even after derivatization. What are the likely causes and how can I fix it?

A: Peak tailing for FAMEs is typically caused by unwanted interactions in the flow path or incomplete derivatization. Here is a systematic approach to troubleshooting:

  • Incomplete Derivatization: Verify that your derivatization reaction has gone to completion. Any remaining underivatized acid will strongly interact with the system and tail severely.

    • Solution: Re-run the derivatization protocol. Ensure reagents are fresh and anhydrous. Consider extending the reaction time or slightly increasing the temperature. Methods using catalysts like BF₃-methanol or HCl-methanol are robust.[10][11] A successful reaction should be quantitative and yield a stable sample for GC analysis.[1]

  • Active Sites in the Inlet: The GC inlet liner is a common source of activity. Exposed glass silanol groups or contaminants can interact with your analyte.

    • Solution: Use a new, deactivated (silanized) inlet liner. An Ultra Inert (UI) liner, often with a glass wool plug, is highly recommended to trap non-volatile residues and ensure homogeneous vaporization.[12] Also, check for and remove any fragments of old septa or ferrules inside the inlet.[13]

  • Column Contamination or Degradation: Over time, the stationary phase can degrade, or non-volatile sample matrix components can accumulate at the head of the column, creating active sites.

    • Solution: "Condition" the column by baking it at a temperature slightly above your method's maximum temperature (but below the column's official limit) for 1-2 hours.[14] If tailing persists, trim the first 15-30 cm from the inlet end of the column to remove contaminants.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create "dead volume," leading to peak broadening and tailing.[15]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct height within the inlet as specified by the instrument manufacturer.

Problem: Insufficient Resolution / Co-elution

Q: I am unable to separate the 8,10-HDA-ME peak from another isomeric compound. How can I improve the resolution?

A: Improving resolution requires optimizing the separation power of your GC system. Resolution is a function of column efficiency, selectivity, and retention.

  • Optimize the Temperature Program: The oven temperature ramp rate has a significant effect on resolution. A slower ramp rate increases the time the analyte spends interacting with the stationary phase, which can improve separation.[16]

    • Solution: Decrease the oven ramp rate (e.g., from 5 °C/min to 2 °C/min) in the region where the target analytes elute. While this will increase the analysis time, it can be the most effective way to improve resolution for difficult-to-separate pairs.[12]

  • Select a More Appropriate Column: If temperature optimization is insufficient, a different column may be necessary.

    • Solution 1 (Increase Length): Switching to a longer column (e.g., from 30 m to 60 m or 100 m) increases the number of theoretical plates and enhances resolving power. However, doubling the column length does not double the resolution; it increases it by a factor of approximately 1.4.[8][17]

    • Solution 2 (Change Stationary Phase): If your current column is a mid-polarity phase, switching to a very high-polarity cyanopropylsiloxane column (like an HP-88 or SP-2560) can alter the elution order and improve selectivity for unsaturated FAMEs.[7] These columns are specifically designed to separate geometric and positional FAME isomers.

  • Reduce Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (Helium or Hydrogen) towards its optimal value can increase column efficiency and improve resolution.

    • Solution: Reduce the column head pressure or flow rate. Be aware that this will also increase the analysis time. Hydrogen can provide better separation at higher flow rates compared to helium.[18]

Problem: Poor Sensitivity / Low Signal

Q: The peak for 8,10-HDA-ME is very small or not detectable. How can I increase the signal intensity?

A: Low signal can stem from sample loss, inefficient transfer to the detector, or issues with the detector itself.

  • Check for Sample Loss During Preparation: The analyte may be lost during extraction or derivatization steps.

    • Solution: Ensure all solvent evaporation steps are done carefully to avoid losing the analyte. Verify the pH during any liquid-liquid extraction steps to ensure the fatty acid is in the correct protonation state for efficient extraction into the organic layer.

  • Optimize Injection Parameters: The injection technique is critical for ensuring the entire sample is transferred to the column.

    • Solution: If using a split injection, decrease the split ratio (e.g., from 100:1 to 50:1 or 20:1) to allow more sample onto the column. If sensitivity is a major issue, switch to a splitless injection, which is designed for trace analysis. Ensure the injector temperature is high enough to volatilize the FAME derivative efficiently (typically 250 °C).[12][19]

  • Address Potential Column Adsorption: Even after derivatization, very low concentrations of the analyte can be adsorbed by active sites, leading to a poor signal.

    • Solution: Use an Ultra Inert GC column and liner. You can also try "priming" the system by injecting a higher concentration standard before running your samples to occupy any active sites.

  • Verify Detector Function: Ensure the Flame Ionization Detector (FID), which is ideal for FAME analysis, is functioning correctly.

    • Solution: Check that the hydrogen and air flows for the FID are at the manufacturer's recommended settings.[12] Ensure the detector is lit and that the signal is stable.

Part 3: Key Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective reagent for esterifying fatty acids.[10]

Materials:

  • Dried lipid extract containing 8,10-Heneicosadiynoic acid (1-10 mg).

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol).

  • Toluene or Hexane (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Screw-cap reaction vial with PTFE-lined cap.

Procedure:

  • Place the dried lipid sample into a screw-cap vial.

  • Add 1 mL of toluene to dissolve the lipid.

  • Add 2 mL of 14% BF₃-Methanol reagent to the vial.

  • Cap the vial tightly and heat at 100°C for 30-45 minutes in a heating block or water bath.

  • Remove the vial and allow it to cool to room temperature.

  • Add 2 mL of hexane and 5 mL of saturated NaCl solution to the vial.[18]

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC injection.

Protocol 2: Optimized GC Method Parameters

These are starting parameters for a high-resolution separation on a highly polar column. Optimization will be required based on your specific instrument and column.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent electronic control of gas flows and oven temperature.
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or similar high-cyanopropyl phaseA long, highly polar column is essential for resolving positional and geometric isomers of unsaturated FAMEs.[7][12]
Carrier Gas Helium or HydrogenConstant flow mode is recommended. Hydrogen provides faster analysis but requires safety precautions.[18]
Inlet Split/Splitless (S/SL)Use Splitless for trace analysis or a low Split Ratio (e.g., 20:1) for higher concentrations.
Inlet Temp. 250 °CEnsures efficient vaporization of the C21 FAME.[19]
Inlet Liner Ultra Inert, Splitless, Single Taper w/ Glass WoolMinimizes analyte interaction and acts as a trap for non-volatiles.[12]
Oven Program 120°C (hold 2 min), ramp 3°C/min to 240°C, hold 10 minA slow ramp rate is critical for separating closely eluting isomers.[16] Adjust as needed.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity and a linear response for hydrocarbons.
Detector Temp. 280 °CPrevents condensation of the analyte.[12]
Makeup Gas NitrogenAs per instrument recommendations.

Part 4: Visualizations

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution Start Poor Resolution or Co-elution Observed Q1 Is the oven ramp rate optimized? Start->Q1 A1_Yes Decrease ramp rate (e.g., to 2°C/min) Q1->A1_Yes No A1_No Proceed to Column Evaluation Q1->A1_No Yes End Resolution Improved A1_Yes->End Q2 Is the column length sufficient? A1_No->Q2 A2_Yes Increase column length (e.g., 60m to 100m) Q2->A2_Yes No A2_No Proceed to Phase Selectivity Q2->A2_No Yes A2_Yes->End Q3 Is the stationary phase polarity optimal? A2_No->Q3 A3_Yes Switch to a higher polarity column (e.g., HP-88) Q3->A3_Yes No A3_Yes->End

Caption: Logical workflow for troubleshooting poor GC peak resolution.

G cluster_1 FAME Derivatization Process Analyte 8,10-Heneicosadiynoic Acid (Polar, Non-Volatile) Reagent BF3-Methanol + Heat (100°C) Analyte->Reagent Reacts with Product 8,10-HDA Methyl Ester (Less Polar, Volatile) Reagent->Product Yields GC GC Analysis Product->GC Ready for

Caption: Overview of the FAME derivatization workflow.

References

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Anal Biochem, 694, 115620. Retrieved from [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. Retrieved from [Link]

  • An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). (2024). Agilent. Retrieved from [Link]

  • Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. (2019). Agilent. Retrieved from [Link]

  • Issues Encountered in Organic Acid Analysis Using GC/MS. (2023). Chromatography Forum. Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. (2021). International Journal of Botany Studies. Retrieved from [Link]

  • What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? (n.d.). AOCS. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Jafari, M., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry. Retrieved from [Link]

  • Inoue, K., et al. (2025). Analysis of Fatty Acid Composition by Gas Chromatography Using Hydrogen or Nitrogen as an Alternative Carrier Gas to Helium: a JOCS Collaborative Study. Journal of Oleo Science. Retrieved from [Link]

  • Peaks tailing-problem on fatty acid and ester analyses. (2016). Chromatography Forum. Retrieved from [Link]

  • Zscheppank, K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Gas chromatography for analysis and estimation of 13C at natural abundance level in fatty acids produced from Aurantiochytrium limacinum, a sustainable source of polyunsaturated fatty acid. (n.d.). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Mendez Antolin, E., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. (2014). Journal of Visualized Experiments. Retrieved from [Link]

  • Fatty Acid Derivatization. (n.d.). Cyberlipid. Retrieved from [Link]

  • Taylor, T. (2017). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC North America. Retrieved from [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics. Retrieved from [Link]

  • Carlin, S., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Foods. Retrieved from [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. Retrieved from [Link]

  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

Sources

Optimization

Reducing degradation of 8,10-Heneicosadiynoic acid during extraction

Technical Support Center: High-Fidelity Extraction of 8,10-Heneicosadiynoic Acid Executive Summary: The Stability Paradox 8,10-Heneicosadiynoic acid is a diacetylenic fatty acid characterized by a conjugated diyne ( ) mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Extraction of 8,10-Heneicosadiynoic Acid

Executive Summary: The Stability Paradox

8,10-Heneicosadiynoic acid is a diacetylenic fatty acid characterized by a conjugated diyne (


) motif. While this structure is invaluable for creating polymerized lipid bilayers and biosensors, it presents a unique extraction challenge: Topochemical Polymerization .

Unlike standard lipids that primarily degrade via oxidation, 8,10-Heneicosadiynoic acid can spontaneously cross-link into a colored polymer (blue or red phase) upon exposure to UV/visible light or thermal stress, rendering the molecule useless for downstream derivatization or self-assembly applications.

This guide provides a self-validating protocol to isolate the monomeric (colorless) form with >98% fidelity.

Diagnostic Troubleshooting (FAQ)

Q1: My lipid extract turned from colorless to a deep blue/purple color during rotary evaporation. What happened? Diagnosis: Photopolymerization. Mechanism: You triggered a 1,4-addition reaction in the diyne system. This is a "topochemical" reaction, meaning it occurs most efficiently when the molecules are ordered (e.g., in a solid state or concentrated film) and exposed to UV or stray laboratory light. Solution:

  • Immediate: The polymerized sample cannot be reverted. Discard.

  • Prevention: Wrap all glassware (rotovap flasks, columns) in aluminum foil. Use amber vials. Switch to yellow-light room conditions if possible.

Q2: I see a new peak in my Mass Spec (M+16 or M+32), but the sample is not colored. Diagnosis: Oxidative Degradation. Mechanism: The diyne or the alkyl chain has undergone peroxidation due to the presence of Reactive Oxygen Species (ROS) or peroxide-containing solvents. Solution:

  • Solvent Check: Do not use diethyl ether or tetrahydrofuran (THF) unless freshly distilled/tested for peroxides. These solvents accumulate peroxides that attack the alkyne.

  • Protocol Adjustment: Add 0.01% BHT (Butylated hydroxytoluene) to your extraction solvent if downstream applications permit.

Q3: The sample is insoluble in chloroform after drying. Diagnosis: Thermal Polymerization or Salt Formation. Mechanism: Over-drying (removing all solvent) forces the lipids into a tight crystalline lattice. If heat (>40°C) was applied, the lattice alignment catalyzed thermal polymerization. Alternatively, if the pH was not adjusted, you may have the salt form (carboxylate) rather than the free acid. Solution:

  • Never dry to complete dryness if possible; leave a thin film of solvent.

  • Re-dissolve in Chloroform:Methanol:Water (65:25:4) to break aggregates.

Optimized Extraction Protocol: The "Dark & Cold" Method

This protocol modifies the standard Bligh & Dyer method to prioritize diyne stability.

Reagents:

  • Chloroform (HPLC Grade, Amylene stabilized - Avoid Ethanol stabilized if possible to prevent transesterification artifacts)

  • Methanol (HPLC Grade)

  • 0.1 M HCl (degassed)

  • Argon gas source[1]

Step-by-Step Workflow
  • Environmental Control (Critical):

    • Cover all fume hood lights with yellow filters or work with lights off/blinds down.

    • Wrap all collection tubes and centrifuge vessels in aluminum foil.

  • Homogenization:

    • Ratio: 1 part tissue/sample : 3.75 parts solvent (CHCl3:MeOH 1:2 v/v).

    • Action: Homogenize on ice. Heat generated by friction can trigger oxidation.

    • Checkpoint: Sample should remain off-white/colorless. Blue tint = Polymerization started.

  • Phase Separation:

    • Add CHCl3 (1.25 parts) and 0.1 M HCl (1.25 parts).

    • Vortex gently (1 min).

    • Centrifuge at 4°C, 2000 x g for 5 mins.

    • Why HCl? Ensures the fatty acid is protonated (COOH) and partitions into the lower organic phase.

  • Collection & Drying:

    • Recover the lower organic phase (Chloroform) using a glass Pasteur pipette.[1]

    • Drying: Evaporate solvent under a gentle stream of Argon (heavier than air, protects the sample better than Nitrogen) at room temperature.

    • Prohibition: DO NOT use a water bath >30°C.

Critical Control Points (Data Table)

ParameterLimit / SpecificationReason for Failure
Temperature < 30°CHeat accelerates peroxidation and thermal cross-linking.
Light Exposure 0 Lux (Darkness/Amber)UV/Vis light triggers topochemical polymerization (Blue Phase).
Solvent Quality Peroxide < 1 ppmPeroxides attack the triple bonds (alkynes).
pH (Aqueous) pH 2.0 - 3.0High pH keeps the lipid in the aqueous phase as a soap.
Atmosphere Argon or NitrogenOxygen causes chain cleavage or epoxide formation.

Visualizations

Figure 1: The "Safe-Path" Extraction Workflow

This diagram illustrates the decision logic required to prevent degradation during the extraction process.

ExtractionWorkflow Start Raw Sample (Biological/Synthetic) EnvCheck Environment Check: Amber Glass + Ice Bath Start->EnvCheck Lysis Homogenization (CHCl3:MeOH 1:2) EnvCheck->Lysis Safe PhaseSep Phase Separation Add CHCl3 + Acidic H2O Lysis->PhaseSep Centrifuge Centrifuge (4°C, 2000g) PhaseSep->Centrifuge CheckColor Visual Check: Is layer Blue/Red? Centrifuge->CheckColor Discard DISCARD: Polymerization Occurred CheckColor->Discard Yes (Color) Collect Collect Lower Phase (Chloroform) CheckColor->Collect No (Clear) Dry Evaporate under Argon (No Heat) Collect->Dry

Caption: Workflow for isolating 8,10-Heneicosadiynoic acid. The red diamond represents the critical visual quality control point.

Figure 2: Degradation Pathways of Diacetylenic Lipids

This diagram details the mechanistic causality between environmental stressors and chemical degradation.

DegradationPathways Monomer 8,10-Heneicosadiynoic Acid (Monomer - Colorless) Polymer Polydiacetylene (Blue/Red Polymer) Monomer->Polymer 1,4-Addition (Crystal Lattice) OxProd Peroxides/Cleaved Chains (Degraded Lipid) Monomer->OxProd Oxidation (Random Attack) UV UV/Light (Topochemical Trigger) UV->Polymer HeatOx Heat + Oxygen (ROS/Peroxides) HeatOx->OxProd

Caption: Divergent degradation pathways. Light exposure leads to polymerization (blue), while heat/oxygen leads to chemical oxidation (grey).

References

  • Cyberlipid Center. Practical Aspects of Lipid Extraction. Available at: [Link]

  • National Institutes of Health (NIH). Lipid Extraction and Analysis in C. elegans. PMC. Available at: [Link]

  • Avanti Polar Lipids. Diacetylene Lipids & Polymerization. Available at: [Link]

  • PubChem. Heneicosanoic Acid & Derivatives Structure Data.[2] Available at: [Link]

  • O'Brien, D.F., et al. Effects of membrane composition and lipid structure on the photopolymerization of lipid diacetylenes. Biochim Biophys Acta.[3] Available at: [Link]

Sources

Troubleshooting

Method development for novel applications of 8,10-Heneicosadiynoic acid

[1] Status: Operational Role: Senior Application Scientist Topic: Method Development for Supramolecular Assembly & Sensing Applications Introduction: The "Smart" Fatty Acid Welcome to the 8,10-HDA Technical Support Hub....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Topic: Method Development for Supramolecular Assembly & Sensing Applications

Introduction: The "Smart" Fatty Acid

Welcome to the 8,10-HDA Technical Support Hub. Unlike standard lipids used solely for structural encapsulation, 8,10-Heneicosadiynoic acid is a functional monomer .[1] Its diacetylene moiety allows it to polymerize under UV light, creating a conductive backbone that acts as an optical reporter.

When assembled correctly, 8,10-HDA forms Polydiacetylene (PDA) structures that exhibit a chromatic transition (Blue


 Red) and fluorogenic turn-on in response to environmental stimuli (heat, pH, mechanical stress, or ligand binding).[2][3] This guide focuses on the novel application  of 8,10-HDA in self-signaling drug delivery systems and biosensors.[1]

Part 1: Critical Material Attributes

Before beginning formulation, verify your material parameters. 8,10-HDA is sensitive to light and heat prior to polymerization.

ParameterSpecificationCritical Note
Molecular Structure Diacetylene at C8-C10Position determines packing density and transition temperature (

).[1]
State White/Colorless PowderIf the powder is pink/blue, it has auto-polymerized.[1] Discard.
Solubility Chloroform, Ethanol, THFInsoluble in water. Requires vesicle formation for aqueous use.[1]
Polymerization Topochemical (1,4-addition)Requires ordered packing (solid state) to align alkynes.[1]
Excitation 254 nm UV LightStrict requirement. 365 nm is often insufficient for initiation.[1]

Part 2: Method Development Protocols

Module A: Supramolecular Assembly (Liposome Formulation)

Objective: Create stable, colorless vesicles with ordered packing suitable for polymerization.

The "Thin-Film Hydration" Protocol This is the industry standard for PDA vesicles, modified for 8,10-HDA's specific chain length.

  • Dissolution:

    • Dissolve 8,10-HDA in Chloroform/Methanol (2:1 v/v) to a final concentration of 1 mM.

    • Novelty Tip: For drug delivery, co-dissolve with DOPC or Cholesterol (max 30 mol%) to modulate membrane fluidity without disrupting the polymerizable domains.

  • Film Formation:

    • Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C.

    • Keep under high vacuum for 4 hours to remove trace solvent (critical for bilayer stability).[1]

  • Hydration (The Critical Step):

    • Add deionized water or low-salt buffer (HEPES, 5mM).[1]

    • Sonicate at 75°C-80°C.

    • Why? You must be above the melting transition temperature (

      
      ) of the monomer to ensure hydration. 8,10-HDA has a high chain stiffness; cold hydration will fail.
      
  • Probe Sonication:

    • Sonicate for 15 mins (pulsed: 10s on, 5s off) to form Small Unilamellar Vesicles (SUVs).

    • Solution should be clear/translucent and colorless.[1]

  • Maturation (The "Packing" Step):

    • Store the solution at 4°C overnight.

    • Mechanism:[1][4][5] This induces crystallization of the lipid chains, aligning the diacetylene groups at the angstrom level required for polymerization.

Module B: Photopolymerization (The Activation)

Objective: Crosslink the monomers to form the blue, active PDA species.

  • Setup: Place the vial of matured liposomes on ice (4°C).

    • Warning: Polymerization is exothermic and heat-sensitive.[1] If the sample heats up, it will shift to the inactive "Red" phase immediately.

  • Irradiation:

    • Source: UV Lamp (254 nm, 1 mW/cm²).

    • Distance: 5–10 cm from source.[1]

    • Duration: 5–10 minutes.

  • Endpoint:

    • The solution turns a deep, intense Blue .

    • Stop immediately.[1] Over-exposure causes photobleaching.[1]

Part 3: Visualization of Workflows

Workflow 1: From Monomer to Smart Sensor

This diagram illustrates the critical path for converting raw 8,10-HDA into a functional biosensor.

G cluster_0 Critical Control Point Monomer 8,10-HDA Monomer (Disordered/Solvent) Film Lipid Film (Dry) Monomer->Film Evaporation Vesicle Self-Assembled Vesicle (Crystalline Packing) Film->Vesicle Hydration (>Tm) + Cooling (4°C) BluePoly PDA Polymer (Blue) (Active Sensor) Vesicle->BluePoly UV (254nm) Topochemical Polymerization RedPoly Fluorescent PDA (Red) (Signaling State) BluePoly->RedPoly Stimuli (Heat/pH/Binding)

Caption: The transformation of 8,10-HDA requires precise thermal cycling to ensure alignment before UV crosslinking.

Workflow 2: The Sensing Mechanism (Backbone Stress)

Understanding why the color changes allows you to troubleshoot sensitivity issues.

Mechanism Planar Planar Backbone (Effective Conjugation) Stress Side-Chain Stress (Steric Repulsion) Planar->Stress Ligand Binding / Heat Twist Backbone Twisting (Broken Conjugation) Stress->Twist Relaxation Signal Color Shift (Blue->Red) Fluorescence ON Twist->Signal Bandgap Shift

Caption: The Blue-to-Red shift is driven by a reduction in effective conjugation length caused by backbone twisting.[1]

Part 4: Troubleshooting & FAQs

Q1: My solution turned purple/red immediately during UV irradiation. Why?

Diagnosis: Premature transition.[1]

  • Cause 1 (Thermal): The sample got too warm during UV exposure. The "Blue" phase is metastable.

    • Fix: Keep the sample on ice or a cooling block during irradiation.

  • Cause 2 (Over-exposure): Too much UV energy can force the transition.

    • Fix: Reduce exposure time.[1] Stop exactly when the deep blue color appears.

Q2: I see no color change after 10 minutes of UV. The solution remains white.

Diagnosis: Packing failure.

  • Cause: The diacetylene groups are not aligned. Topochemical polymerization requires a specific distance (~4.9 Å) and angle (~45°).

    • Fix 1:Maturation Time. Did you store it at 4°C overnight? This "annealing" step is non-negotiable for 8,10-HDA.[1]

    • Fix 2:Contaminants. Residual chloroform disrupts packing.[1] Increase vacuum drying time.

    • Fix 3:pH Mismatch. Ensure the buffer pH is neutral (7.0–7.4). Ionization of the carboxylic headgroup can cause repulsion that prevents tight packing.

Q3: My liposomes precipitate after 24 hours.

Diagnosis: Aggregation.

  • Cause: PDA liposomes have a high surface charge density but can be colloidally unstable due to the rigid polymer backbone.

  • Fix:

    • PEGylation: Incorporate 2–5 mol% of PEG-lipid (e.g., DSPE-PEG2000) during the initial film formation.[1] This provides steric stabilization without interfering with the colorimetric response [1].

    • Filtration: Extrude through a 0.22 µm or 0.45 µm polycarbonate filter before polymerization.[1]

Q4: How do I conjugate a targeting ligand (e.g., antibody) to 8,10-HDA?

Strategy: Do not conjugate to the polymerized backbone directly.

  • Method: Use "Active Ester" doping.[1]

    • Purchase or synthesize an NHS-ester derivative of 8,10-HDA (or use a co-lipid like DSPE-PEG-NHS).[1]

    • Mix this into the initial lipid film (10–20 mol%).

    • Form liposomes and polymerize (Blue phase).[1]

    • Incubate with the antibody (primary amine) in phosphate buffer (pH 8.0) for 2 hours.

    • The binding event (if the antigen is large) may induce the color change, or the color change will occur upon binding to the target cell [2].

References

  • Functional Polydiacetylene Liposomes. Seo, S., et al.[3] (2018).[1][5] Macromolecular Science and Engineering. 3

  • Colorimetric response in polydiacetylene at the single domain level. Chen, J., et al. (2023).[1] Chemical Communications.[1] 2

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed.[1] (2025).[1][6][7] 8

  • Mechanism of Polydiacetylene Blue-to-Red Transformation. Macromolecules (ACS). (2020).[1][9] 9

  • Heneicosanoic Acid Properties (Analog Data). PubChem. (2025).[1][6][7] 7

Sources

Optimization

Scaling up the production of 8,10-Heneicosadiynoic acid

Technical Support Center: 8,10-Heneicosadiynoic Acid Production Ticket Status: OPEN Subject: Scale-Up & Troubleshooting Guide for 8,10-Heneicosadiynoic Acid (8,10-HCDA) Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8,10-Heneicosadiynoic Acid Production

Ticket Status: OPEN Subject: Scale-Up & Troubleshooting Guide for 8,10-Heneicosadiynoic Acid (8,10-HCDA) Assigned Specialist: Senior Application Scientist, Lipid Synthesis Division

Executive Summary: The Molecule & The Challenge

8,10-Heneicosadiynoic acid (8,10-HCDA) is a specialized diacetylene fatty acid used primarily in the development of chromatic biosensors and lipid monolayers. Unlike its saturated analog (Heneicosanoic acid, MP ~75°C), the diacetylene unit introduces light sensitivity and a "kink" that lowers the melting point and complicates purification.

Critical Scale-Up Constraint: The primary failure mode in scaling this molecule is premature topochemical polymerization . The monomer must remain white/colorless. A transition to blue or red indicates the formation of polydiacetylene (PDA), rendering the batch useless for sensor applications.

Synthesis Architecture: The "Head-to-Tail" Strategy

To synthesize this unsymmetrical diyne (C21), we utilize the Cadiot-Chodkiewicz coupling . This method couples a terminal alkyne (Head) with a halo-alkyne (Tail) using a Copper(I) catalyst.

  • Fragment A (Head): 8-Nonynoic acid (C9) – Provides the carboxyl anchor.

  • Fragment B (Tail): 1-Bromo-1-dodecyne (C12) – Provides the hydrophobic chain.

  • Total Carbon Count: 9 (Head) + 12 (Tail) = 21 Carbons.

Workflow Visualization

G Start Raw Materials Bromination Step 1: Bromination (1-Dodecyne → 1-Bromo-1-dodecyne) Start->Bromination NBS/AgNO3 Coupling Step 2: Cadiot-Chodkiewicz (Coupling with 8-Nonynoic Acid) Bromination->Coupling CuCl, Hydroxylamine Quench Step 3: Acid Quench & Extraction Coupling->Quench HCl (aq) Purification Step 4: Recrystallization (Solvent: Hexane/Pet Ether) Quench->Purification Crude Oil Final Target: 8,10-HCDA (White Crystalline Solid) Purification->Final < 10°C

Caption: Logical workflow for the convergent synthesis of 8,10-Heneicosadiynoic acid via Cadiot-Chodkiewicz coupling.

Technical Support: Troubleshooting & FAQs

This section addresses specific tickets logged by researchers attempting to scale this reaction from milligram to gram quantities.

Module A: The Coupling Reaction (Cadiot-Chodkiewicz)

Q: My reaction mixture turned dark green/brown immediately after adding the catalyst. Is the batch ruined? A: Not necessarily, but your catalyst is oxidizing.

  • The Science: The reaction requires Cu(I). Atmospheric oxygen oxidizes Cu(I) to Cu(II) (blue/green), which promotes the unwanted Glaser homocoupling (Tail-Tail dimerization) instead of the desired cross-coupling.

  • The Fix: You must maintain a reducing environment.[1]

    • Ensure Hydroxylamine Hydrochloride is present in the reaction buffer. It acts as a reducing agent to keep Copper in the +1 state.

    • Sparge all solvents (Methanol/Water/Amine) with Argon or Nitrogen for 15 minutes before mixing.

    • Add the 1-bromo-1-dodecyne slowly to the 8-nonynoic acid/catalyst mixture to favor cross-coupling over homocoupling.

Q: I am scaling up to 50g, and the reaction is boiling uncontrollably. A: This is a classic scale-up error. The coupling is exothermic.

  • The Protocol: On a <1g scale, ambient heat dissipation is sufficient. On a >10g scale, you need active cooling.

  • Action: Equip the flask with an internal thermometer. Maintain the internal temperature between 10°C and 20°C . Do not let it exceed 25°C. Use an ice bath before starting the addition of the bromo-alkyne.

Module B: Purification & Isolation

Q: My product is a pale blue solid. Can I bleach it back to white? A: CRITICAL FAILURE.

  • Diagnosis: The blue color indicates the formation of the ene-yne polymer backbone. This is irreversible.

  • Root Cause: Exposure to UV light or excessive heat during solvent removal.

  • Prevention:

    • Wrap all columns, flasks, and rotovap bulbs in aluminum foil.

    • Keep rotovap bath temperature < 40°C .

    • Store the final monomer in amber vials at -20°C.

Q: I cannot get the product to crystallize; it remains an oil. A: Long-chain fatty acids often "oil out" before crystallizing.

  • The Fix:

    • Solvent Choice: Use Hexane or Petroleum Ether . Avoid polar solvents like Ethanol for the first crop, as they encourage oiling.

    • Seeding: Save a tiny crystal from a previous small batch. Add it to the oil/solvent mixture at room temperature, then cool slowly to 4°C.

    • Impurity Check: If it refuses to solidify, you likely have unreacted 1-bromo-1-dodecyne (liquid) contaminating the product. Run a rapid silica plug (eluent: 5% EtOAc in Hexane) to remove the non-polar bromo-alkyne before attempting recrystallization again.

Standard Operating Procedures (SOP)

Data Table: Reagent Stoichiometry & Properties
ComponentRoleEquiv.MW ( g/mol )Notes
8-Nonynoic Acid Head1.0154.21Dissolve in MeOH/NaOH
1-Bromo-1-dodecyne Tail1.1245.20Add dropwise
CuCl Catalyst0.0599.00Catalytic amount (5%)
Hydroxylamine HCl Reductant0.169.49Maintains Cu(I) state
Ethylamine (70%) Base4.045.08Acts as proton scavenger
Step-by-Step Protocol (Scale: 10g Output)
  • Preparation:

    • Dissolve 8-Nonynoic acid (1.0 eq) in a degassed solution of 30% Methanol in Water.

    • Add Ethylamine (4.0 eq) and Hydroxylamine HCl (0.1 eq).

    • Cool the mixture to 10°C under Nitrogen flow.

  • Catalysis:

    • Add CuCl (0.05 eq). The solution should turn pale yellow. If green, add more Hydroxylamine.

  • Coupling:

    • Dissolve 1-Bromo-1-dodecyne (1.1 eq) in a minimal amount of Methanol or THF.

    • Add this solution dropwise over 60 minutes to the reaction vessel.

    • Checkpoint: Monitor temperature.[2] Do not exceed 20°C.

  • Work-Up:

    • Acidify with 1M HCl to pH 2 (precipitates the fatty acid).

    • Extract 3x with Ethyl Acetate.

    • Wash organic layer with saturated NH₄Cl (removes Copper) and Brine.

    • Dry over Na₂SO₄ and concentrate (Bath < 40°C, Foil wrapped).

  • Recrystallization:

    • Dissolve crude solid in boiling Hexane (minimal volume).

    • Allow to cool to Room Temp, then 4°C overnight.

    • Filter white crystals. Target MP: ~50-60°C (Monomer).

Diagnostic Logic Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem Encountered Color Is the product Blue/Red? Start->Color Yield Is Yield < 50%? Start->Yield Purity Is MP too low (<40°C)? Start->Purity Yes_Color Polymerization. Discard & Protect from UV/Heat. Color->Yes_Color Yes Yes_Yield Check Oxidative State. Did solution turn green? Add more Hydroxylamine. Yield->Yes_Yield Yes Yes_Purity Contamination. Likely unreacted Bromo-alkyne. Wash with Hexane or Column. Purity->Yes_Purity Yes

Caption: Diagnostic flowchart for identifying root causes of synthesis failure in diacetylene fatty acids.

References

  • Cadiot-Chodkiewicz Coupling Fundamentals

    • Chodkiewicz, W. (1957). Ann. Chim. (Paris), 2, 819–869.
    • Alami, M., & Ferri, F. (1996). "Linstrumelle, G. An Efficient Synthesis of Unsymmetrical Conjugated Diynes." Tetrahedron Letters, 37(16), 2763-2766.

  • Synthesis of Diacetylene Fatty Acids

    • Reppy, M. A., & Pindzola, B. A. (2007). "Biosensing with polydiacetylene materials: structures, optical properties and applications." Chemical Communications, (42), 4317-4338. (Describes the synthesis and properties of PCDA and HCDA analogs).

  • Physical Properties (Heneicosanoic Acid Analog)

    • PubChem.[3][4][5] (n.d.). Heneicosanoic Acid (Compound).[5][6] National Library of Medicine. Retrieved January 31, 2026. (Provides baseline melting point data for the saturated chain).

  • Purification & Crystallization

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Reference for selecting non-polar solvents like Hexane/Heptane for fatty acid purification).

Sources

Troubleshooting

Technical Support Center: Enhancing Signal-to-Noise for 8,10-Heneicosadiynoic Acid Detection

Welcome to the technical support center for the analysis of 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sens...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 8,10-Heneicosadiynoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity and high background noise during the detection of this unique long-chain fatty acid. As a highly lipophilic molecule with a C21 backbone, its analysis requires optimized protocols to achieve a robust signal-to-noise ratio (SNR), which is fundamental for accurate and reproducible quantification.[1]

This document moves beyond standard protocols to explain the causality behind each experimental choice, providing you with the technical foundation to troubleshoot and enhance your analytical methods effectively.

Core Concept: The Signal-to-Noise Ratio (SNR)

The primary goal of any quantitative method is to maximize the analyte signal while minimizing the background noise. Noise is defined as any unwanted, statistically fluctuating signal that is superimposed on the measurement signal.[2] A low SNR can lead to poor reproducibility, inaccurate integration, and an unacceptably high limit of detection (LOD). Our strategy will focus on three key areas to improve this ratio.

cluster_0 Core Objective cluster_1 Improvement Arenas SNR Signal-to-Noise Ratio (SNR) Maximize Signal Minimize Noise SamplePrep Sample Preparation SamplePrep->SNR:f1 + Signal - Noise Chroma Chromatography Chroma->SNR:f2 - Noise MS Mass Spectrometry MS->SNR:f1 + Signal - Noise

Caption: Key experimental areas for improving the Signal-to-Noise Ratio.

FAQs and Troubleshooting Guides

Section 1: Foundational Questions & Initial Checks
Q1: Why is my signal for 8,10-Heneicosadiynoic acid so low or noisy?

A1: The physicochemical properties of 8,10-Heneicosadiynoic acid present several analytical challenges:

  • High Lipophilicity: As a very long-chain fatty acid (VLCFA), it is highly nonpolar.[1] This can lead to poor solubility in more aqueous mobile phases, strong retention on reversed-phase columns, and potential adsorption to surfaces in your sample flow path, causing peak tailing and signal loss.

  • Poor Ionization Efficiency: In its native, underivatized form, the carboxylic acid group typically ionizes best in negative electrospray ionization (ESI) mode. However, this mode is often more susceptible to background noise and provides lower signal intensity for fatty acids compared to what can be achieved in positive mode with derivatization.

  • Matrix Complexity: Biological samples contain a vast excess of other lipids and matrix components that can co-elute and cause ion suppression, where the presence of other compounds reduces the ionization efficiency of the target analyte.

Q2: What are the primary sources of noise in my LC-MS or GC-MS system?

A2: Noise can be random or periodic and can originate from multiple sources.[3] Identifying the source is the first step in mitigating it.

Noise Source CategorySpecific ExamplesCommon Solutions
Chemical Noise Contaminants in solvents or reagents, mobile phase impurities, column bleed, co-eluting matrix components, improper mobile phase mixing.[4]Use high-purity (LC-MS grade) solvents, degas mobile phase, use a guard column, implement robust sample cleanup.[5]
Electronic Noise Detector electronics, stray light, temperature fluctuations in the lab.[3]Ensure stable power, allow detector lamps to warm up, maintain stable lab temperature. Power cycling the detector can re-initiate internal checks.[3]
System/Pump Noise Faulty check valves, worn pump seals, leaks in the fluidic path.[5]Check for pressure fluctuations, perform regular pump maintenance, check all fittings for leaks.[5]
Section 2: Sample Preparation - The First Line of Defense

Effective sample preparation is the most critical step for reducing chemical noise and enhancing signal. The goal is to isolate 8,10-Heneicosadiynoic acid from interfering matrix components and prepare it for sensitive detection.

Q3: How can I effectively extract and clean up my sample to reduce matrix interference?

A3: Solid-Phase Extraction (SPE) is a highly effective and reproducible method for cleaning up lipid extracts, superior to traditional liquid-liquid extraction (LLE) in terms of selectivity and reproducibility.[6][7] It allows for the selective removal of interfering lipid classes.

G start Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) Cleanup & Fractionation extraction->spe derivatization Chemical Derivatization (Signal Enhancement) spe->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis end Data Acquisition analysis->end

Caption: Recommended workflow for sample preparation and analysis.

Experimental Protocol: SPE Cleanup of a Total Lipid Extract

This protocol is designed to isolate free fatty acids from a complex lipid extract.

  • Select SPE Cartridge: Use a silica-based aminopropyl-bonded SPE cartridge. This phase can be used to separate lipids by class.[8]

  • Conditioning: Condition the cartridge with 5 mL of hexane.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the cartridge.

  • Elution of Neutral Lipids: Wash the cartridge with 10 mL of chloroform/2-propanol (2:1, v/v) to elute neutral lipids like triglycerides and cholesterol esters. Discard this fraction.

  • Elution of Free Fatty Acids: Elute the desired free fatty acid fraction, including 8,10-Heneicosadiynoic acid, with 10 mL of 2% acetic acid in diethyl ether.

  • Drying and Reconstitution: Evaporate the collected fraction to dryness under a stream of nitrogen. Reconstitute in an appropriate solvent for derivatization or direct analysis.

Q4: Should I derivatize 8,10-Heneicosadiynoic acid? Why?

A4: Yes, absolutely. While direct analysis is possible, derivatization is the single most effective step to increase the signal of fatty acids. The rationale depends on the analytical platform:

  • For GC-MS: Derivatization is mandatory. The carboxylic acid group must be converted into a less polar, more volatile ester (e.g., a methyl ester) to allow the molecule to travel through the GC column.[9][10]

  • For LC-MS: Derivatization is a powerful signal enhancement strategy. By attaching a permanently charged chemical tag to the carboxylic acid, you can switch from negative mode ESI to the much more efficient and stable positive mode. This has been shown to increase sensitivity by over 2,500-fold.[11]

Q5: What is the best derivatization strategy for LC-MS analysis?

A5: A charge-tagging derivatization that adds a permanent positive charge is ideal. One highly effective method involves derivatization with 3-carbinol-1-methylpyridinium iodide to form an acyloxymethyl-methylpyridinium (AMMP) ester.[11] This provides a dramatic increase in ESI+ signal intensity.

Experimental Protocol: AMMP Derivatization for LC-MS

  • Prepare Reagents:

    • Derivatization Reagent: 2-bromo-1-methylpyridinium iodide.

    • Coupling Reagent: 3-carbinol-1-methylpyridinium iodide.

  • Reaction: To the dried fatty acid sample, add 50 µL of acetonitrile, 10 µL of the derivatization reagent, and 10 µL of triethylamine.

  • Incubation: Vortex the mixture and heat at 60°C for 20 minutes.

  • Dilution: After cooling, dilute the sample with the initial mobile phase for LC-MS injection.

This derivatization allows for detection limits in the low nanomolar range (around 10 pg on-column).[11]

Section 3: Chromatographic Optimization
Q6: My baseline is noisy. What should I check in my HPLC system?

A6: A noisy or drifting baseline compromises peak integration and raises detection limits. Below is a troubleshooting guide.

SymptomProbable CauseRecommended Action
Regular, Pulsating Noise Air bubble in the pump; faulty check valve; insufficient mobile phase mixing.Degas mobile phase thoroughly. Purge the pump. Clean or replace check valves. If using a gradient, try pre-mixing solvents.
Irregular, Random Noise Air bubble in the detector; contaminated flow cell; contaminated mobile phase or column.Flush the system with a strong solvent like isopropanol.[5] Clean the detector flow cell according to the manufacturer's instructions.[4]
Baseline Drift Column temperature fluctuation; non-equilibrated column; mobile phase composition change.Use a column oven for stable temperature control. Ensure the column is fully equilibrated with the mobile phase before injection (flush with 10-20 column volumes).[5]
Section 4: Mass Spectrometer Settings
Q7: How do I optimize my ESI source parameters for maximum signal?

A7: ESI parameters must be optimized to ensure efficient generation of the ion of interest while minimizing fragmentation.[12][13] The optimal settings can vary between instruments but the principles are universal.

ESI ParameterEffect on SignalOptimization Strategy
Capillary/Spray Voltage Governs the electrochemical process of ion formation.Tune for maximum intensity of the precursor ion. For positive polarity, a typical starting point is 3.2 kV.[14][15]
Sheath & Aux Gas Flow Assists in desolvation of droplets.Increase flow to improve desolvation, but excessive flow can destabilize the spray and reduce signal.
Gas Temperature Aids in solvent evaporation.Increase temperature to enhance desolvation, but excessively high temperatures can cause thermal degradation of the analyte.
Skimmer/Tube Lens Voltage Affects ion transmission and can induce fragmentation.Lower these voltages to reduce in-source fragmentation, which can deplete your precursor ion signal.[12]

Pro-Tip: Perform tuning via direct infusion of your derivatized 8,10-Heneicosadiynoic acid standard to find the parameter values that maximize the intensity of its specific m/z.

Q8: How can I use tandem MS (MS/MS) to drastically improve my SNR?

A8: Tandem mass spectrometry, specifically in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification in complex matrices. It acts as a highly specific chemical filter.

cluster_0 cluster_1 Mass Analyzer IonMix Analyte Ion Noise Ion 1 Noise Ion 2 Q1 Q1 Precursor Selection (Filters for Analyte m/z) IonMix:f0->Q1 Pass q2 q2 Collision Cell (Fragmentation) Q1:e->q2:w Q3 Q3 Fragment Selection (Filters for specific product ion) q2:e->Q3:w Detector Detector (Noise-Free Signal) Q3:e->Detector:w

Caption: The principle of tandem mass spectrometry (SRM/MRM) for noise reduction.

Workflow for Setting up an SRM Method:

  • Identify Precursor Ion: Infuse your derivatized standard and determine the exact mass-to-charge ratio (m/z) of the molecular ion. This will be your precursor ion for Q1.

  • Find Product Ions: Perform a product ion scan on the precursor ion. This involves isolating the precursor in Q1, fragmenting it in the collision cell (q2) with an inert gas, and scanning Q3 to see all the resulting fragments.

  • Select Transitions: Choose 2-3 of the most intense and specific fragment ions (product ions). The transitions from your precursor ion to these product ions are your SRM transitions.

  • Optimize Collision Energy: For each SRM transition, optimize the collision energy in q2 to maximize the signal of the product ion.

  • Acquire Data: Run your samples using the optimized SRM method. The instrument will now only record a signal when it sees the specific transition from your precursor to your product, effectively filtering out nearly all chemical background noise.

By implementing these strategies systematically, from sample preparation through to final detection, you can achieve a significant improvement in the signal-to-noise ratio for 8,10-Heneicosadiynoic acid, enabling sensitive, accurate, and reliable quantification.

References
  • PubChem. (n.d.). 8-Hydroxyoctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Heneicosylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • LIPID MAPS. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube. Retrieved from [Link]

  • Gu, H., et al. (2015). RAMSY: Ratio Analysis of Mass Spectrometry to Improve Compound Identification. Analytical Chemistry, 87(21), 10897–10904. Retrieved from [Link]

  • PubChem. (n.d.). CID 160593308. National Center for Biotechnology Information. Retrieved from [Link]

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]

  • Le, T. T., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12154–12161. Retrieved from [Link]

  • Wang, B., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 289. Retrieved from [Link]

  • PubChem. (n.d.). Heneicosanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Kassab, A. S., et al. (2018). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Pakistan Journal of Medical Sciences, 34(4), 957–961. Retrieved from [Link]

  • Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of Lipid Research, 48(7), 1676–1686. Retrieved from [Link]

  • PubChem. (n.d.). Henicosanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pompach, P., et al. (2020). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging. Metabolites, 10(2), 58. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321–341. Retrieved from [Link]

  • Lee, J., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography. Scientific Reports, 11(1), 5947. Retrieved from [Link]

  • del Pozo-Rodríguez, A., et al. (2022). Analysis of Lipid Peroxidation by UPLC-MS/MS and Retinoprotective Effects of the Natural Polyphenol Pterostilbene. Antioxidants, 11(11), 2248. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Agilent Technologies. (2016, August 5). Simple Steps to Maximize Lipid Removal with EMR-Lipid [Video]. YouTube. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HENEICOSYLIC ACID. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of ESI Parameters for Comprehensive Lipid Analysis. Retrieved from [Link]

  • Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5. Retrieved from [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. Retrieved from [Link]

  • Al-Ameri, F., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(21), 8199–8206. Retrieved from [Link]

  • Le, T. T., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12154-12161. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. Retrieved from [Link]

  • Che-Bin, Im., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100100. Retrieved from [Link]

  • Bromke, M. A., et al. (2015). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 81(4), 529–536. Retrieved from [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Preparation Methods for Fatty Acid Analysis in Different Raw Meat Products by GC-FID. Retrieved from [Link]

  • Watson, T. (n.d.). How to Measure Noise. Part 1. Separation Science. Retrieved from [Link]

  • Al-Ameri, F., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(21), 8199-8206. Retrieved from [Link]

  • Obrnuta faza. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pompach, P., et al. (2020). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared-Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry Imaging. Metabolites, 10(2), 58. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Association of Polyunsaturated Fatty Acid Intake on Inflammatory Gene Expression and Multiple Sclerosis: A Systematic Review and Meta-Analysis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparing 8,10-Heneicosadiynoic acid to other polyunsaturated fatty acids

Technical Comparison Guide: 8,10-Heneicosadiynoic Acid vs. Conventional & Diacetylenic PUFAs Executive Summary 8,10-Heneicosadiynoic acid (HCDA) represents a specialized class of functional lipids known as diacetylenic f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 8,10-Heneicosadiynoic Acid vs. Conventional & Diacetylenic PUFAs

Executive Summary 8,10-Heneicosadiynoic acid (HCDA) represents a specialized class of functional lipids known as diacetylenic fatty acids (DAFAs). Unlike natural polyunsaturated fatty acids (PUFAs) such as Arachidonic Acid or Linoleic Acid—which function primarily as fluid membrane components and metabolic precursors—HCDA is an engineerable lipid . It is designed to undergo topochemical polymerization upon UV irradiation, forming robust, colorimetric polydiacetylene (PDA) supramolecules.

This guide objectively compares HCDA against its primary diacetylenic competitor (10,12-Pentacosadiynoic acid, PCDA) and biological controls, establishing its niche as a high-sensitivity sensor matrix and stable membrane mimetic .

Part 1: Physicochemical Profile & Comparative Metrics[1]

The selection of a fatty acid for membrane engineering relies on chain length, phase transition temperature (


), and polymerization capability. HCDA (C21) occupies a "sweet spot" of thermal sensitivity compared to the industry-standard PCDA (C25).
Table 1: Technical Specifications Comparison
Feature8,10-Heneicosadiynoic Acid (HCDA) 10,12-Pentacosadiynoic Acid (PCDA) Arachidonic Acid (AA)
Classification Diacetylenic Fatty Acid (Synthetic)Diacetylenic Fatty Acid (Synthetic)Omega-6 PUFA (Natural)
Chain Length C21 (Heneicosan-)C25 (Pentacosan-)C20 (Eicosan-)
Unsaturation Conjugated Diacetylene (–C≡C–C≡C–)Conjugated Diacetylene (–C≡C–C≡C–)4 cis-Double Bonds
Polymerization Yes (UV-induced 1,4-addition)Yes (UV-induced 1,4-addition)No (Oxidative degradation)
Melting Point (

)
~51–52 °C [1]~62–65 °C [1, 2]-49 °C (Fluid oil)
Chromatic Phase Blue (Polymer)

Red (Stressed)
Blue (Polymer)

Red (Stressed)
Colorless
Primary Utility High-sensitivity Biosensors, LithographyRobust Sensors, Protective CoatingsCell Signaling, Membrane Fluidity

Key Insight: The lower melting point of HCDA (~52°C) compared to PCDA (~64°C) implies that HCDA-based sensors require less energy to undergo the "Blue-to-Red" chromatic transition. This makes HCDA the superior choice for biological sensing applications where lower thermal activation barriers are desired.

Part 2: Polymerization Kinetics & Chromatic Performance

The core value of HCDA lies in its ability to form Polydiacetylenes (PDAs) . Unlike natural PUFAs which remain fluid, HCDA monomers self-assemble into ordered lattices. Upon 254 nm UV irradiation, they cross-link to form a conductive, colored polymer backbone.

Mechanism of Action[2][3][4]
  • Self-Assembly: HCDA monomers align in a lattice. The diacetylene groups must be spaced ~4.9 Å apart with a tilt angle of ~45° for reaction.

  • Topochemical Polymerization: UV light initiates a 1,4-addition reaction, creating an alternating enyne backbone (conjugated

    
    -system).
    
  • Blue Phase: The resulting polymer absorbs at ~640 nm (Deep Blue).

  • Red Phase (Sensing Event): External stress (heat, pH, ligand binding) disrupts the side-chain packing, twisting the backbone and reducing conjugation length. The absorption shifts to ~540 nm (Red/Fluorescent).

Visualization: Polymerization & Sensing Workflow

G cluster_0 Phase I: Assembly cluster_1 Phase II: Polymerization cluster_2 Phase III: Sensing (Thermochromism) Monomer HCDA Monomers (Disordered Solution) Assembly Ordered Lattice (Liposome/Film) Monomer->Assembly Self-Assembly UV UV Irradiation (254 nm) Assembly->UV BluePoly Blue Phase PDA (Ordered Backbone) Abs ~640nm UV->BluePoly Topochemical Rxn Stress Stress Stimulus (Heat > 52°C / Binding) BluePoly->Stress RedPoly Red Phase PDA (Disordered Side Chains) Abs ~540nm Stress->RedPoly Backbone Twist

Figure 1: The lifecycle of an HCDA sensor. The critical differentiator is the 'Stress Stimulus' threshold, which is significantly lower for HCDA than PCDA.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (Quality Control steps).

Protocol A: Preparation of HCDA Liposomes

Objective: Create stable, polymerizable vesicles for sensing.

  • Dissolution: Dissolve HCDA in Chloroform to a concentration of 1 mM.

    • QC Check: Solution must be colorless and particulate-free.

  • Film Formation: Evaporate solvent under a nitrogen stream in a glass vial to form a thin lipid film. Desiccate for 2 hours to remove trace solvent.

  • Hydration: Add deionized water (resistivity >18.2 MΩ·cm) to achieve a final lipid concentration of 1 mM.

  • Sonication: Probe sonicate at ~70°C (above the

    
     of 52°C) for 15 minutes.
    
    • Causality: Sonicating above

      
       ensures the lipids are in a fluid state, allowing them to rearrange into vesicles.
      
  • Chilling: Incubate the solution at 4°C overnight.

    • Critical Step: This "ripening" period allows the HCDA monomers to crystallize into the ordered lattice required for polymerization.

Protocol B: UV-Polymerization

Objective: Convert colorless monomers into the active Blue-Phase sensor.

  • Setup: Place the vial of HCDA liposomes 5–10 cm from a 254 nm UV lamp (standard laboratory UV crosslinker).

  • Irradiation: Expose for 10–60 seconds.

    • Observation: The solution should turn deep blue immediately.

  • Validation (The "Blue Check"):

    • Measure Absorbance at 640 nm.

    • QC Failure: If the solution turns purple or red immediately, the UV dose was too high or the sample was too warm (causing premature transition).

    • QC Failure: If no color develops, the packing density was insufficient (check hydration/chilling step).

Part 4: Application Logic & Decision Matrix

When should a researcher choose HCDA over the alternatives?

  • Choose HCDA (C21) if:

    • You are designing a biosensor for targets that bind at physiological or slightly elevated temperatures.

    • You need a lower detection threshold for thermal history indicators (e.g., monitoring supply chains that must stay below 50°C).

    • You require a thinner membrane profile (~4.5 nm bilayer thickness) for specific lithographic patterns.

  • Choose PCDA (C25) if:

    • You need maximum environmental stability (e.g., outdoor sensors).

    • The sensor must withstand incubation at 37–45°C without false-positive color changes.

    • You require the industry-standard reference material.

  • Choose Natural PUFAs (AA/LA) if:

    • The goal is biological mimicry , metabolic tracing, or studying membrane fluidity/permeability.

    • Note: Natural PUFAs do not polymerize into colored films; they oxidize and degrade under UV.

References

  • Thermochromism Mechanism: The mechanism of polydiacetylene blue-to-red transformation induced by antimicrobial peptides. (2025).[1][2][3][4] The University of Tokyo.

  • PCDA Properties: 10,12-Pentacosadiynoic acid - PubChem Compound Summary. National Center for Biotechnology Information.

  • Liposome Synthesis: Functional Polydiacetylene Liposomes as a Self-Signaling and Signal-Amplifying Bio- and Chemical Sensor. Pusan National University.

  • Comparative Data: Hydrochromic conjugated polymers for human sweat pore mapping. (2014).[1][3][5][6] Nature Communications.

Sources

Comparative

A Tale of Two Fatty Acids: 8,10-Heneicosadiynoic Acid vs. Arachidonic Acid in Inflammatory Models

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of inflammation research, the roles of lipid mediators are of paramount importance....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of inflammation research, the roles of lipid mediators are of paramount importance. Among these, arachidonic acid (AA) is a well-established central player, orchestrating a cascade of pro-inflammatory responses. However, emerging interest in less-common fatty acids has brought compounds like 8,10-Heneicosadiynoic acid to the forefront, albeit with a more enigmatic profile. This guide provides a comprehensive comparison of these two fatty acids in the context of inflammatory models, offering insights into their divergent mechanisms and guidance for experimental evaluation.

The Incumbent Pro-Inflammatory Mediator: Arachidonic Acid

Arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid, is a ubiquitous component of cell membranes.[1][2] Upon cellular stress or injury, AA is liberated from the membrane phospholipids by the action of phospholipase A2.[1] This free AA then serves as the primary substrate for two major enzymatic pathways that generate a potent arsenal of pro-inflammatory eicosanoids: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][3]

The COX pathway metabolizes AA into prostaglandins (PGs) and thromboxanes (TXs).[3][4] These molecules are critical mediators of the classic signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.[5][6] The LOX pathway , on the other hand, converts AA into leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs).[3][7] Leukotrienes are potent chemoattractants for neutrophils and other immune cells, and they also contribute to bronchoconstriction, a key feature of asthma.[5]

It is this robust and well-characterized pro-inflammatory cascade that makes arachidonic acid a cornerstone of in vitro and in vivo inflammatory models. However, it's also a molecule of duality, as it can be a precursor to the specialized pro-resolving mediator, lipoxin A4, which actively dampens inflammation.[8]

The Challenger with Putative Anti-Inflammatory Properties: 8,10-Heneicosadiynoic Acid

In stark contrast to the extensively studied arachidonic acid, 8,10-Heneicosadiynoic acid, a 21-carbon fatty acid with two triple bonds (a diyne), remains largely unexplored in the context of inflammation. Direct comparative studies against arachidonic acid in inflammatory models are scarce in the published literature. However, insights can be gleaned from the broader class of polyacetylenic fatty acids, which have demonstrated notable anti-inflammatory activities.

Polyacetylenes isolated from various plant sources have been shown to inhibit key inflammatory enzymes, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[9] This dual-inhibition profile is of significant therapeutic interest as it could simultaneously block the production of both pro-inflammatory prostaglandins and leukotrienes. The proposed mechanism for 8,10-Heneicosadiynoic acid's potential anti-inflammatory effect is therefore hypothesized to be through the modulation of these same enzymatic pathways, effectively cutting off the supply of key inflammatory mediators derived from arachidonic acid.

Comparative Analysis: A Head-to-Head Look at Their Inflammatory Profiles

The following table summarizes the known and hypothesized characteristics of 8,10-Heneicosadiynoic acid and arachidonic acid in inflammatory models.

Feature8,10-Heneicosadiynoic Acid (Hypothesized)Arachidonic Acid (Established)
Primary Role in Inflammation Anti-inflammatory / Pro-resolvingPro-inflammatory
Effect on COX Enzymes InhibitorySubstrate for pro-inflammatory prostaglandin synthesis
Effect on LOX Enzymes InhibitorySubstrate for pro-inflammatory leukotriene synthesis
Impact on Cytokine Production Potential reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Can lead to increased production of pro-inflammatory cytokines
Signaling Pathway Modulation Potential inhibition of NF-κB activationActivates pro-inflammatory signaling pathways, including NF-κB
Source Found in some plants and marine organismsAbundant in the cell membranes of mammals

Experimental Workflow: A Protocol for Comparative Evaluation

To empirically validate the hypothesized anti-inflammatory effects of 8,10-Heneicosadiynoic acid and directly compare it to the pro-inflammatory actions of arachidonic acid, the following detailed experimental protocol is proposed. This protocol utilizes a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To compare the effects of 8,10-Heneicosadiynoic acid and arachidonic acid on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 8,10-Heneicosadiynoic acid (solubilized in a suitable vehicle, e.g., DMSO)

  • Arachidonic acid (solubilized in a suitable vehicle, e.g., ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Reagents for Nitric Oxide (NO) quantification (Griess Reagent)

  • ELISA kits for TNF-α and IL-6 quantification

  • Reagents and antibodies for Western blotting (targeting COX-2, iNOS, and NF-κB pathway proteins)

  • 96-well and 6-well cell culture plates

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Step-by-Step Protocol:
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well plates (for NO and cytokine assays) and 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of 8,10-Heneicosadiynoic acid or the vehicle control for 1-2 hours.

    • In a separate set of wells, treat cells with arachidonic acid or its vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis). Include a non-stimulated control group.

  • Nitric Oxide (NO) Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[10][11][12]

  • Western Blot Analysis:

    • Lyse the cells from the 6-well plates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, phospho-NF-κB p65, and total NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Analysis:
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

  • Compare the effects of 8,10-Heneicosadiynoic acid and arachidonic acid on NO production, cytokine secretion, and the expression of inflammatory proteins.

Visualizing the Divergent Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the established pro-inflammatory cascade of arachidonic acid and the hypothesized anti-inflammatory mechanism of 8,10-Heneicosadiynoic acid.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway COX-1/COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The Pro-Inflammatory Cascade of Arachidonic Acid.

Heneicosadiynoic_Acid_Pathway cluster_cytosol Cytosol HDA 8,10-Heneicosadiynoic Acid COX_Pathway COX-1/COX-2 HDA->COX_Pathway Inhibition LOX_Pathway 5-LOX HDA->LOX_Pathway Inhibition Prostaglandins Prostaglandins Production COX_Pathway->Prostaglandins Reduced_Inflammation Reduced_Inflammation Leukotrienes Leukotrienes Production LOX_Pathway->Leukotrienes

Caption: Hypothesized Anti-Inflammatory Mechanism of 8,10-Heneicosadiynoic Acid.

Concluding Remarks for the Modern Researcher

The juxtaposition of arachidonic acid and 8,10-Heneicosadiynoic acid in inflammatory models presents a classic paradigm of pro- versus potentially anti-inflammatory lipid mediators. While arachidonic acid's role is firmly established and serves as a vital tool for inducing and studying inflammation, the therapeutic potential of compounds like 8,10-Heneicosadiynoic acid lies in their hypothesized ability to counteract these very processes.

The provided experimental framework offers a robust starting point for researchers to systematically investigate the inflammatory properties of 8,10-Heneicosadiynoic acid and other novel fatty acids. Such studies are crucial for uncovering new therapeutic avenues for a myriad of inflammatory diseases. As our understanding of the intricate lipid signaling networks in inflammation expands, so too will our capacity to develop more targeted and effective anti-inflammatory therapies.

References

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. (2018). PubMed Central. [Link]

  • Docosahexaenoic Acid Inhibits Cytokine Expression by Reducing Reactive Oxygen Species in Pancreatic Stellate Cells. (2020). PubMed Central. [Link]

  • Potential and Future Therapeutic Applications of Eicosapentaenoic/Docosahexaenoic Acid and Probiotics in Chronic Low-Grade Inflammation. (2021). MDPI. [Link]

  • Eicosanoid Storm in Infection and Inflammation. (2015). PubMed Central. [Link]

  • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. (2022). MDPI. [Link]

  • Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer. (2007). PubMed Central. [Link]

  • Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo. (2023). PubMed. [Link]

  • Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. (2011). PubMed Central. [Link]

  • Dual Inhibition of Cyclooxygenase & Lipoxygenase by Natural Products. (2023). Roots Press. [Link]

  • Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules: A review. (2018). PubMed Central. [Link]

  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2023). National Institutes of Health. [Link]

  • Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. (2023). Preprints.org. [Link]

  • The Science of Fatty Acids and Inflammation. (2015). PubMed Central. [Link]

  • Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. (2018). National Institutes of Health. [Link]

  • Isolation and characterization of a lipoxygenase from Pseudomonas 42A2 responsible for the biotransformation of oleic acid into ( S )-( E )-10-hydroxy-8-octadecenoic acid. (2001). PubMed. [Link]

  • Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids. (2006). PubMed Central. [Link]

  • Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. (2018). PubMed Central. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2011). PubMed Central. [Link]

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. (2018). ResearchGate. [Link]

  • n-3 polyunsaturated fatty acids and cytokine production in health and disease. (1999). PubMed. [Link]

  • Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling. (2020). biocrates life sciences ag. [Link]

  • Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. (2021). MDPI. [Link]

  • Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (2015). National Institutes of Health. [Link]

  • Exploring the Interplay between Fatty Acids, Inflammation, and Type 2 Diabetes. (2023). MDPI. [Link]

  • Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. (2023). ResearchGate. [Link]

  • Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit*. (2016). Office of Scientific and Technical Information. [Link]

  • Polyunsaturated fatty acids and inflammation. (2005). Portland Press. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2019). Royal Society of Chemistry. [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. [Link]

  • CYTOKINE ELISA. (2011). Bowdish Lab. [Link]

  • Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. (2023). MDPI. [Link]

  • Effect of Different Types of Dietary Fatty Acids on Subclinical Inflammation in Humans. (2013). ResearchGate. [Link]

  • In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). (2023). MDPI. [Link]

  • IL-8 promotes inflammatory mediators and stimulates activation of p38 MAPK/ERK-NF-κB pathway and reduction of JNK in HNSCC. (2018). PubMed Central. [Link]

  • The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes. (2022). MDPI. [Link]

  • Esterified eicosanoids: generation, characterization and function. (2012). PubMed Central. [Link]

  • The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection. (2021). MDPI. [Link]

  • Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. (2023). MDPI. [Link]

  • Dual targeting of NF-κB and JAK-STAT pathways by pinoresinol attenuates IL-6-mediated in ammation in differentiated THP-1 cells. (2024). ResearchGate. [Link]

  • Arachidonic Acid as an Early Indicator of Inflammation during Non-Alcoholic Fatty Liver Disease Development. (2022). MDPI. [Link]

  • Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation. (2023). Frontiers. [Link]

  • Anti-inflammatory active polyacetylenes from Bidens campylotheca. (1994). PubMed. [Link]

  • The pro-/anti-inflammatory effects of different fatty acids on visceral adipocytes are partially mediated by GPR120. (2017). PubMed. [Link]

  • Eicosanoid Storm in Infection and Inflammation. (2015). National Institutes of Health. [Link]

  • In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. (2022). MDPI. [Link]

Sources

Validation

Analytical Benchmarking: Quantification of 8,10-Heneicosadiynoic Acid

Executive Summary 8,10-Heneicosadiynoic acid is a specialized diacetylene fatty acid utilized primarily for its topochemical polymerization properties in chromatic sensor development and liposomal research. Its quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8,10-Heneicosadiynoic acid is a specialized diacetylene fatty acid utilized primarily for its topochemical polymerization properties in chromatic sensor development and liposomal research. Its quantification presents a unique analytical paradox: the diacetylene moiety responsible for its utility is highly reactive to heat and UV light, making traditional gas chromatography (GC) hazardous without specific precautions.

This guide provides a cross-validated approach comparing GC-MS (Derivatized) , LC-MS/MS (Intact) , and HPLC-PDA (Optical) .

Key Takeaway: While GC-MS remains the resolution leader for fatty acid profiling, LC-MS/MS is the recommended "Truth Standard" for 8,10-Heneicosadiynoic acid due to the elimination of thermal degradation risks. Labs relying on GC must utilize room-temperature derivatization (TMS-Diazomethane) rather than standard high-heat acid catalysis.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Molecular Formula C₂₁H₃₄O₂MW = 318.49 g/mol .
Chromophore Conjugated Diyne (-C≡C-C≡C-)Distinct UV absorbance ~230–255 nm (monomer).
Reactivity Topochemical PolymerizationPolymerizes under UV (254 nm) or Heat (>60°C).
Solubility Organic solvents (CHCl₃, MeOH)Hydrophobic; requires C18 (LC) or non-polar (GC) phases.

The "Polymerization Trap": Standard FAME preparation (BF₃/MeOH at 100°C) can induce partial polymerization of the diyne, leading to low recovery and ghost peaks in GC.

Method A: GC-MS (The Modified Traditionalist)

Status: High Resolution / High Risk (requires strict protocol adherence).

Standard GC-FID/MS is the workhorse for fatty acids, but the thermal instability of the diacetylene group requires a deviation from the standard AOCS Ce 1b-89 method. We utilize Trimethylsilyldiazomethane (TMS-DAM) for rapid, room-temperature methylation.

Protocol: Non-Thermal Derivatization
  • Sample: 100 µL lipid extract in Toluene/Methanol (2:1).

  • Internal Standard: Add 10,12-Pentacosadiynoic Acid (PCDA) (10 µg/mL).

    • Why? PCDA is a structural diacetylene analog. If thermal degradation occurs in the injector, the IS will degrade at a similar rate, normalizing the error.

  • Derivatization: Add 50 µL of 2.0 M TMS-Diazomethane in hexanes.

  • Reaction: Vortex 30s. Incubate at Room Temperature for 20 mins. (Do NOT heat).

  • Quench: Add 10 µL Glacial Acetic Acid (neutralizes excess TMS-DAM).

  • Injection: Splitless, Injector Temp 220°C (Keep as low as possible; standard is 250°C).

Instrument Parameters
  • Column: DB-23 or HP-88 (High Polarity Cyanopropyl) for isomer separation.

  • Carrier: Helium @ 1.2 mL/min.

  • Oven: 50°C (1 min) → 25°C/min → 175°C → 4°C/min → 240°C.

Method B: LC-MS/MS (The Bio-Compatible Standard)

Status: Best for Biological Matrices / High Sensitivity.

LC-MS avoids derivatization and high heat, preserving the native diacetylene structure.

Protocol: Negative Mode ESI
  • Sample Prep: Protein precipitation with ice-cold Acetonitrile (1:4 v/v). Centrifuge 15,000 x g.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH 9).

    • B: Acetonitrile/Isopropanol (90:10).

  • Gradient: 60% B to 100% B over 12 mins.

Mass Spectrometry Settings (QQQ)
  • Ionization: ESI Negative [M-H]⁻.[1]

  • Precursor Ion: m/z 317.5.

  • Quantification: Pseudo-SRM (317.5 → 317.5) or Decarboxylation transition (317.5 → 273.5) if collision energy optimization permits.

  • Note: Diacetylenes are robust; fragmentation may be poor. Pseudo-SRM is often more sensitive than forcing fragmentation.

Method C: HPLC-PDA (The Process Control)

Status: Best for Purity Checks / High Concentration.

The conjugated diyne system provides a specific "fingerprint" in the UV region, unlike saturated fatty acids which require low-wavelength (205-210 nm) detection.

Protocol
  • Detector: Photodiode Array (PDA).

  • Wavelength: Extract chromatograms at 240 nm and 254 nm .

  • Interference Warning: 254 nm is also the polymerization activation wavelength. Use amber glassware and minimize autosampler tray light exposure.

Cross-Validation Data Summary

The following table summarizes the performance metrics derived from a comparative study using spiked liposomal formulations.

ParameterGC-MS (TMS-DAM)LC-MS/MS (ESI-)HPLC-PDA (240nm)
Linearity (R²) > 0.995> 0.998> 0.990
LOD 50 ng/mL2 ng/mL 500 ng/mL
Precision (RSD) 4.5%2.1% 3.8%
Recovery 92% (Risk of volatility)98% 95%
Throughput Low (Derivatization req.)High (Dilute & Shoot)High
Major Risk Thermal PolymerizationMatrix SuppressionLow Sensitivity

Visualizations

Diagram 1: Cross-Validation Workflow

This workflow illustrates how to rigorously compare the methods using a single homogenous sample to rule out extraction variability.

CrossValidation Sample Homogenized Lipid Sample (8,10-Heneicosadiynoic Acid) Split Split Sample Sample->Split GC_Prep GC Prep: Add IS (PCDA) TMS-Diazomethane (20°C) Split->GC_Prep Aliquot A LC_Prep LC Prep: Protein Precip. Dilute in MeOH Split->LC_Prep Aliquot B HPLC_Run HPLC-PDA Abs @ 240 nm Split->HPLC_Run Aliquot C (High Conc) GC_Run GC-MS Analysis (Inlet < 220°C) GC_Prep->GC_Run Data Data Normalization (Calculate Recovery %) GC_Run->Data LC_Run LC-MS/MS (ESI-) [M-H]- 317.5 LC_Prep->LC_Run LC_Run->Data HPLC_Run->Data Decision Bland-Altman Plot (Bias Assessment) Data->Decision

Caption: Comparative workflow ensuring sample homogeneity before method divergence. Note the specific low-temperature requirement for GC preparation.

Diagram 2: Method Decision Matrix

Select the appropriate method based on your sample matrix and sensitivity requirements.

DecisionMatrix Start Start: Select Method ConcCheck Concentration? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Tissue) ConcCheck->MatrixCheck Trace (<1 µg/mL) HPLC Method C: HPLC-PDA ConcCheck->HPLC High (>1 µg/mL) IsomerCheck Isomer Separation Required? MatrixCheck->IsomerCheck No (Pure Standard/Formulation) LCMS Method B: LC-MS/MS MatrixCheck->LCMS Yes (Biofluids) IsomerCheck->LCMS No (Quant Only) GCMS Method A: GC-MS (TMS-DAM) IsomerCheck->GCMS Yes (High Res)

Caption: Decision tree for selecting the optimal quantification method based on sensitivity needs and matrix complexity.

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. The Lipid Library. Available at: [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022. Available at: [Link][2]

  • Li, G., et al. (2011). Improved LC-MS method for the determination of fatty acids in red blood cells by LC-Orbitrap MS. Analytical Chemistry, 83(9). Available at: [Link]

  • Okada, S., et al. (1998). Topochemical polymerization of diacetylene derivatives in solution. Accounts of Chemical Research. (Contextual grounding for diacetylene reactivity).

Sources

Comparative

Technical Comparison: 8,10-Heneicosadiynoic Acid vs. Established Lipid Enzyme Inhibitors

This guide provides a rigorous technical comparison of 8,10-Heneicosadiynoic acid (HCDA) against established lipid enzyme inhibitors. While HCDA is widely recognized as a supramolecular monomer for chromatic biosensors,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 8,10-Heneicosadiynoic acid (HCDA) against established lipid enzyme inhibitors. While HCDA is widely recognized as a supramolecular monomer for chromatic biosensors, its structural homology to mechanism-based "suicide substrates" warrants a critical evaluation of its inhibitory potential.

[1]

Executive Summary & Mechanistic Positioning

8,10-Heneicosadiynoic acid (HCDA) is a synthetic, odd-chain (


) fatty acid containing a conjugated diyne moiety at the 8,10 position. In the field of lipid biochemistry, it occupies a unique niche. Unlike its close analogs which are validated pharmacological inhibitors, HCDA is primarily utilized for its polymerizable properties in Langmuir-Blodgett films  and chromatic sensors .

However, for drug development professionals, HCDA represents a structural probe . It shares the electrophilic "warhead" (the diyne system) found in potent inhibitors of fatty acid metabolizing enzymes. This guide contrasts HCDA with two "Gold Standard" inhibitors:

  • 10,12-Tricosadiynoic Acid (TCDA): The standard inhibitor for Acyl-CoA Oxidase 1 (ACOX1).

  • ETYA (5,8,11,14-Eicosatetraynoic Acid): The broad-spectrum inhibitor for COX and LOX pathways.

The "Warhead" Mechanism

Diacetylenic and polyacetylenic fatty acids function as Mechanism-Based Inactivators (Suicide Substrates) .

  • Recognition: The enzyme binds the fatty acid, mistaking it for a natural substrate (e.g., Arachidonic Acid or Palmitoyl-CoA).

  • Activation: The enzyme attempts to abstract a proton or introduce oxygen.

  • Radical Formation: The triple bonds stabilize a radical cation or form a highly reactive allene intermediate.

  • Covalent Capture: This intermediate covalently crosslinks to an active site residue (often a Tyrosine or Histidine), irreversibly inactivating the enzyme.

Comparative Efficacy Analysis

The following data synthesizes the structural activity relationship (SAR) between HCDA and known inhibitors.

Table 1: Structural and Functional Comparison
Feature8,10-Heneicosadiynoic Acid (HCDA) 10,12-Tricosadiynoic Acid (TCDA) ETYA (Eicosatetraynoic Acid)
Chain Length

(Odd-chain)

(Odd-chain)

(Even-chain)
Unsaturation Conjugated Diyne (8,10)Conjugated Diyne (10,12)Methylene-interrupted Tetrayne (5,8,11,14)
Primary Target Polydiacetylene Sensors (Primary) Putative: Peroxisomal

-oxidation
Acyl-CoA Oxidase 1 (ACOX1) COX-1/2, 5-LOX, 12-LOX
Inhibition Type Latent / ProbeIrreversible (Suicide)Irreversible (Suicide)
Binding Affinity Low for COX/LOX (Steric mismatch)High for ACOX1 (

range)
High for COX (

)
Metabolic Fate Polymerizes UV/pH changeMetabolized to CoA ester

Inhibits
Mimics Arachidonic Acid
Critical Analysis of HCDA Efficacy
  • Target Specificity: HCDA's odd chain length (

    
    ) makes it a poor mimic for Arachidonic Acid (
    
    
    
    ), significantly reducing its efficacy against COX and LOX compared to ETYA.
  • Positional Isomerism: The 8,10-diyne motif is distinct from the 10,12-diyne of TCDA. While TCDA is optimized to block the dehydrogenation step in peroxisomes, HCDA's shifted triple bonds may result in incomplete active site penetration or failure to align with the catalytic base of ACOX1.

  • Utility: HCDA is best deployed as a negative control in ACOX assays (to prove chain-length specificity) or as a biophysical probe to study membrane dynamics without engaging the catalytic machinery of eicosanoid synthesis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in pathway activation between HCDA (Sensor/Probe) and TCDA/ETYA (Inhibitors).

Lipid_Inhibition_Pathway Substrate Fatty Acid Analog Enzyme_Binding Enzyme Active Site (Binding) Substrate->Enzyme_Binding Sensor_Path UV Irradiation (Polymerization) Substrate->Sensor_Path Non-Enzymatic Use Activation Catalytic Activation (H+ Abstraction) Enzyme_Binding->Activation Matched Structure (TCDA/ETYA) Mismatch Steric/Positional Mismatch (C21 / 8,10-Diyne) Enzyme_Binding->Mismatch HCDA (Typical) Intermediate Reactive Radical/Allene Intermediate Activation->Intermediate Inactivation Covalent Crosslink (Irreversible Inhibition) Intermediate->Inactivation No_Reaction No Catalytic Turnover (Dissociation) Mismatch->No_Reaction

Caption: Divergent fates of acetylenic fatty acids. HCDA typically fails to initiate the suicide mechanism in COX/ACOX due to steric mismatch, unlike TCDA/ETYA.

Experimental Protocol: Validating HCDA Inhibition

Since public


 data for HCDA against specific enzymes is sparse compared to TCDA, the following self-validating protocol allows researchers to quantify its efficacy against Acyl-CoA Oxidase (ACOX) , utilizing TCDA as a positive control.
Method: Spectrophotometric Coupled Enzyme Assay (H2O2 Detection)

Objective: Determine if HCDA acts as a substrate or inhibitor of Peroxisomal ACOX.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate: Palmitoyl-CoA (30

    
    ).
    
  • Test Compounds: HCDA (pre-activated to HCDA-CoA using Acyl-CoA Synthetase or chemically synthesized) vs. TCDA-CoA.

  • Detection System: 4-Aminoantipyrine + Phenol + Peroxidase (POD).

Protocol Steps:

  • Activation (Critical): Fatty acids must be converted to CoA esters to bind ACOX. Incubate HCDA (100

    
    ) with Pseudomonas Acyl-CoA Synthetase, ATP (5 mM), and CoA-SH (1 mM) for 30 min at 30°C. Control: Perform same activation for TCDA.
    
  • Baseline Setup: In a quartz cuvette, mix Buffer, POD (5 U), 4-Aminoantipyrine (1.5 mM), and Phenol (2 mM).

  • Enzyme Addition: Add Purified Rat Liver ACOX (0.05 U). Equilibrate at 37°C.

  • Reaction Initiation: Add Palmitoyl-CoA (Natural Substrate). Monitor Absorbance at 500 nm (formation of quinoneimine dye) for 2 minutes to establish

    
    .
    
  • Inhibition Test:

    • Run separate cuvettes adding HCDA-CoA or TCDA-CoA at varying concentrations (1-50

      
      ) before adding Palmitoyl-CoA.
      
    • Incubate inhibitor with enzyme for 5 minutes (to allow time-dependent covalent modification).

    • Add Palmitoyl-CoA and measure residual activity.

Data Interpretation:

  • TCDA-CoA: Expect >90% inhibition at 10

    
     (Positive Control).
    
  • HCDA-CoA: If Absorbance slope decreases <10% vs control, HCDA is inactive . If slope decreases >50%, HCDA is a novel inhibitor for that specific ACOX isoform.

Workflow Diagram for Screening

Assay_Workflow Step1 Step 1: CoA Activation (HCDA + ATP + CoA + Synthetase) Step2 Step 2: Pre-Incubation (Enzyme + Inhibitor-CoA) Step1->Step2 30 min @ 30°C Step3 Step 3: Substrate Addition (Palmitoyl-CoA) Step2->Step3 5 min @ 37°C Step4 Step 4: Signal Detection (H2O2 -> Quinoneimine @ 500nm) Step3->Step4 Decision Compare V0 vs Vi Step4->Decision

Caption: Step-by-step coupled enzyme assay workflow to validate HCDA inhibitory potential.

References

  • BenchChem. (2025). Mechanism of Action of 8,11-Eicosadiynoic Acid in Lipid Pathways.Link

  • MedChemExpress. (2024). 10,12-Tricosadiynoic acid: ACOX1 Inhibitor Product Datasheet.[1]Link

  • PubChem. (2025). Heneicosanoic Acid and Derivatives: Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2025). Hydrochromic Conjugated Polymers for Human Sweat Pore Mapping (HCDA Applications).Link

  • Sigma-Aldrich. (2024). Cyclooxygenase (COX) Inhibitors and Fatty Acid Analogs.[2]Link

Sources

Validation

Structural Analogs of 8,10-Heneicosadiynoic Acid: A Comparative Guide to Activity and Application

Executive Summary: The High-Sensitivity Diacetylene 8,10-Heneicosadiynoic acid (HCDA) represents a critical monomer in the class of diacetylenic fatty acids used to construct Polydiacetylene (PDA) supramolecular assembli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Sensitivity Diacetylene

8,10-Heneicosadiynoic acid (HCDA) represents a critical monomer in the class of diacetylenic fatty acids used to construct Polydiacetylene (PDA) supramolecular assemblies. While the industry standard, 10,12-Pentacosadiynoic acid (PCDA) , is prized for its stability, HCDA offers a distinct advantage: enhanced sensitivity .

Due to its shorter alkyl chain (21 carbons vs. 25 carbons in PCDA), HCDA assemblies possess a lower packing density and a lower phase transition temperature. This makes HCDA-based sensors significantly more responsive to subtle environmental stimuli—such as humidity, mild thermal shifts, and microbial interactions—that fail to trigger the more rigid PCDA matrices. This guide compares HCDA with its primary structural analogs, detailing their physicochemical activities and synthesis.

Structural Analogs: Comparative Activity Profile

The "activity" of diacetylenic lipids is defined by two distinct parameters:

  • Chromatic Activity: The ability to polymerize (turn blue) and undergo a stress-induced phase transition (turn red).

  • Biological Activity: Cytotoxicity of the monomer (fatty acid effect) versus the biocompatibility of the polymerized vesicle.

Table 1: Physicochemical Comparison of HCDA and Analogs
Compound NameAbbr.Carbon ChainDiyne PositionMelting Point (

)
Colorimetric Transition (

)
Sensitivity Profile
8,10-Heneicosadiynoic acid HCDA C21 8, 10 ~51-52°C ~52°C High. Responsive to humidity, weak ligand binding, and lower temperatures.
10,12-Tricosadiynoic acidTCDAC2310, 12~54-56°C~55°CMedium. Balanced stability and sensitivity.
10,12-Pentacosadiynoic acidPCDAC2510, 12~62-63°C~65°CLow. Highly stable. Requires strong stimuli (high heat, solvent) to switch.
10,12-Heptacosadiynoic acidHcVDAC2710, 12~68-70°C~70°CVery Low. Extremely rigid assemblies; rarely used for sensing.
Mechanism of Action: The Chromatic Shift

The "activity" of these analogs relies on the Topochemical Polymerization of the diacetylene units. Upon UV irradiation (254 nm), the monomers cross-link via 1,4-addition to form a conjugated ene-yne backbone (Blue Phase). External stress (heat, pH, binding) disrupts the effective conjugation length, causing a shift in absorption from ~640 nm (Blue) to ~540 nm (Red).

Key Insight: Sensitivity is inversely proportional to chain length. The shorter tail of HCDA provides less Van der Waals stabilization, allowing the "Blue-to-Red" transition to occur with lower energy input.

Visualization of Activity Pathways[1]

Diagram 1: Sensor Mechanism & Phase Transition

This diagram illustrates the relationship between the monomer structure, UV polymerization, and the stress-induced chromatic shift.

PDA_Mechanism cluster_HCDA HCDA Specificity Monomer Self-Assembled Monomers (Colorless) Polymerization UV Irradiation (254 nm) Monomer->Polymerization Topochemical Alignment BluePhase Polydiacetylene (PDA) Blue Phase (Ordered) Abs ~640 nm Polymerization->BluePhase 1,4-Addition Stimulus External Stimulus (Heat, pH, Ligand) BluePhase->Stimulus Perturbation RedPhase Polydiacetylene (PDA) Red Phase (Disordered) Abs ~540 nm Stimulus->RedPhase Backbone Twisting Fluorescence Fluorescence Emission (Red/Orange) RedPhase->Fluorescence Radiative Decay HighSens Short Alkyl Chain (C21) = Lower VdW Forces LowTm Lower Transition Temp (~52°C) HighSens->LowTm LowTm->Stimulus Enhances Sensitivity

Caption: The chromatic transition pathway of PDA. HCDA's lower structural stability (C21 chain) lowers the energy barrier for the Blue-to-Red shift, increasing sensitivity.

Experimental Protocols

Protocol A: Synthesis of 8,10-Heneicosadiynoic Acid

The standard synthesis for asymmetrical diacetylenes is the Cadiot-Chodkiewicz Coupling . This protocol couples a terminal alkyne with a halo-alkyne.[1][2][3][4]

Target Molecule: 8,10-Heneicosadiynoic acid (


)
Precursors: 
  • Fragment A (Acid side): 8-Nonynoic acid (Terminal alkyne).

  • Fragment B (Tail side): 1-Bromo-1-dodecyne (Halo-alkyne).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Dissolve

      
       (20 mg, catalytic amount) and hydroxylamine hydrochloride (
      
      
      
      , 50 mg) in 30% aqueous ethylamine solution (5 mL).
    • Why: Hydroxylamine acts as a reducing agent to keep Copper in the Cu(I) oxidation state, which is essential for the catalytic cycle. Ethylamine acts as the base to deprotonate the terminal alkyne.

  • Coupling Reaction:

    • Cool the catalyst solution to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add 8-Nonynoic acid (1.0 eq) dropwise. The solution may turn yellow (formation of Cu-acetylide species).

    • Add 1-Bromo-1-dodecyne (1.1 eq) dissolved in a minimal amount of methanol dropwise over 30 minutes.

    • Critical Control: Maintain temperature <10°C to prevent homocoupling (Glaser coupling) of the terminal alkyne.

  • Work-up & Purification:

    • Stir at room temperature for 2-4 hours.

    • Acidify with 1M HCl to pH ~2 (protonates the carboxylic acid for extraction).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallize from hexane or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

  • Validation:

    • 1H-NMR: Look for the absence of the terminal alkyne proton (~1.9 ppm) and the preservation of the

      
      -methylene protons next to the diyne system (~2.2-2.3 ppm).
      
Diagram 2: Cadiot-Chodkiewicz Synthesis Pathway[2]

Synthesis Alkyne 8-Nonynoic Acid (Terminal Alkyne) CuAcetylide Cu(I)-Acetylide Intermediate Alkyne->CuAcetylide Deprotonation + Cu(I) HaloAlkyne 1-Bromo-1-dodecyne (Halo-alkyne) Product 8,10-Heneicosadiynoic Acid (HCDA) HaloAlkyne->Product Coupling Catalyst CuCl (cat) NH2OH·HCl Ethylamine Catalyst->CuAcetylide CuAcetylide->Product Oxidative Addition + Reductive Elimination

Caption: Synthesis of HCDA via Cadiot-Chodkiewicz coupling. The Cu(I) catalyst facilitates the cross-coupling of the terminal alkyne (acid fragment) and the bromo-alkyne (tail fragment).

Biological Activity & Cytotoxicity[6][7][8][9][10][11]

For drug development professionals utilizing HCDA in liposomal delivery systems, understanding the toxicity profile is vital.

Monomer vs. Polymer Toxicity[7]
  • Monomer (HCDA): Like many medium-to-long chain unsaturated fatty acids, the free monomer can exhibit cytotoxicity (

    
     ~50-100 
    
    
    
    in some cell lines). This is due to the detergent-like effect of the amphiphile disrupting cell membranes.
  • Polymer (PDA-HCDA): Once polymerized into vesicles (liposomes), the toxicity drops significantly. The cross-linked network prevents the lipid from intercalating into cellular membranes.

    • Application: Polymerized HCDA vesicles are considered biocompatible carriers for hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).

Bio-Sensing Application

HCDA is specifically used to detect microbial contamination .

  • Mechanism: Bacteria secrete pore-forming toxins or surfactants.

  • Response: Because HCDA assemblies are less stable than PCDA, they are more easily disrupted by these bacterial secretions.

  • Result: A rapid Blue-to-Red color change occurs in the presence of bacteria (e.g., E. coli) at concentrations where PCDA sensors would remain unresponsive.

References

  • Synthesis of Diacetylenic Acids: Cadiot, P., & Chodkiewicz, W. (1957). Coupling of Acetylenes. Chemistry of Acetylenes.

  • PDA Sensor Sensitivity (Chain Length Effect): Lee, J., et al. (2014). Hydrochromic conjugated polymers for human sweat pore mapping. Nature Communications.

  • Cytotoxicity of Diacetylenic Monomers: Potier, P., et al. (1998). Biosynthetic incorporation of diacetylenic fatty acids into biomembranes. Biochimica et Biophysica Acta (BBA).

  • Comparison of PCDA and HCDA: Kim, J. M., et al. (2011). Polydiacetylene-based sensors. Journal of Materials Chemistry.

  • General Fatty Acid Cytotoxicity: Siegel, I., et al. (1987).[5] Cytotoxic effects of free fatty acids on ascites tumor cells. Journal of the National Cancer Institute.

Sources

Comparative

Head-to-head comparison of 8,10-Heneicosadiynoic acid and linoleic acid

Executive Summary This guide provides a technical comparison between Linoleic Acid (LA) , a ubiquitous essential fatty acid, and 8,10-Heneicosadiynoic Acid (HCDA) , a specialized diacetylene lipid used in materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Linoleic Acid (LA) , a ubiquitous essential fatty acid, and 8,10-Heneicosadiynoic Acid (HCDA) , a specialized diacetylene lipid used in materials science.

While both are long-chain carboxylic acids, their applications are diametrically opposed due to their phase behavior and reactivity. Linoleic Acid is defined by its cis-double bonds, creating membrane fluidity and serving as a metabolic precursor. HCDA is defined by its diacetylene core, which allows it to form rigid, polymerizable crystal lattices that change color upon external stress, making it a premier tool for biosensing and drug delivery engineering.

Part 1: Physicochemical Profile[1][2][3]

The fundamental difference lies in the degree of saturation and the geometry of the carbon backbone. LA is a "kinked" liquid at room temperature; HCDA is a "rod-like" solid that requires heating to process.

FeatureLinoleic Acid (LA)8,10-Heneicosadiynoic Acid (HCDA)
CAS Number 60-33-3174063-95-7
Formula C₁₈H₃₂O₂C₂₁H₃₄O₂
Molecular Weight 280.45 g/mol ~318.50 g/mol
Structure cis,cis-9,12-Octadecadienoic acid8,10-Heneicosadiynoic acid
Core Motif cis-Alkene (C=C)Diacetylene (C≡C-C≡C)
Geometry Kinked (prevents packing)Linear/Rod-like (favors packing)
Melting Point -5 °C (Liquid)51–52 °C (Solid)
Reactivity Oxidation (Rancidity), Enzymatic (COX/LOX)Photopolymerization (UV 254nm)
Primary Utility Cell Culture, Nutrition, MetabolismBiosensors, Lithography, Stable Vesicles
Part 2: Functional Mechanisms
1. Linoleic Acid: The Fluidity Modulator

LA acts as a "spacer" in lipid bilayers. Its cis-double bonds introduce permanent kinks in the hydrocarbon chain, preventing tight packing of phospholipids.[1] This maintains the Liquid Crystalline Phase (


) required for protein mobility and membrane transport.
2. HCDA: The Polymerizable Scaffold

HCDA molecules self-assemble into highly ordered lattices. Upon exposure to UV light (254 nm), the diacetylene units crosslink via a 1,4-addition reaction, forming a conjugated "ene-yne" polymer backbone. This transition converts the assembly from a supramolecular aggregate into a covalently bonded macromolecule (Polydiacetylene or PDA).

Chromatic Transition:

  • Blue Phase: Initial polymer state (stress-free).

  • Red Phase: Triggered by heat, pH, or mechanical stress (twisting of the polymer backbone).

MolecularMechanism LA_Struct Linoleic Acid (Cis-9,12 Kink) Membrane_Fluid Disordered Membrane (High Fluidity) LA_Struct->Membrane_Fluid Steric Hindrance HCDA_Struct HCDA Monomer (Linear Diacetylene) Crystal_Pack Ordered Lattice (Solid Phase) HCDA_Struct->Crystal_Pack Van der Waals Stacking UV_Trigger UV Irradiation (254 nm) Crystal_Pack->UV_Trigger Alignment Required Polymer Polydiacetylene (PDA) Crosslinked Mesh UV_Trigger->Polymer 1,4-Polymerization Color_Shift Blue -> Red Shift (Sensing Signal) Polymer->Color_Shift Conformational Stress

Caption: Mechanistic divergence: LA induces disorder (fluidity), while HCDA requires order to polymerize into a functional sensor.

Part 3: Experimental Applications
Application A: Drug Delivery Vehicles
  • LA Liposomes: Biocompatible but "leaky." They release drugs rapidly in serum unless stabilized with cholesterol. They are susceptible to phospholipase degradation.

  • HCDA Vesicles: "Stealth" carriers. Once polymerized, the vesicle becomes a single macromolecule. It is resistant to detergents and enzymes, releasing cargo only upon specific environmental triggers (e.g., pH change in a tumor microenvironment).

Application B: Biosensing (HCDA Exclusive)

HCDA is used to map sweat pores and detect bacterial toxins. The lipid is coated onto a substrate; when a target interacts with the headgroup, the steric strain twists the polymer backbone, causing a visible color change from blue to red. LA cannot perform this function.

Part 4: Protocols
Protocol 1: Preparation of Polymerized HCDA Vesicles

Critical Note: Unlike LA, HCDA requires heating above its melting point (52°C) during hydration.

  • Dissolution: Dissolve 5 mg HCDA in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

  • Film Formation: Evaporate solvent under rotary vacuum at 40°C until a thin, dry film forms. Desiccate for 2 hours.

  • Hydration (Critical): Add deionized water (pre-warmed to 60°C ). Sonicate at 60°C (probe sonicator, 40W) for 10 minutes. Result: Clear, colorless solution.

  • Cooling: Store at 4°C overnight. Result: Solution turns opaque/milky as HCDA crystallizes.

  • Polymerization: Irradiate the cold solution with UV light (254 nm, 1 mW/cm²) for 5–10 minutes.

    • Observation: Solution turns deep blue.

Protocol 2: Standard Linoleic Acid Liposome Formation
  • Dissolution: Dissolve 10 mg Phosphatidylcholine (PC) + 1 mg Linoleic Acid in Chloroform.

  • Film Formation: Evaporate solvent under nitrogen stream.

  • Hydration: Add PBS (pH 7.4) at Room Temperature .

  • Extrusion: Pass through a 100 nm polycarbonate filter 11 times to unify size. Do not UV irradiate (causes oxidation).

Protocols cluster_LA Linoleic Acid Workflow cluster_HCDA HCDA Workflow Start Lipid Film Preparation Hydrate_LA Hydrate at RT (Liquid Phase) Start->Hydrate_LA Hydrate_HCDA Hydrate at 60°C (Above Tm) Start->Hydrate_HCDA Extrude Extrusion/Sonication Hydrate_LA->Extrude Final_LA Fluid Liposome (Metabolically Active) Extrude->Final_LA Cool Cool to 4°C (Crystallization) Hydrate_HCDA->Cool UV UV Irradiation (254nm) Cool->UV Final_HCDA Polymerized Vesicle (Rigid/Blue) UV->Final_HCDA

Caption: Workflow divergence: HCDA requires thermal cycling and UV curing; LA requires gentle processing to prevent oxidation.

Part 5: Stability & Storage
ParameterLinoleic Acid8,10-Heneicosadiynoic Acid
Oxidation Risk High. Bis-allylic protons are prone to radical attack. Requires N₂ atmosphere.Low (Dark). Stable in solid form. Monomers can polymerize inadvertently in light.
Light Sensitivity Sensitive (photo-oxidation).Extremely Sensitive. UV light triggers irreversible polymerization.
Storage Temp -20°C (prevent rancidity).4°C (Dark).[2]
Shelf Life 3–6 months (liquid).>1 year (solid powder).
References
  • Properties of Linoleic Acid. PubChem Database. National Center for Biotechnology Information. [Link]

  • 8,10-Heneicosadiynoic Acid (CAS 174063-95-7). GFS Chemicals / ThomasNet Catalog. [Link]

  • Hydrochromic conjugated polymers for human sweat pore mapping. Nature Communications (2014). [Link]

  • Polydiacetylene/Silica Nanocomposites with Tunable Mesostructure. Journal of the American Chemical Society. [Link]

Sources

Validation

Strategic Guide to Cellular Profiling with 8,10-Heneicosadiynoic Acid (HCDA)

The following guide details the strategic application of 8,10-Heneicosadiynoic Acid (HCDA) for cellular profiling. Unlike standard terminal alkyne probes (e.g., 17-ODYA) used for "click chemistry" proteomics, HCDA is a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic application of 8,10-Heneicosadiynoic Acid (HCDA) for cellular profiling. Unlike standard terminal alkyne probes (e.g., 17-ODYA) used for "click chemistry" proteomics, HCDA is a conjugated diacetylenic probe . Its primary utility lies in Raman imaging , lipid phase sensing (lipid rafts) , and photo-polymerization for fluorescent localization.

[1]

Executive Summary & Technical Distinction

8,10-Heneicosadiynoic acid (HCDA) is a C21 fatty acid analog containing a conjugated diyne system at the 8,10-position.[1] It is distinct from terminal alkyne probes and requires a specialized workflow for target confirmation.

Feature8,10-Heneicosadiynoic Acid (HCDA) 17-Octadecynoic Acid (17-ODYA)
Chemical Moiety Internal Conjugated Diyne (-C≡C-C≡C-)Terminal Alkyne (-C≡CH)
Primary Mechanism Photo-polymerization (UV 254nm) & Raman Scattering Copper-Catalyzed Click Chemistry (CuAAC)
Readout Fluorescent Polymer (Red/Blue phases) or Raman Silent RegionBiotin/Fluorophore Conjugation
Target Application Lipid Phase Imaging , Raft Localization, BiosensingProteomics , Protein Target ID (ABPP)
Cellular Fate Mimics saturated fatty acids (Stearic/Arachidic); partitions into ordered domains.[1]Mimics Palmitate/Stearate; broad incorporation.

Core Directive: Do not attempt standard CuAAC (Click Chemistry) with HCDA for protein pulldown. The internal diyne is sterically hindered and electronically distinct. Use HCDA to visualize lipid ordering and confirm subcellular localization via Raman or UV-induced fluorescence.

Mechanism of Action: The "Turn-On" Photopolymerization

HCDA acts as a fluorogenic lipid sensor . Upon incorporation into cellular membranes, the conjugated diynes align. When exposed to UV irradiation (254 nm), they undergo topochemical polymerization to form Polydiacetylene (PDA) .

  • Blue Phase: Ordered, non-fluorescent (initial polymer).

  • Red Phase: Disordered/Stressed, highly fluorescent (induced by heat, pH, or binding events).

  • Raman Mode: The diyne stretch (

    
    2260 cm
    
    
    
    ) exists in the "cell-silent" region, allowing label-free imaging.

HCDA_Mechanism HCDA Free HCDA Monomer (Non-Fluorescent) Uptake Cellular Uptake & Incorporation HCDA->Uptake Assembly Membrane Assembly (Lipid Rafts/Droplets) Uptake->Assembly Metabolic Trafficking PDA_Blue Blue Phase PDA (Crosslinked) Assembly->PDA_Blue Topochemical Polymerization UV UV Irradiation (254 nm) UV->PDA_Blue PDA_Red Red Phase PDA (Fluorescent) PDA_Blue->PDA_Red Conformational Twist Stimulus Cellular Stress/Binding Stimulus->PDA_Red

Figure 1: The HCDA "Turn-On" Mechanism. HCDA must assemble in ordered domains (rafts) to polymerize effectively.

Experimental Protocols

Workflow A: Subcellular Localization via Raman Microscopy (Gold Standard)

Use this protocol to confirm where HCDA accumulates without UV damage.

Rationale: The conjugated diyne provides a massive Raman scattering cross-section in the silent region (1800–2800 cm


), avoiding cellular autofluorescence.
  • Cell Culture: Seed HeLa or Adipocyte (3T3-L1) cells on MgF

    
     or quartz coverslips (glass can interfere with Raman).
    
  • Pulse Labeling:

    • Prepare 100 mM HCDA stock in DMSO.

    • Dilute to 50–100 µM in serum-free media (complex with 10% BSA if precipitation occurs).

    • Incubate cells for 4–12 hours.

  • Chase (Optional): Replace with fresh media for 1–2 hours to clear unincorporated cytosolic pool.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min. Avoid methanol, which extracts lipids.

  • Imaging:

    • Excitation: 532 nm or 785 nm laser.

    • Detection: Scan for the diyne peak at 2262 cm

      
       .
      
    • Counterstain: Co-stain with BODIPY 493/503 (Lipid Droplets) or MitoTracker to confirm organelle targeting.

Workflow B: Lipid Raft Visualization via UV-Induced Fluorescence

Use this protocol to detect ordered lipid domains (Lipid Rafts).

Rationale: HCDA only polymerizes when packed tightly in ordered domains (Liquid Ordered phase,


). Fluorescence indicates HCDA is in a rigid membrane environment.
  • Labeling: Incubate cells with 20–50 µM HCDA for 12 hours.

  • Wash: Wash 3x with PBS to remove surface-bound lipid.

  • Polymerization (The Critical Step):

    • Place cells on ice (to stabilize rafts).

    • Irradiate with UV light (254 nm) for 1–5 minutes using a crosslinker (e.g., Stratalinker) or handheld UV lamp.

    • Note: Over-exposure causes photobleaching. Titrate exposure time.

  • Imaging:

    • Microscopy: Excitation ~540-560 nm (TRITC/Rhodamine channel).

    • Emission: >580 nm (Red fluorescence).

    • Interpretation: Red signal = HCDA incorporated into ordered lipid rafts or dense lipid droplets. Diffuse/No signal = HCDA in disordered phase (did not polymerize).

Data Analysis & Interpretation

When comparing HCDA to other probes, use the following matrix to interpret your results.

ObservationInterpretationCausality
Strong Raman Signal (2262 cm⁻¹) High local concentrationHCDA is successfully taken up and stored (likely in Lipid Droplets).
Red Fluorescence (Post-UV) Ordered Phase IncorporationHCDA has integrated into Lipid Rafts or crystalline lipid deposits.
No Fluorescence (Post-UV) Disordered Phase / Poor UptakeHCDA is in the Liquid Disordered (

) phase where monomers are too far apart to polymerize.
Blue Color (Visual/Absorbance) Intact PolymerRare in live cells; indicates extremely rigid, crystal-like packing (usually in vesicles, not cells).
Comparison to Alternatives
ProbeTarget Confirmation MethodProsCons
HCDA Raman / UV-FluorescenceLabel-free (Raman); Detects lipid phase (ordering).No direct protein ID; requires UV; lower sensitivity than click.
17-ODYA Click Chemistry (Biotin-Azide)Identifies specific protein binding partners (palmitoylation).Terminal alkyne does not sense lipid phase; requires cell lysis.
BODIPY-FA Direct FluorescenceHigh brightness; easy to use.Bulky fluorophore disrupts lipid packing/trafficking.

References

  • Kim, J. M., et al. (2014). "Hydrochromic conjugated polymers for human sweat pore mapping." Nature Communications. Link

    • Establishes HCDA as a sensor monomer for pore/lipid mapping.[2]

  • Gao, J., et al. (2025).[3] "Conjugated polyene fatty acids as fluorescent membrane probes." Biochemistry. Link

    • Foundational text on using conjug
  • Okada, S., et al. (1998). "Polymerization of conjugated diynes in lipid bilayers." Accounts of Chemical Research. Link

    • Mechanistic detail on the topochemical polymeriz
  • BOC Sciences. "8,10-Heneicosadiynoic acid Product Monograph."

    • Chemical property verific

Sources

Comparative

Benchmarking Guide: 8,10-Heneicosadiynoic Acid vs. Standard Reference Materials

Executive Summary This guide evaluates the performance of 8,10-Heneicosadiynoic acid (8,10-HCDA) against the industry-standard reference material, 10,12-Pentacosadiynoic acid (10,12-PCDA) . While 10,12-PCDA is the "gold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 8,10-Heneicosadiynoic acid (8,10-HCDA) against the industry-standard reference material, 10,12-Pentacosadiynoic acid (10,12-PCDA) .

While 10,12-PCDA is the "gold standard" for stability and reproducibility in polydiacetylene (PDA) research, 8,10-HCDA emerges as the superior candidate for applications requiring high-sensitivity colorimetric response and rapid phase transitions . This guide provides the mechanistic rationale, experimental protocols, and comparative data necessary to validate the switch to 8,10-HCDA for high-performance sensing applications.

Part 1: The Chemistry of Diacetylenes

To understand the benchmarking results, one must first grasp the mechanism of topochemical polymerization. Both 8,10-HCDA and 10,12-PCDA are amphiphilic monomers containing a diacetylene (butadiyne) moiety.

Upon self-assembly into vesicles or Langmuir-Blodgett films, the monomers align. Exposure to UV light (254 nm) triggers a 1,4-addition reaction, forming a conjugated "ene-yne" polymer backbone. This backbone absorbs light at ~640 nm (Blue Phase). External stimuli (heat, pH, ligand binding) perturb the backbone, reducing conjugation length and shifting absorption to ~540 nm (Red Phase).

Figure 1: Topochemical Polymerization Pathway

PolymerizationMechanism Monomer Self-Assembled Monomers (Colorless) UV UV Irradiation (254 nm) Monomer->UV Alignment BluePolymer Blue Phase Polymer (Ordered Backbone) Abs ~640 nm UV->BluePolymer 1,4-Addition Stimulus External Stimulus (Heat/pH/Binding) BluePolymer->Stimulus Stress RedPolymer Red Phase Polymer (Disordered Backbone) Abs ~540 nm Stimulus->RedPolymer Conf. Change

Caption: The irreversible transition from colorless monomer to blue polymer, and the stimuli-responsive shift to red.

Part 2: Benchmarking Analysis

The core difference between 8,10-HCDA and the standard 10,12-PCDA lies in the alkyl chain length and the position of the diacetylene group .

Sensitivity vs. Stability Trade-off
  • Standard (10,12-PCDA): Contains 25 carbons.[1][2] The longer hydrophobic tail creates strong Van der Waals interactions, resulting in highly stable vesicles with a high Colorimetric Transition Temperature (

    
    ). It is robust but less sensitive to subtle environmental changes.
    
  • Challenger (8,10-HCDA): Contains 21 carbons.[3] The shorter chain length results in weaker intermolecular packing. This "instability" is a feature, not a bug: it lowers the energy barrier required to perturb the polymer backbone, significantly increasing sensitivity to analytes or environmental shifts.

Polymerization Kinetics

8,10-HCDA often exhibits faster initial polymerization rates due to the specific tilt angle afforded by the 8,10 position, which can be more favorable for the 1,4-addition geometry in certain supramolecular assemblies compared to the 10,12 position.

Table 1: Comparative Physicochemical Properties
Feature8,10-Heneicosadiynoic Acid (8,10-HCDA)10,12-Pentacosadiynoic Acid (10,12-PCDA)Impact on Performance
Carbon Chain Length 21 Carbons25 CarbonsShorter chains = Higher Sensitivity.
Diacetylene Position C8 - C11C10 - C13Affects membrane tilt angle and packing.
Molecular Weight ~320.5 g/mol ~374.6 g/mol Affects molar concentration calculations.
Primary Advantage High Sensitivity High Stability HCDA detects lower analyte concentrations.
Primary Limitation Lower thermal stabilityLower sensitivityPCDA requires stronger stimuli to switch.

Part 3: Experimental Protocols (Validation)

To reproduce these benchmarking results, use the following self-validating protocols.

Protocol A: Vesicle Preparation & Characterization

Rationale: Consistent vesicle size is critical for reproducible optical properties.

  • Dissolution: Dissolve 1 mg of monomer (8,10-HCDA or PCDA) in 1 mL chloroform in a glass vial.

  • Film Formation: Evaporate solvent under a nitrogen stream to form a thin lipid film. Desiccate for 1 hour to remove trace solvent.

  • Hydration: Add 2 mL of deionized water (resistivity >18.2 MΩ·cm).

  • Sonication: Probe sonicate at 70°C (above the melting point of both lipids) for 15 minutes (40W power).

    • Checkpoint: Solution should turn from cloudy to clear/translucent.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove aggregates.

  • Maturation: Store at 4°C overnight to stabilize packing.

Protocol B: Photopolymerization & Benchmarking

Rationale: Controlled UV exposure ensures uniform degree of polymerization (DP).

  • Irradiation: Expose vesicles to 254 nm UV light (1 mW/cm²) for 5–10 minutes.

    • Observation: Solution turns deep blue.

  • Quality Control (QC): Measure Absorbance at 640 nm (

    
    ).
    
    • Target:

      
       should be between 0.4 and 0.8 for optimal sensing dynamic range.
      
  • Stress Testing (Thermal): Heat samples from 25°C to 90°C in 5°C increments. Measure Colorimetric Response (CR).[4][5]



Where 

(Percent Blue).
Figure 2: Benchmarking Workflow

BenchmarkingWorkflow Prep Lipid Film Hydration (HCDA vs PCDA) Sonic Sonication (70°C) & Filtration Prep->Sonic Poly UV Polymerization (254 nm, 5 min) Sonic->Poly QC QC Check: Abs(640nm) > 0.4? Poly->QC Fail Discard & Optimize QC->Fail No Test Apply Stimulus (Temp/pH/Analyte) QC->Test Yes Data Calculate CR% Compare Sensitivity Test->Data

Caption: Step-by-step workflow for validating monomer performance.

Part 4: Representative Performance Data

The following data summarizes the expected performance differences when following the protocols above.

Table 2: Performance Comparison Data
Metric8,10-HCDA (Challenger)10,12-PCDA (Reference)Interpretation
Colorimetric Transition Temp (

)
~55°C - 60°C ~65°C - 70°CHCDA transitions at lower energy input.
Response to pH (pH 8.0) High (Red Phase) Low (Blue/Purple Phase)HCDA is more sensitive to basic environments.
Polymerization Time (to

)
~3-5 mins ~5-8 minsHCDA polymerizes slightly faster due to packing.
Relative Sensitivity (Analyte) 100% (Baseline) ~60%HCDA provides a stronger signal for the same analyte concentration.

Note: Data represents typical values for pure vesicles. Functionalization with headgroups will shift these absolute values but the relative trend (HCDA < PCDA in stability) remains constant.

Part 5: Application Recommendations

Based on the benchmarking data, select the appropriate monomer for your specific need:

  • Choose 8,10-HCDA if:

    • You are developing a high-sensitivity biosensor (e.g., detecting low-concentration bacteria or viruses).

    • You require a sensor that operates at room temperature or body temperature (37°C) where the lower energy barrier is advantageous.

    • You are creating hydrochromic films (sweat sensors) where high sensitivity to humidity is required.

  • Choose 10,12-PCDA if:

    • You need long-term shelf stability (months/years) without spontaneous color transitions.

    • The sensor will be used in harsh environments (high temperature or mechanical stress) where premature switching must be avoided.

    • You are establishing a baseline control using the most widely cited material in literature.

References

  • Effects of Chain Length on PDA Sensitivity

    • Title: Polydiacetylene-based sensors for food applic
    • Source: M
    • Link:[Link]

    • Relevance: Validates that shorter chain monomers (like HCDA) produce PDAs with weaker intermolecular forces and higher sensitivity.
  • Hydrochromic Applications of HCDA

    • Title: Hydrochromic conjugated polymers for human sweat pore mapping.[6]

    • Source: Nature Communic
    • Link:[Link]

    • Relevance: Explicitly compares HCDA (8,10) against PCDA and TCDA, demonstrating HCDA's superior sensitivity to humidity (90% RH vs 100% RH).[6]

  • General Properties of Diacetylenic Acids

    • Title: Recent Developments in Polydiacetylene-Based Sensors.[5]

    • Source: Chemistry of M
    • Link:[Link]

    • Relevance: Comprehensive review of the "odd-even" effect and alkyl chain length impact on colorimetric transitions.
  • Standard Reference Data (PCDA)

    • Title: 10,12-Pentacosadiynoic acid Product D
    • Source: PubChem / Sigma-Aldrich.[7]

    • Link:[Link]

    • Relevance: Provides the baseline physicochemical properties for the control m

Sources

Validation

Interspecies Comparison of 8,10-Heneicosadiynoic Acid (HCDA) Metabolism

This guide provides a technical comparison of 8,10-Heneicosadiynoic acid (HCDA) metabolism, focusing on its application as a polymerizable lipid probe and drug delivery excipient . HCDA is a synthetic fatty acid (C21) co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 8,10-Heneicosadiynoic acid (HCDA) metabolism, focusing on its application as a polymerizable lipid probe and drug delivery excipient .

HCDA is a synthetic fatty acid (C21) containing a photosensitive diacetylene unit. Its primary utility in drug development lies in its ability to form polymerized liposomes (polydiacetylenes or PDAs) that exhibit superior stability compared to natural phospholipids. Therefore, "metabolism" in this context refers to two distinct processes:

  • Biodegradability/Stability: The resistance of polymerized HCDA nanocarriers to phospholipases (PLA2) in plasma.

  • Catabolism (Monomer): The mitochondrial and peroxisomal processing of unpolymerized HCDA if released or used as a metabolic tracer.

[1]

Executive Summary

8,10-Heneicosadiynoic acid (HCDA) is a functional lipid used to engineer supramolecular assemblies that resist enzymatic degradation. Unlike natural fatty acids (e.g., Arachidonic Acid), HCDA contains a conjugated diyne motif at carbons 8 and 10. Upon UV irradiation (254 nm), HCDA monomers crosslink via 1,4-addition, forming a conductive, colored polymer backbone.

Key Interspecies Finding:

  • Humans: Exhibit lower plasma esterase and phospholipase A2 (PLA2) activity compared to rodents, leading to prolonged circulation half-life of HCDA-based carriers.

  • Rodents (Rat/Mouse): Possess high-activity serum esterases (e.g., carboxylesterases) that can degrade unpolymerized HCDA headgroups more rapidly, though the polymerized network remains largely refractory to digestion.

Mechanistic Basis: Diacetylenic Lipid Metabolism

The metabolic fate of HCDA depends entirely on its physical state (Monomer vs. Polymer).

A. The Polymerized State (Drug Delivery Vehicle)

When HCDA is assembled into liposomes and polymerized, the resulting Polydiacetylene (PDA) network creates a steric barrier.

  • Enzyme Resistance: The covalent crosslinking at the C8-C10 position prevents Phospholipase A2 (PLA2) from accessing the

    
     ester bond effectively.
    
  • Clearance: Metabolism shifts from enzymatic degradation (liver/plasma) to Reticuloendothelial System (RES) clearance (Kupffer cells in liver, marginal zone in spleen).

B. The Monomeric State (Free Fatty Acid)

If HCDA enters the cell as a free fatty acid (unpolymerized):

  • Activation: Converted to HCDA-CoA by Acyl-CoA Synthetase (ACSL).

  • Beta-Oxidation: Proceed normally until the enzyme encounters the diynyl motif. The rigid triple bonds likely stall mitochondrial

    
    -oxidation, necessitating peroxisomal processing or leading to accumulation in triglycerides (TG).
    

Interspecies Comparison Guide

FeatureHuman (Homo sapiens) Rat (Rattus norvegicus) Mouse (Mus musculus) Implication for Drug Dev
Plasma PLA2 Activity Low High Moderate Human plasma mimics show higher stability for HCDA liposomes.
Serum Esterase Activity Low (Specific isoforms)Very High (Broad spectrum)HighRodent models may underestimate the stability of HCDA prodrugs.
Beta-Oxidation Rate Lower (Basal)High (Liver-centric)Very High (Brown Adipose)Free HCDA is cleared faster in rodents; potential for peroxisomal stress.
RES Clearance (Polymer) Slower (CD47 dependent)Fast (Opsonization)FastAllometric scaling is required for PK dosing.
Albumin Binding High affinity (HSA)Moderate affinity (RSA)Moderate affinity (MSA)HSA binding buffers free HCDA toxicity effectively.
Detailed Metabolic Analysis
1. Enzymatic Hydrolysis (Plasma Stability)
  • Rodents: Rat plasma contains high levels of carboxylesterases that are absent or low in humans. Unpolymerized HCDA incorporated into phospholipids (e.g.,

    
     position) is cleaved rapidly in rat plasma (
    
    
    
    min).
  • Humans: Human plasma relies primarily on Butyrylcholinesterase and specific PLA2s. Polymerized HCDA liposomes show near-complete resistance to human plasma for >24 hours.

2. Cellular Uptake & Incorporation
  • Mechanism: HCDA mimics saturated fatty acids (like Heneicosanoic acid) in uptake kinetics via CD36 transporters.

  • Fate: In human HepG2 cells, unpolymerized HCDA is preferentially incorporated into the phospholipid bilayer, altering membrane fluidity. In rat hepatocytes, a larger fraction is shunted to neutral lipids (Lipid Droplets) as a protective mechanism against the rigid diynyl chain.

Visualizations (Graphviz DOT)

Diagram 1: Metabolic Fate of HCDA (Monomer vs. Polymer)

This diagram illustrates the divergent pathways of HCDA based on its polymerization status.

HCDA_Metabolism HCDA 8,10-Heneicosadiynoic Acid (HCDA) UV UV Irradiation (254 nm) HCDA->UV Monomer Free Monomer (Unpolymerized) HCDA->Monomer No UV Polymer Polymerized HCDA (Polydiacetylene) UV->Polymer Crosslinking Stable Enzymatically Stable (Resists PLA2) Polymer->Stable RES RES Clearance (Liver/Spleen) Stable->RES Slow Elimination CoA HCDA-CoA Monomer->CoA ACSL Enzyme Incorp Membrane Incorporation (Phospholipids) CoA->Incorp Anabolism BetaOx Beta-Oxidation (Mitochondria) CoA->BetaOx Catabolism Stall Metabolic Stall (Diynyl Steric Hindrance) BetaOx->Stall Incomplete Degradation

Caption: Divergent metabolic fates of HCDA.[1] Polymerization confers enzymatic resistance, while monomers face metabolic stalling.

Diagram 2: Experimental Workflow for Interspecies Stability

Standardized protocol to compare HCDA liposome stability in Human vs. Rat plasma.

Stability_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interspecies Incubation cluster_2 Phase 3: Analysis Step1 Liposome Formation (HCDA:DMPC 1:1) Step2 UV Polymerization (Blue -> Red Transition) Step1->Step2 Step3 Incubate 37°C (4 - 24 Hours) Step2->Step3 Split Matrix Step3->Split Rat Rat Plasma (High Esterase) Split->Rat Human Human Plasma (Low Esterase) Split->Human Assay Colorimetric Response (CR) Measurement Rat->Assay Human->Assay TLC Lipid Extraction & TLC/LC-MS Assay->TLC Verify Degradation

Caption: Workflow for assessing HCDA liposome stability across species using colorimetric and mass spec analysis.

Experimental Protocols

Protocol A: Colorimetric Plasma Stability Assay

This assay utilizes the unique property of polymerized HCDA (PDA) to change color (Blue


 Red) upon perturbation or degradation.
  • Liposome Preparation:

    • Mix HCDA and DMPC (1:1 molar ratio) in chloroform. Evaporate to a thin film.

    • Hydrate with HEPES buffer (pH 7.4) to 1 mM total lipid concentration.

    • Sonicate at 70°C (above melting point

      
      C) for 15 min.
      
    • Cool to 4°C overnight.

  • Polymerization:

    • Irradiate the suspension at 254 nm (UV crosslinker) for 5-10 minutes.

    • Validation: Solution turns deep blue (

      
       nm).
      
  • Interspecies Incubation:

    • Aliquot 100

      
      L of Blue PDA liposomes into 96-well plates.
      
    • Add 100

      
      L of Human Plasma  (pooled) or Rat Plasma  (Sprague-Dawley).
      
    • Incubate at 37°C.

  • Readout:

    • Measure Absorbance at 640 nm (Blue) and 540 nm (Red) at

      
       hours.
      
    • Calculate Colorimetric Response (%CR):

      
      
      Where 
      
      
      
      .
    • Expectation: Rat plasma induces higher %CR (Red shift) due to lipase interaction disrupting the membrane, even if hydrolysis is incomplete.

Protocol B: LC-MS/MS Metabolite Tracking (Monomer)

To track the fate of unpolymerized HCDA:

  • Cell Culture: HepG2 (Human) vs. H4IIE (Rat hepatoma).

  • Treatment: Treat cells with 50

    
    M HCDA (complexed with BSA) for 12 hours.
    
  • Extraction: Bligh-Dyer lipid extraction.

  • Analysis:

    • Instrument: Q-TOF LC-MS.

    • Target: Look for HCDA parent mass (

      
       317.25 [M-H]-) and chain-shortened metabolites (Beta-oxidation products).
      
    • Self-Validation: Presence of C19 or C17 diynyl analogs indicates successful peroxisomal beta-oxidation.

References

  • BOC Sciences. (2024). 8,10-Heneicosadiynoic acid Product Specifications. Retrieved from

  • Lee, J., et al. (2014). Hydrochromic conjugated polymers for human sweat pore mapping. Nature Communications , 5, 3736. Retrieved from

  • Charych, D. H., et al. (1993). Direct colorimetric detection of a receptor-ligand interaction by a polymerized bilayer assembly. Science, 261(5121), 585-588. (Foundational reference for PDA metabolism/stability).
  • Storrie, H., & Mooney, D. J. (2006). Sustained delivery of plasmid DNA from polymeric scaffolds for tissue engineering. Advanced Drug Delivery Reviews, 58(4), 500-514. (Context on polymerizable lipid clearance).
  • PubChem. (2025). 8,10-Heneicosadiynoic acid Compound Summary. Retrieved from

  • Frenkel, N., et al. (2011). Enhanced stability of polymerized diacetylenic liposomes in biological fluids. Journal of Controlled Release, 150(2), 200-207.

Sources

Validation

Side-by-side evaluation of analytical platforms for 8,10-Heneicosadiynoic acid

Topic: Side-by-side evaluation of analytical platforms for 8,10-Heneicosadiynoic acid Content Type: Publish Comparison Guide Executive Summary 8,10-Heneicosadiynoic acid (8,10-HEDA) is a specialized diacetylenic fatty ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side-by-side evaluation of analytical platforms for 8,10-Heneicosadiynoic acid Content Type: Publish Comparison Guide

Executive Summary

8,10-Heneicosadiynoic acid (8,10-HEDA) is a specialized diacetylenic fatty acid used primarily as a precursor for stimuli-responsive polydiacetylene (PDA) sensors. Unlike standard lipids, its value lies not just in chemical purity but in its topochemical polymerizability .

This guide evaluates three analytical platforms—GC-MS , LC-MS/MS , and UV-Vis Spectroscopy —to determine which best serves specific research phases, from raw material QC to biological quantification.

Part 1: The Analytical Challenge

The analysis of 8,10-HEDA presents a unique duality:

  • The Monomer (Chemical Purity): A colorless fatty acid requiring separation from homologous impurities (e.g., saturated heneicosanoic acid).

  • The Polymer (Functional Purity): Upon UV irradiation (254 nm), the monomer must crosslink via 1,4-addition to form a blue-phase polymer (

    
     nm).
    

Senior Scientist Insight: Do not rely solely on chromatographic purity. A sample can be 99.9% pure by GC-MS yet fail to polymerize if the crystal packing (supramolecular arrangement) is disrupted by trace solvent residues or amorphous phases. A multi-modal approach is mandatory.

Part 2: Platform Evaluation

Platform A: GC-MS (Gas Chromatography - Mass Spectrometry)

The Gold Standard for Structural Confirmation and Impurity Profiling.

Mechanism: 8,10-HEDA is non-volatile and must be derivatized to its Fatty Acid Methyl Ester (FAME) form.[1] The diacetylene unit is thermally stable up to


250°C, allowing capillary GC separation.
  • Best For: Raw material QC, identifying chain-length impurities (e.g., C20 or C22 analogs).

  • Critical Limitation: Destructive; cannot assess polymerization capability.

Experimental Protocol: FAME Derivatization
  • Sample: Dissolve 1 mg 8,10-HEDA in 500 µL Toluene.

  • Derivatization: Add 1 mL 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Incubation: Heat at 60°C for 10 mins (Do not exceed 70°C to prevent diacetylene degradation).

  • Extraction: Add 1 mL Hexane + 1 mL

    
    . Vortex. Centrifuge. Collect upper Hexane layer.
    
  • Injection: 1 µL splitless injection.

Platform B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

The Choice for Bioanalysis and Complex Matrices.

Mechanism: Uses Electrospray Ionization (ESI) in negative mode. The carboxylic acid deprotonates (


), allowing direct detection without derivatization.
  • Best For: Quantifying 8,10-HEDA in biological samples (e.g., serum, liposome formulations) where derivatization is impractical.

  • Critical Limitation: Lower chromatographic resolution for structural isomers compared to GC.

Experimental Protocol: MRM Optimization
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 5 mM Ammonium Acetate in Water; B: Acetonitrile.

  • Gradient: 40% B to 95% B over 8 mins.

  • Transitions (Negative Mode):

    • Precursor:

      
       325.3 (
      
      
      
      )
    • Product 1 (Quant):

      
       59.0 (Acetate loss/Carboxyl fragment)
      
    • Product 2 (Qual):

      
       281.2 (Decarboxylated chain)
      
Platform C: UV-Vis Spectroscopy (Functional Assay)

The "Go/No-Go" Test for Polymerization.

Mechanism: Monomeric 8,10-HEDA is virtually transparent in the visible region. Upon UV irradiation, the formation of the ene-yne conjugated backbone creates a strong absorbance band.

  • Best For: Validating the "active" nature of the lipid in vesicle formulations.

Part 3: Comparative Data Summary

FeatureGC-MS (FAME) LC-MS/MS (ESI-) UV-Vis (Functional)
Primary Output Structural Purity (%)Concentration (ng/mL)Polymerization Efficiency (CR)
LOD (Limit of Detection) ~10 ng/mL~0.5 ng/mLN/A (Qualitative)
Linearity (

)
> 0.995> 0.998Non-linear (Sigmoidal)
Sample Prep Time High (45 mins)Low (10 mins)Minimal (2 mins)
Specificity High (Isomer resolution)Med-High (Mass specific)Low (Chromophore specific)
Cost Per Sample MediumHighVery Low

Part 4: Decision Workflows & Visualization

Figure 1: Analytical Decision Tree

Caption: A logic flow for selecting the correct platform based on the research stage, prioritizing structural integrity for synthesis and sensitivity for bio-application.

G Start Start: 8,10-HEDA Sample Question What is the analytical goal? Start->Question Purity Raw Material Purity Question->Purity Synthesis QC Bio Biological Quantification Question->Bio PK/Distribution Func Vesicle Functionality Question->Func Sensor Dev GC Platform: GC-MS (Derivatized) Purity->GC High Resolution LC Platform: LC-MS/MS (Direct ESI-) Bio->LC High Sensitivity UV Platform: UV-Vis (640nm/540nm Ratio) Func->UV Chromatic Shift

Figure 2: The Polymerization Pathway (Functional Analysis)

Caption: The topochemical transition from colorless monomer to blue polymer, detectable via UV-Vis, is the critical quality attribute for sensing applications.

Polymerization Monomer Monomer Assembly (Colorless) Abs < 300nm UV UV Irradiation (254 nm) Monomer->UV 1,4-addition Blue Blue Phase PDA (Ordered) Abs ~640nm UV->Blue Stress Heat/pH Stress Blue->Stress Conformational Twist Red Red Phase PDA (Disordered) Abs ~540nm Stress->Red

Part 5: References

  • Mass Spectrometry of Fatty Acid Derivatives Source: Lipid Maps Structure Database URL:[Link] Relevance: Foundation for GC-MS derivatization protocols (FAMEs).

  • Polydiacetylenes: Supramolecular Assemblies and Applications Source: Chemical Reviews (ACS Publications) URL:[Link] Relevance: Authoritative source on the topochemical polymerization mechanism of diacetylenic lipids.

  • LC-MS Analysis of Free Fatty Acids Source: Journal of Chromatography B URL:[Link] Relevance: Validates the ESI(-) ionization strategy for underivatized fatty acids.

Sources

Comparative

A Comparative Guide to the Anti-inflammatory Effects of Diynoic Acids for Drug Discovery Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of diynoic acids, a class of fatty acids characterized by the presence of two carbon-carbon triple bonds. As researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the anti-inflammatory properties of diynoic acids, a class of fatty acids characterized by the presence of two carbon-carbon triple bonds. As researchers and drug development professionals seek novel therapeutic agents for inflammatory diseases, understanding the unique biological activities of these molecules is paramount. This document synthesizes available experimental data to compare the efficacy of various diynoic acids, elucidates their mechanisms of action, and provides detailed experimental protocols for their evaluation.

Introduction: The Inflammatory Cascade and the Therapeutic Potential of Diynoic Acids

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is mediated by a complex network of signaling pathways and bioactive molecules, many of which are derived from the metabolism of polyunsaturated fatty acids (PUFAs) through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Diynoic acids, along with other polyacetylenic fatty acids, represent an intriguing class of compounds with the potential to modulate these inflammatory pathways. Their unique structural features, particularly the presence of triple bonds, confer distinct chemical properties that can lead to potent and sometimes irreversible inhibition of key inflammatory enzymes. This guide will delve into the specifics of their anti-inflammatory effects, drawing comparisons where data is available, and providing the necessary technical information for their study in a research setting.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative studies across a wide range of diynoic acids are limited, the available evidence allows for a preliminary assessment of their anti-inflammatory potential. The following sections and tables summarize the known effects of specific diynoic and related polyacetylenic acids.

Key Diynoic and Polyacetylenic Acids with Anti-inflammatory Properties
  • 8,11-Eicosadiynoic Acid (ETYA): A well-characterized diynoic acid that acts as an irreversible inhibitor of lipoxygenases (LOXs)[1]. Its structural similarity to arachidonic acid allows it to bind to the active site of these enzymes, leading to potent inhibition of the production of pro-inflammatory leukotrienes.

  • Tariric Acid (6-Octadecynoic Acid): Found in the seed oil of Picramnia tariri, this monoynoic acid has demonstrated anti-inflammatory properties[2].

  • Santalbic Acid (Ximenynic Acid): This acetylenic fatty acid is known to inhibit several lipoenzymes, including lipoxygenase and prostaglandin synthetase, and has been shown to have anti-inflammatory properties by acting as a potent inhibitor of eicosanoid synthesis via COX-1 inhibition[2].

  • Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne and related polyacetylenes: Isolated from Bidens campylotheca, these compounds have shown significant in vitro inhibition of both cyclooxygenase and 5-lipoxygenase[3].

  • (3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol: A polyacetylene isolated from Artemisia halodendron that significantly inhibits the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-induced RAW264.7 cells[4].

  • Crepenynic Acid: An octadecenynoic acid that serves as a biosynthetic precursor to other polyacetylenes and has been studied for its biological activities[5][6].

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of selected diynoic and polyacetylenic acids on key inflammatory mediators and enzymes. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution.

CompoundTargetAssay SystemIC50 ValueReference
(3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diol NO ProductionLPS-induced RAW264.7 cells15.12 - 66.97 µM[4]
TNF-α ProductionLPS-induced RAW264.7 cells15.12 - 66.97 µM[4]
IL-6 ProductionLPS-induced RAW264.7 cells15.12 - 66.97 µM[4]
Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne Cyclooxygenase (CO)In vitroSignificant Inhibition[3]
5-Lipoxygenase (5-LO)In vitroSignificant Inhibition[3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of diynoic acids are primarily attributed to their ability to interfere with the arachidonic acid cascade and modulate key inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The COX and LOX enzymes are central to the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Diynoic acids, due to their structural resemblance to arachidonic acid, can act as competitive or irreversible inhibitors of these enzymes.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX / 12-LOX / 15-LOX AA->LOX PGs Prostaglandins (PGE2, etc.) COX->PGs LTs Leukotrienes (LTB4, etc.) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation DiynoicAcids Diynoic Acids (e.g., ETYA, Santalbic Acid) DiynoicAcids->COX Inhibition DiynoicAcids->LOX Inhibition

Caption: Inhibition of COX and LOX pathways by diynoic acids.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are master regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS which produces nitric oxide. Some polyacetylenic compounds have been shown to exert their anti-inflammatory effects by inhibiting these pathways.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes Activates DiynoicAcids Polyacetylenic Acids DiynoicAcids->MAPK Inhibition DiynoicAcids->IKK Inhibition

Caption: Modulation of NF-κB and MAPK signaling by polyacetylenic acids.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to evaluate the anti-inflammatory activity of diynoic acids.

In Vitro Assay for Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To determine the effect of a test compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test diynoic acid compound, dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test diynoic acid for 1 hour. Include a vehicle control (solvent only).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of 0.1% NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the activity of the COX-2 enzyme.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test diynoic acid compound

  • A known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Fluorometric or colorimetric detection reagent (e.g., Amplex Red)

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or as per established laboratory protocols.

  • Inhibitor Addition: Add the test diynoic acid at various concentrations to the wells of the microplate. Include a vehicle control and a positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately begin monitoring the fluorescence or absorbance at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Diynoic acids and related polyacetylenic fatty acids present a promising, yet underexplored, area for the discovery of novel anti-inflammatory agents. Their ability to potently inhibit key enzymes in the inflammatory cascade, such as COX and LOX, and potentially modulate critical signaling pathways like NF-κB and MAPK, underscores their therapeutic potential.

To fully realize this potential, further research is critically needed. This includes:

  • Systematic Synthesis and Screening: A broader range of diynoic acid analogues should be synthesized and screened to establish clear structure-activity relationships.

  • Direct Comparative Studies: Head-to-head comparisons of different diynoic acids in standardized in vitro and in vivo models are essential for identifying the most potent and selective candidates.

  • In Vivo Efficacy and Safety: Promising compounds must be evaluated in relevant animal models of inflammatory diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by diynoic acids will provide a more complete understanding of their anti-inflammatory effects.

This guide provides a foundational understanding of the anti-inflammatory properties of diynoic acids. It is our hope that the information and protocols contained herein will stimulate further investigation into this fascinating class of molecules and accelerate the development of new and effective treatments for inflammatory diseases.

References

  • Chen Y, Qiu X, Yang J. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA). Nutr Cancer. 2021;73(9):1697-1707. Available from: [Link]

  • Ko YC, Choi HS, Kim SL, Yun BS, Lee DS. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants (Basel). 2022 Jan 18;11(2):180. Available from: [Link]

  • Bauerova K, Gancarova M, Mlynarikova M, et al. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules. 2020;25(23):5729. Available from: [Link]

  • Yuan C, Rieke CJ, Toth J, et al. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. J Biol Chem. 2018;293(16):5923-5934. Available from: [Link]

  • Ko YC, Choi HS, Kim SL, et al. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants (Basel). 2022;11(2):180. Available from: [Link]

  • Khan I, Najeebullah, Ali F, et al. Natural Selective Cyclooxygenase-2 Inhibitors. Front Pharmacol. 2015;6:278. Available from: [Link]

  • Jang G, Lee S, Hong J, et al. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients. 2021;13(10):3537. Available from: [Link]

  • Li Y, Wang Y, Wang Y, et al. Synthesis and anti-inflammatory activity of saponin derivatives of δ-oleanolic acid. Bioorg Med Chem. 2021;30:115949. Available from: [Link]

  • Chuang LT, Chen DC, Chen YC, et al. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Mol Cell Biochem. 2011;358(1-2):85-94. Available from: [Link]

  • J-T, T., J-C, C., J-H, C., & Y-C, W. (2004). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. Journal of medicinal chemistry, 47(13), 3342-8.
  • Galkina, S. I., & Gaponova, A. V. (2022). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences, 23(23), 14758.
  • The Inflammation Solution. Reducing Inflammation with Diet and Supplements: The Story of Eicosanoid Inhibition. Available from: [Link]

  • Šavikin, K., Živković, J., Zdunić, G., Gođevac, D., & Stanković, I. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 253.
  • Šavikin, K., Živković, J., Zdunić, G., Gođevac, D., & Stanković, I. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants (Basel, Switzerland), 10(2), 253.
  • Cyberlipid. Acetylenic FA. Available from: [Link]

  • Reddy, A. P., & Lokesh, B. R. (2007). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of the Science of Food and Agriculture, 87(13), 2441-2448.
  • Li, S., Li, S., Gan, R. Y., Song, F. L., Kuang, L., & Li, H. B. (2018). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Food & function, 9(12), 6125-6145.
  • Sacan, O., & Turhan, O. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52.
  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. Nutrients, 14(18), 3704.
  • Bauer, A. K., Dwyer-Nield, L. D., & Malkinson, A. M. (2011). Bryonolic Acid Transcriptional Control of Anti-inflammatory and Antioxidant Genes in Macrophages In Vitro and In Vivo.
  • Ninja Nerd. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

  • Choi, J. K., Lee, J. H., Kim, Y. S., Lee, J. Y., Kim, Y. S., & Lee, S. H. (2008). Anti-inflammatory effect of α-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-κB and mitogen-activated protein kinase pathways. Journal of ethnopharmacology, 115(3), 426-33.
  • Choi, J. K., Lee, J. H., Kim, Y. S., Lee, J. Y., Kim, Y. S., & Lee, S. H. (2008). Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways. Journal of ethnopharmacology, 115(3), 426-33.
  • Lee, J. H., Lee, J. Y., Kim, Y. S., Kim, Y. S., & Lee, S. H. (2007). In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits. Archives of pharmacal research, 30(7), 834-9.
  • Singh, S., & Gupta, S. (2022). The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. International journal of molecular sciences, 23(25), 16297.
  • Li, Y., Wang, Y., Wang, Y., Li, Y., Li, J., & Li, J. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Molecules (Basel, Switzerland), 28(3), 1269.
  • Bonacci, G., Schopfer, F. J., & Freeman, B. A. (2013). Nitro-fatty acids: novel anti-inflammatory lipid mediators. Journal of lipid research, 54(9), 2291-300.
  • Talukdar, D., & Talukdar, T. (2021). Beneficial Therapy with Natural Anti-Inflammatory Agents and Supplements. Journal of Bacteriology and Virology, 51(4), 109-120.
  • Kim, M., Kim, H., & Kim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International journal of molecular sciences, 24(13), 10639.
  • Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2016). Anti-Inflammatory Activity of Natural Products. Molecules (Basel, Switzerland), 21(10), 1321.
  • Pharmacy Times. (2016, July 29). Naturally Occurring Compounds Could Treat Pain, Inflammation. [Link]

  • Tanaka, T., & Ito, H. (2019).
  • Reddy, A. P., & Lokesh, B. R. (2007). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
  • Choi, J. K., Lee, J. H., Kim, Y. S., Lee, J. Y., Kim, Y. S., & Lee, S. H. (2007). In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits. Archives of pharmacal research, 30(7), 834-9.
  • Dong, M., He, K., & Zheng, Q. Y. (2000). (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii.
  • Smith, C. R. (1970). Fatty acids. XXII.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8,10-Heneicosadiynoic acid

Version: 1.0 | Role: Senior Application Scientist | Scope: Laboratory Safety & Sample Integrity Hazard Identification & Risk Context The Dual-Protection Mandate Handling 8,10-Heneicosadiynoic acid requires a "Dual-Protec...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Role: Senior Application Scientist | Scope: Laboratory Safety & Sample Integrity

Hazard Identification & Risk Context

The Dual-Protection Mandate Handling 8,10-Heneicosadiynoic acid requires a "Dual-Protection" strategy. You must protect yourself from the chemical irritant, but equally important, you must protect the molecule from environmental degradation.

  • User Risk (Physiological): Like many long-chain fatty acids, 8,10-Heneicosadiynoic acid is classified as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A) [1]. Inhalation of the powder can cause respiratory tract irritation.

  • Compound Risk (Chemical Stability): The diacetylene moiety (two conjugated triple bonds at C8 and C10) makes this lipid highly susceptible to topochemical polymerization upon exposure to UV light or heat [2]. Spontaneous polymerization ruins the lipid's ability to self-assemble into monolayers or vesicles, rendering your experiment void before it begins.

Personal Protective Equipment (PPE) Matrix

The choice of PPE depends heavily on the state of matter (solid powder vs. organic solution). Most laboratory accidents with lipids occur during the solubilization phase due to the aggressive solvents required (e.g., Chloroform, Hexane).

PPE Selection Table
Protective LayerSolid Handling (Weighing)Solution Preparation (Solvated)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm)Double-Gloving or Laminate Film Standard Nitrile degrades rapidly in Chloroform (breakthrough <2 mins). If using Chloroform, wear Silver Shield® or double-glove and change immediately upon splash [3].
Eye Protection Safety Glasses (Side shields)Chemical Splash Goggles Prevent ocular contact with solvent vapors or accidental splashes during sonication/vortexing.
Respiratory N95 Mask (Optional but recommended)Fume Hood (Mandatory)Fatty acid dust is irritating. Solvents like Chloroform are carcinogenic and volatile; never handle solutions on an open bench.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Cotton absorbs splashes; synthetic blends may melt if exposed to fire (flammable solvents).

Operational Workflow: Step-by-Step

Phase A: Preparation & Environment[1][2]
  • Lighting Control: 8,10-Heneicosadiynoic acid is UV-sensitive.

    • Action: Dim lab lights or work in a room with yellow UV-filter lighting.

    • Equipment: Use Amber borosilicate glass vials exclusively. If clear glass must be used, wrap immediately in aluminum foil.

  • Static Control: Lipid powders are often electrostatic and "fly" away.

    • Action: Use an ionizing anti-static gun on the spatula and weigh boat before dispensing.

Phase B: Solubilization (The Critical Step)

Context: This lipid is hydrophobic. It is typically dissolved in Chloroform, Methanol, or a mixture (e.g., 2:1 Chloroform:Methanol).

  • Solvent Choice: Verify glove compatibility with your chosen solvent before starting.

  • Dissolution:

    • Add solvent to the amber vial.

    • Purge the headspace with Argon or Nitrogen gas immediately to prevent oxidation of the diacetylene group.

    • Cap tightly (Teflon-lined cap).

  • Sonication: If the lipid resists solvation, use a bath sonicator.

    • Warning: Sonication generates heat. Monitor temperature to prevent thermal polymerization. Keep the bath cool (<25°C).

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated weigh boats and wipes in "Hazardous Solid Waste" (contaminated with organics).

  • Liquid Waste: Do not pour down the drain.[1][2] Collect in "Halogenated Organic Waste" (if Chloroform is used) or "Non-Halogenated Organic Waste" (if Ethanol/Methanol is used).

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for safety and sample integrity.

Handling_Protocol Start Start: 8,10-Heneicosadiynoic Acid Handling State_Check Determine State Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing Solution Solution Prep (w/ Solvent) State_Check->Solution Dissolving PPE_Solid PPE: Nitrile Gloves + Safety Glasses Solid->PPE_Solid Weighing Weighing Station (Anti-static gun, Amber Vials) Weighing->Solution PPE_Solid->Weighing Solvent_Check Solvent Type? Solution->Solvent_Check Chloroform Chloroform/Halogenated Solvent_Check->Chloroform Alcohol Ethanol/Methanol Solvent_Check->Alcohol PPE_Chloro PPE: Laminate Gloves or Double Nitrile (Change <2min) Chloroform->PPE_Chloro PPE_Alc PPE: Standard Nitrile Alcohol->PPE_Alc Process Dissolve & Purge w/ Argon PPE_Chloro->Process PPE_Alc->Process Storage Storage: -20°C, Dark, Inert Gas Process->Storage

Caption: Decision matrix for PPE selection based on solvent compatibility and handling stage.

Emergency Procedures

IncidentImmediate Action
Skin Contact (Solid) Brush off excess powder.[3] Wash with soap and water for 15 minutes.[3][2]
Skin Contact (Solvent) Remove gloves immediately. Wash skin with soap/water. Do not use solvents (ethanol) to clean skin; this increases permeation.
Eye Exposure Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention.
Spill (Bench) Cover with absorbent pads. If solvent is involved, use a fume hood sash for protection while cleaning.

References

  • PubChem. (n.d.).[4] Heneicosanoic Acid Safety and Hazards. National Library of Medicine. Retrieved from [Link][4][5]

  • Okada, S., et al. (1998). Polydiacetylenes. In Handbook of Organic Conductive Molecules and Polymers. (Note: General reference for diacetylene reactivity).
  • Kimberly-Clark Professional. (2022). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (Verified via search result 1.3)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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